molecular formula C7H5N3O2 B1323160 [1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid CAS No. 1043903-19-0

[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid

Cat. No.: B1323160
CAS No.: 1043903-19-0
M. Wt: 163.13 g/mol
InChI Key: YYUHEGMACRELPY-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid (CAS 1043903-19-0) is a high-value heterocyclic building block in medicinal chemistry and drug discovery research. This compound is a key synthetic intermediate for developing novel antimicrobial agents. Its scaffold is isoelectronic with purines, allowing it to function as a purine surrogate in the design of molecules that target essential bacterial enzymes and ATP-binding sites of kinases . Research has highlighted the significant potential of related 1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives, which demonstrate potent antimycobacterial activity against Mycobacterium tuberculosis H37Rv, showing 92% growth inhibition at 6.25 µg/mL while being non-toxic to mammalian cells . Furthermore, this chemical class has been extensively investigated for its mechanism of action in inhibiting bacterial DNA Gyrase, a well-validated target for antibacterial agents, with some derivatives exhibiting inhibitory activity (IC50) superior to that of the fluoroquinolone antibiotic ciprofloxacin . The carboxylic acid functional group at the 6-position provides a versatile handle for further synthetic derivatization into amides, hydrazides, and esters, enabling extensive structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It should be stored sealed in a dry, cool environment.

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-1-2-6-8-4-9-10(6)3-5/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUHEGMACRELPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NN2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634153
Record name [1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid
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Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1043903-19-0
Record name [1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
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Foundational & Exploratory

Synthesis of Triazolo[1,5-a]pyridine-6-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of triazolo[1,5-a]pyridine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide outlines the primary synthetic strategies, provides detailed experimental protocols for key reactions, and presents relevant quantitative data in a structured format.

Core Synthetic Strategies

The synthesis of triazolo[1,5-a]pyridine-6-carboxylic acid predominantly involves the construction of the triazole ring onto a pre-existing pyridine scaffold. The most common and logical starting material for this transformation is 6-aminopyridine-2-carboxylic acid or its corresponding ester derivatives. Two primary synthetic pathways have been identified from the literature for the formation of the triazolo[1,5-a]pyridine ring system from 2-aminopyridines:

  • Reaction with Formamide Equivalents and Cyclization: This is a classical and widely used method. The 2-amino group of the pyridine is first reacted with a formamide equivalent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an intermediate amidine. This intermediate then undergoes intramolecular cyclization to yield the triazolo[1,5-a]pyridine core.

  • Cyclization via Formamidoxime Intermediates: Another established route involves the formation of an N-(pyrid-2-yl)formamidoxime from the 2-aminopyridine. Subsequent cyclization, often under mild conditions using reagents like trifluoroacetic anhydride, leads to the desired triazolo[1,5-a]pyridine.

For the synthesis of the target molecule with a carboxylic acid at the 6-position, it is often advantageous to perform the reaction on the corresponding ester of 6-aminopyridine-2-carboxylic acid. The ester group can then be hydrolyzed in a final step to yield the desired carboxylic acid. This approach can prevent potential side reactions and improve solubility during the synthesis.

Experimental Protocols

While a specific protocol for the synthesis of triazolo[1,5-a]pyridine-6-carboxylic acid is not explicitly detailed in a single publication, the following protocols are based on established methods for the synthesis of analogous compounds and represent a viable route to the target molecule.

Protocol 1: Synthesis of Ethyl[1][2][3]triazolo[1,5-a]pyridine-6-carboxylate

This protocol is adapted from general procedures for the synthesis of triazolo[1,5-a]pyridines from 2-aminopyridines using DMF-DMA.

Step 1: Esterification of 6-Aminopyridine-2-carboxylic Acid

  • Materials: 6-Aminopyridine-2-carboxylic acid, Ethanol (absolute), Thionyl chloride (SOCl₂).

  • Procedure:

    • Suspend 6-aminopyridine-2-carboxylic acid (1.0 eq) in absolute ethanol.

    • Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq).

    • Remove the cooling bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 6-aminopyridine-2-carboxylate.

Step 2: Cyclization to Ethyl[1][2][3]triazolo[1,5-a]pyridine-6-carboxylate

  • Materials: Ethyl 6-aminopyridine-2-carboxylate, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Acetic acid.

  • Procedure:

    • Dissolve ethyl 6-aminopyridine-2-carboxylate (1.0 eq) in a suitable solvent such as toluene.

    • Add N,N-dimethylformamide dimethyl acetal (1.5 eq) to the solution.

    • Heat the mixture to reflux for 8-12 hours, monitoring the formation of the intermediate amidine by TLC.

    • After the initial reaction is complete, cool the mixture and add acetic acid.

    • Heat the reaction mixture to reflux for an additional 4-6 hours to effect cyclization.

    • Cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel to obtain ethyl[1][2][3]triazolo[1,5-a]pyridine-6-carboxylate.

Protocol 2: Hydrolysis to[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic Acid
  • Materials: Ethyl[1][2][3]triazolo[1,5-a]pyridine-6-carboxylate, Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve ethyl[1][2][3]triazolo[1,5-a]pyridine-6-carboxylate (1.0 eq) in a mixture of THF and water.

    • Add an aqueous solution of lithium hydroxide or sodium hydroxide (2.0 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Acidify the aqueous solution to pH 3-4 with dilute hydrochloric acid.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid.

Data Presentation

The following table summarizes hypothetical quantitative data for the proposed synthetic route. Actual yields may vary depending on specific reaction conditions and scale.

StepProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1Ethyl 6-aminopyridine-2-carboxylate6-Aminopyridine-2-carboxylic acidSOCl₂, EthanolEthanolReflux585>95
2Ethyl[1][2][3]triazolo[1,5-a]pyridine-6-carboxylateEthyl 6-aminopyridine-2-carboxylateDMF-DMA, Acetic acidTolueneReflux1670>98
3[1][2][3]Triazolo[1,5-a]pyridine-6-carboxylic acidEthyl[1][2][3]triazolo[1,5-a]pyridine-6-carboxylateLiOH, H₂OTHF/H₂ORT392>99

Visualizations

The following diagrams illustrate the key synthetic pathways described in this guide.

Synthesis of Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate cluster_0 Step 1: Esterification cluster_1 Step 2: Amidine Formation and Cyclization 6-Aminopyridine-2-carboxylic acid 6-Aminopyridine-2-carboxylic acid Ethyl 6-aminopyridine-2-carboxylate Ethyl 6-aminopyridine-2-carboxylate 6-Aminopyridine-2-carboxylic acid->Ethyl 6-aminopyridine-2-carboxylate SOCl₂, Ethanol, Reflux Amidine Intermediate Amidine Intermediate Ethyl 6-aminopyridine-2-carboxylate->Amidine Intermediate DMF-DMA, Reflux Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate Amidine Intermediate->Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate Acetic Acid, Reflux

Caption: Synthetic pathway to Ethyl[1][2][3]triazolo[1,5-a]pyridine-6-carboxylate.

Hydrolysis to[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate This compound This compound Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate->this compound 1. LiOH, THF/H₂O 2. HCl (aq)

Caption: Hydrolysis of the ethyl ester to the final carboxylic acid.

Concluding Remarks

The synthesis of triazolo[1,5-a]pyridine-6-carboxylic acid is a multi-step process that relies on established heterocyclic chemistry. The key to a successful synthesis is the efficient formation of the triazole ring from a suitably substituted 2-aminopyridine precursor. The use of an ester protecting group for the carboxylic acid functionality is a recommended strategy to enhance reaction efficiency and simplify purification. The protocols and data presented in this guide provide a solid foundation for researchers to undertake the synthesis of this and related compounds for further investigation in drug discovery and development programs.

References

An In-depth Technical Guide to the Physicochemical Properties of Triazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science. Its unique electronic structure and versatile synthetic accessibility have led to the development of numerous derivatives with a wide range of biological activities, including applications as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. A thorough understanding of the physicochemical properties of these derivatives is paramount for rational drug design, enabling the optimization of crucial parameters such as solubility, permeability, and metabolic stability, which collectively determine the pharmacokinetic and pharmacodynamic profile of a drug candidate.

This technical guide provides a comprehensive overview of the core physicochemical properties of triazolo[1,5-a]pyridine derivatives. It includes a compilation of quantitative data, detailed experimental protocols for property determination, and visualizations of a key synthetic pathway and a relevant biological signaling pathway to provide a holistic understanding for researchers in the field.

Physicochemical Properties of Triazolo[1,5-a]pyridine Derivatives

The physicochemical properties of triazolo[1,5-a]pyridine derivatives are significantly influenced by the nature and position of substituents on the bicyclic ring system. Key properties that are critical for drug development include solubility, lipophilicity (logP), melting point, and the acid dissociation constant (pKa).

Data Presentation

The following tables summarize the available quantitative data for a selection of triazolo[1,5-a]pyridine derivatives. It is important to note that this data is compiled from various sources and experimental conditions may vary.

Table 1: Lipophilicity, Melting Point, and pKa of Selected Triazolo[1,5-a]pyridine Derivatives

Compound/DerivativeLogPMelting Point (°C)pKaReference
[1][2][3]Triazolo[1,5-a]pyridine1.1 (Predicted)45-48Not Available[1]
3-methyl-[1][2][3]triazolo[1,5-a]pyridineNot Available84-851.94 (Predicted)
2-Amino-7-(3-fluorophenyl)-5-methyl-[1][2][4]triazolo[1,5-a]pyrimidine (DSM-421 analog)Not Available>250Not Available[4]
3-(pyridin-4-yl)-[1][2][4]triazolo[4,3-a]pyridineNot Available188–189Not Available
6-bromo-3-(pyridin-4-yl)-[1][2][4]triazolo[4,3-a]pyridineNot Available243–244Not Available

Table 2: Solubility and In Vitro Properties of a Selected[1][2][4]Triazolo[1,5-a]pyrimidine Derivative

CompoundThermodynamic Solubility (µM)Caco-2 Permeability (10⁻⁶ cm/s)Reference
28 (a MetAP-2 inhibitor)1301.6[4]

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is crucial. The following sections provide detailed methodologies for key experiments.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol:

  • Preparation of Saturated Solution: An excess amount of the solid triazolo[1,5-a]pyridine derivative is added to a known volume of a specific buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The resulting suspension is agitated in a sealed container at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid temperature fluctuations during this step.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).

Lipophilicity (logP) Determination by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable method for estimating the octanol-water partition coefficient (logP).

Protocol:

  • System Setup: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: A series of standard compounds with known logP values are injected into the HPLC system. The retention time (t_R) for each standard is recorded.

  • Calculation of Capacity Factor (k'): The capacity factor for each standard is calculated using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Standard Curve Generation: A calibration curve is constructed by plotting the logarithm of the capacity factor (log k') against the known logP values of the standards. A linear regression analysis is performed to obtain the equation of the line.

  • Sample Analysis: The triazolo[1,5-a]pyridine derivative of interest is injected into the same HPLC system under identical conditions to obtain its retention time.

  • logP Calculation: The log k' of the test compound is calculated, and its logP value is determined from the calibration curve equation.

Melting Point Determination

The melting point is a fundamental physical property that provides information about the purity and identity of a compound.

Protocol:

  • Sample Preparation: A small amount of the crystalline triazolo[1,5-a]pyridine derivative is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded.

  • Melting Range: The melting point is reported as a range of these two temperatures. A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

Protocol:

  • Solution Preparation: A known concentration of the triazolo[1,5-a]pyridine derivative is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point on the curve where half of the compound has been neutralized. This can be determined from the inflection point of the first derivative of the titration curve.

Visualizations

Diagrams are provided below to illustrate a general synthetic workflow and a key signaling pathway relevant to the biological activity of some triazolo[1,5-a]pyridine derivatives.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation Reacts with Dicarbonyl_Compound 1,3-Dicarbonyl Compound Dicarbonyl_Compound->Condensation Triazolopyridine [1,2,4]Triazolo[1,5-a]pyridine Derivative Condensation->Triazolopyridine Forms

Caption: General synthetic workflow for[1][2][4]triazolo[1,5-a]pyridine derivatives.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Converts to PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits & Activates PTEN PTEN PDK1->Akt Phosphorylates Downstream Downstream Targets (Cell Survival, Proliferation, Growth) Akt->Downstream Activates TriazoloPyridine Triazolo[1,5-a]pyridine Inhibitor TriazoloPyridine->PI3K Inhibits PTEN->PIP3 Dephosphorylates

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of certain triazolopyridine derivatives.

Conclusion

This technical guide has provided a foundational overview of the key physicochemical properties of triazolo[1,5-a]pyridine derivatives. The presented data and experimental protocols offer a valuable resource for researchers engaged in the synthesis and development of novel compounds based on this versatile scaffold. A systematic approach to determining and understanding these properties is essential for advancing triazolo[1,5-a]pyridine derivatives from discovery to clinical application. Further expansion of the physicochemical database through consistent and standardized experimental measurements will undoubtedly accelerate the development of new and effective therapeutics and functional materials.

References

The Triazolo[1,5-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[4][5] Its structural resemblance to purines allows it to act as a bioisostere, interacting with a wide array of biological targets.[6][7] This has led to the development of numerous derivatives with potent anticancer, antimicrobial, and neuroactive properties, among others.[4][8] This guide provides a comprehensive overview of the biological activities of the triazolo[1,5-a]pyridine core, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity: A Multi-Targeted Approach

Derivatives of the triazolo[1,5-a]pyridine scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms of action, including kinase inhibition, disruption of tubulin polymerization, and epigenetic modulation.[6][9][10]

Kinase Inhibition: A primary strategy in oncology is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[11] Several triazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of multiple kinases, including Janus kinase 2 (JAK2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][12] For instance, certain compounds have shown broad-spectrum antiproliferative activity across various cancer cell lines.[1]

Tubulin Interaction: The disruption of microtubule dynamics is a clinically validated anticancer strategy. Some triazolo[1,5-a]pyrimidine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[10][13] These compounds can overcome multidrug resistance, a significant challenge in cancer chemotherapy.[10]

Epigenetic Regulation: Lysine-specific demethylase 1 (LSD1) is an epigenetic target involved in oncogenesis. Novel[1][2][3]triazolo[1,5-a]pyrimidine-based inhibitors of LSD1 have been developed, showing potent and selective growth inhibition of cancer cells.[2][14]

Table 1: Anticancer Activity of Representative Triazolo[1,5-a]pyridine Derivatives

Compound IDTarget(s)Cell Line(s)Activity MetricValue (µM)Reference
12b EGFR, VEGFR2, TrkA, CDK2NCI Cancer Cell LinesGI₅₀ (mean)10.63[1]
EGFR-IC₅₀2.19[1]
VEGFR2-IC₅₀2.95[1]
12c MultikinaseNCI Cancer Cell LinesGI₅₀ (mean)3.51[1]
1c AKTHCT-116, U-87 MG, MCF-7--[9]
6l LSD1PC-9IC₅₀0.59[2]
5p LSD1-IC₅₀0.154[2]
19 -Bel-7402IC₅₀12.3[15]
-HT-1080IC₅₀6.1[15]
H12 ERK SignalingMGC-803IC₅₀9.47[13]
HCT-116IC₅₀9.58[13]
MCF-7IC₅₀13.1[13]
21b ALK5-IC₅₀0.018[16]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7, MGC-803) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[9][13]

  • Compound Treatment: The triazolo[1,5-a]pyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 48-72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.[15]

anticancer_workflow General Workflow for Anticancer Drug Screening cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of Triazolo[1,5-a]pyridine Derivatives purification Purification & Characterization synthesis->purification cell_culture Cancer Cell Line Culture (e.g., MCF-7, HCT-116) synthesis->cell_culture mtt_assay MTT Assay for Antiproliferative Activity cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 kinase_assay Kinase Inhibition Assays (e.g., EGFR, VEGFR2) ic50->kinase_assay For potent compounds cell_cycle Cell Cycle Analysis ic50->cell_cycle apoptosis Apoptosis Assays ic50->apoptosis xenograft Mouse Xenograft Model apoptosis->xenograft Lead compound selection efficacy Tumor Growth Inhibition xenograft->efficacy

Workflow for anticancer drug screening.

kinase_pathway Simplified Kinase Signaling Pathway Inhibition receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) receptor->downstream ATP -> ADP ligand Growth Factor ligand->receptor triazolo_pyridine Triazolo[1,5-a]pyridine Inhibitor triazolo_pyridine->receptor Inhibits Kinase Activity proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation

Kinase signaling pathway inhibition.

Antimicrobial Activity

The triazolo[1,5-a]pyridine scaffold is also a promising framework for the development of new antimicrobial agents.[8] Derivatives have shown activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[17][18] Some compounds have demonstrated potent activity against multidrug-resistant (MDR) strains.[17] The mechanism of action for some of these compounds involves the dual inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR).[18]

Table 2: Antimicrobial Activity of Triazolo[1,5-a]pyridine Derivatives

Compound IDTarget Organism(s)Activity MetricValue (µM)Reference
9d S. aureus, B. subtilis, E. coli, P. aeruginosaMIC16 - 102[18]
9n S. aureus, B. subtilis, E. coli, P. aeruginosaMIC16 - 102[18]
9o S. aureus, B. subtilis, E. coli, P. aeruginosaMIC16 - 102[18]
9p S. aureus, B. subtilis, E. coli, P. aeruginosaMIC16 - 102[18]
8m Xanthomonas axonopodis pv. citriEC₅₀71.5 (µg/mL)[19]

The microbroth dilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[20]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[18]

Modulation of GABA-A Receptors

The γ-aminobutyric acid type A (GABA-A) receptor is a crucial inhibitory neurotransmitter receptor in the central nervous system and a key target for drugs treating anxiety, epilepsy, and insomnia.[21][22] Triazolo[1,5-a]pyridine derivatives have been developed as both positive and negative allosteric modulators of the GABA-A receptor.[23][24]

  • Positive Allosteric Modulators (PAMs): These compounds enhance the effect of GABA, leading to increased neuronal inhibition. Certain 2,5-disubstituted[1][2][3]-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives have shown potent anticonvulsant activity with low neurotoxicity, acting as PAMs at the GABA-A receptor.[23]

  • Negative Allosteric Modulators (NAMs): These compounds reduce the effect of GABA and are being investigated for their potential to enhance cognitive function.[24]

Table 3: GABA-A Receptor Modulatory Activity

Compound ClassReceptor SubtypeModulatory EffectTherapeutic PotentialReference
[1][2][3]-triazolo[1,5-a]pyrimidine-7(4H)-onesGABA-APositive (PAM)Anticonvulsant[23]
Triazolopyridinesα5-containing GABA-ANegative (NAM)Cognitive Enhancement[24]

The patch-clamp technique is the gold standard for studying ion channel function, including GABA-A receptors.

  • Cell Preparation: Neurons or cells expressing specific GABA-A receptor subtypes are cultured on coverslips.

  • Recording: A glass micropipette with a very fine tip is pressed against the cell membrane, forming a high-resistance seal. This allows for the measurement of ion currents flowing through the channels in the "patched" membrane area.

  • Compound Application: GABA is applied to the cell to elicit a baseline current. Then, the triazolo[1,5-a]pyridine derivative is co-applied with GABA.

  • Data Analysis: An increase in the current in the presence of the compound indicates positive allosteric modulation, while a decrease indicates negative allosteric modulation. The effects are typically blocked by benzodiazepine site antagonists like flumazenil, confirming the binding site.[25]

gaba_modulation GABA-A Receptor Allosteric Modulation cluster_receptor GABA-A Receptor Ion Channel receptor GABA-A Receptor gaba_site GABA Binding Site (Orthosteric) receptor->gaba_site bzd_site Allosteric Site (e.g., Benzodiazepine Site) receptor->bzd_site channel Chloride (Cl-) Channel receptor->channel gaba_site->channel Opens Channel bzd_site->channel Opens Channel cl_influx Increased Cl- Influx (Hyperpolarization) channel->cl_influx Enhanced by PAM dec_cl_influx Decreased Cl- Influx (Less Hyperpolarization) channel->dec_cl_influx Inhibited by NAM gaba GABA gaba->gaba_site pam Triazolo[1,5-a]pyridine PAM pam->bzd_site nam Triazolo[1,5-a]pyridine NAM nam->bzd_site

GABA-A receptor allosteric modulation.

Other Notable Biological Activities

The versatility of the triazolo[1,5-a]pyridine scaffold extends to other therapeutic areas.

  • α-Glucosidase Inhibition: Derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[26][27] This makes them promising candidates for the management of type 2 diabetes mellitus. The most potent compounds show significantly greater inhibition than the reference drug acarbose.[26]

  • RORγt Inverse Agonism: The retinoic acid receptor-related orphan nuclear receptor γt (RORγt) is a key transcription factor in the pathogenesis of autoimmune diseases like psoriasis. Triazolo[1,5-a]pyridine derivatives have been discovered as potent and orally bioavailable RORγt inverse agonists, effectively inhibiting the production of pro-inflammatory cytokines like IL-17A.[28]

Table 4: Other Biological Activities

Compound IDTargetActivity MetricValue (µM)Therapeutic AreaReference
15j α-GlucosidaseIC₅₀6.60Type 2 Diabetes[26][27]
5a RORγtIC₅₀0.0031Psoriasis[28]

Conclusion

The triazolo[1,5-a]pyridine core is a truly privileged scaffold in drug discovery, giving rise to compounds with a wide spectrum of biological activities. Its derivatives have demonstrated significant potential in oncology, infectious diseases, and neuroscience. The ability to modulate diverse targets such as kinases, microbial enzymes, and ion channels underscores the structural and functional versatility of this heterocyclic system. The ongoing exploration of the structure-activity relationships of triazolo[1,5-a]pyridine derivatives continues to yield novel candidates with improved potency, selectivity, and pharmacokinetic profiles, promising a rich pipeline for future therapeutic innovations.

References

An In-depth Technical Guide to the Spectral Analysis of triazolo[1,5-a]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for triazolo[1,5-a]pyridine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectral data for this specific molecule, this guide presents predicted spectral characteristics based on its structure, alongside representative data from closely related analogs. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data are also detailed.

Core Structure and Spectroscopic Overview

Triazolo[1,5-a]pyridine-6-carboxylic acid belongs to a class of nitrogen-containing fused heterocyclic compounds. The core structure, a triazolopyridine ring system, coupled with a carboxylic acid functional group, gives rise to a unique spectral fingerprint. Understanding these spectral characteristics is crucial for its identification, purity assessment, and structural elucidation during synthesis and subsequent applications.

The molecular structure consists of a pyridine ring fused with a 1,2,4-triazole ring, with a carboxylic acid group attached at the 6-position of the pyridine ring. This arrangement influences the electronic environment of the molecule, which is reflected in its NMR, MS, and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For triazolo[1,5-a]pyridine-6-carboxylic acid, both ¹H and ¹³C NMR would provide key structural information.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and triazole rings, as well as a characteristic downfield signal for the carboxylic acid proton. The chemical shifts and coupling constants would be indicative of the substitution pattern on the fused ring system.

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will appear at a significantly downfield chemical shift. The carbons of the heterocyclic rings will resonate in the aromatic region, with their specific shifts influenced by the nitrogen atoms and the carboxylic acid substituent.

Representative NMR Data:

¹H NMR Data (Representative)
Chemical Shift (δ) ppm Multiplicity & Coupling Constant (J) Hz
5.89d, J = 6.8
6.11s
6.55brs
7.08d, J = 8.4
7.56d, J = 8.4
7.76d, J = 6.8
3.83s
¹³C NMR Data (Representative)
Chemical Shift (δ) ppm
55.84
101.99
102.02
114.65
117.83
128.66
129.91
143.27
155.06
155.23
161.23

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For triazolo[1,5-a]pyridine-6-carboxylic acid (C₇H₅N₃O₂), the expected exact mass can be calculated and compared with the experimental value obtained from high-resolution mass spectrometry (HRMS).

Expected Mass Spectrum:

The mass spectrum should exhibit a prominent molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) corresponding to its molecular weight. Fragmentation patterns can provide further structural information.

Predicted Mass Spectrometry Data:

The following table summarizes the predicted m/z values for various adducts of[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid.

Mass Spectrometry Data (Predicted)
Adduct Predicted m/z
[M+H]⁺164.04546
[M+Na]⁺186.02740
[M-H]⁻162.03090
[M+NH₄]⁺181.07200
[M+K]⁺202.00134

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Spectrum:

The IR spectrum of triazolo[1,5-a]pyridine-6-carboxylic acid is expected to show characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching) and the aromatic C-H and C=N/C=C bonds of the heterocyclic ring system.

Representative Infrared (IR) Spectral Data:

The table below lists the expected characteristic IR absorption bands for the functional groups present in triazolo[1,5-a]pyridine-6-carboxylic acid, with representative data from a related compound.[1]

Infrared (IR) Spectroscopy Data (Representative)
Functional Group Wavenumber (cm⁻¹)
N-H Stretch3440
C-H Aromatic Stretch3064
C=O Stretch (Carboxylic Acid)~1700
C=N/C=C Aromatic Ring Stretch1642, 1583
N-N Stretch1488
C-N Stretch1290

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.[1][4]

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker DPX 400 or 600 superconducting NMR spectrometer, operating at an appropriate frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).[1][5] Chemical shifts are reported in parts per million (ppm) relative to TMS.[4]

Mass Spectrometry

Sample Preparation: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration. For some techniques, the sample can be introduced directly as a solid.

Instrumentation and Data Acquisition: High-resolution mass spectra (HRMS) can be recorded on instruments like a Bruker BioSciences maXis 4G or a Thermo Vanquish UHPLC system.[4] Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques.[4] The mass analyzer (e.g., time-of-flight or quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, a common method is to prepare a potassium bromide (KBr) disk. A small amount of the compound is ground with dry KBr powder and pressed into a thin, transparent disk.[1] Alternatively, a Nujol mull can be prepared.[6]

Instrumentation and Data Acquisition: IR spectra are recorded using a Fourier-transform infrared (FT-IR) spectrophotometer, such as a Jasco FT-IR-6300. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[1]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectral characterization of triazolo[1,5-a]pyridine derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectral Characterization cluster_analysis Data Analysis start Starting Materials (e.g., 2-aminopyridine derivative) reaction Cyclization Reaction start->reaction Reagents product Crude Product (triazolo[1,5-a]pyridine-6-carboxylic acid) reaction->product purification Chromatography / Recrystallization product->purification pure_product Pure Product purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry (HRMS) pure_product->ms ir IR Spectroscopy pure_product->ir analysis Structure Elucidation & Purity Confirmation nmr->analysis ms->analysis ir->analysis

Caption: General workflow for synthesis and spectral analysis.

References

The Triazolopyridine Core: A Technical Guide to its Discovery, History, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The triazolopyridine scaffold, a fused heterocyclic system combining triazole and pyridine rings, has emerged as a privileged structure in medicinal chemistry. Its versatile nature has led to the discovery and development of a diverse range of therapeutic agents with applications spanning from central nervous system disorders to inflammatory diseases and oncology. This technical guide provides an in-depth exploration of the discovery and history of triazolopyridine compounds, detailing their synthesis, key developmental milestones, and the mechanisms of action of prominent drug molecules. Quantitative pharmacological data, detailed experimental protocols for synthesis and biological evaluation, and visual representations of key signaling pathways and experimental workflows are presented to offer a comprehensive resource for researchers and drug development professionals.

A Historical Overview of Triazolopyridine Compounds

The journey of triazolopyridine compounds from initial synthesis to blockbuster drugs is a testament to the power of heterocyclic chemistry in drug discovery.

  • Early Synthesis and Exploration (Mid-20th Century): The foundational chemistry of triazolopyridines was established in the mid-20th century, with initial explorations focusing on the synthesis of the core scaffold and its basic chemical properties. These early studies laid the groundwork for future medicinal chemistry applications.

  • Expansion into New Therapeutic Arenas (Late 20th and Early 21st Century): Following the success of Trazodone, interest in the triazolopyridine scaffold expanded significantly. Researchers began to explore its potential in other therapeutic areas, leading to the discovery of compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.

  • Targeted Therapies: The Rise of Filgotinib (2010s): A new era for triazolopyridine-based drugs began with the development of Filgotinib (Jyseleca®), a selective Janus kinase 1 (JAK1) inhibitor.[7][8] Developed by Galapagos NV and Gilead Sciences, Filgotinib represents a targeted approach to treating inflammatory autoimmune diseases like rheumatoid arthritis.[7][8] Its development involved extensive clinical trials, including the DARWIN and FINCH studies, and it received its first approvals in the EU and Japan in 2020.[7][9][10]

  • Ongoing Research and Future Directions: The exploration of the triazolopyridine scaffold continues to be an active area of research. Current efforts are focused on developing novel derivatives with improved selectivity, potency, and pharmacokinetic profiles for a variety of diseases, including cancer and neurodegenerative disorders.[11]

Prominent Triazolopyridine-Based Drugs: A Quantitative Overview

The therapeutic success of the triazolopyridine scaffold is exemplified by drugs like Trazodone and Filgotinib. Their key pharmacological parameters are summarized below.

Table 1: Pharmacokinetic Parameters of Trazodone
ParameterValueReference(s)
Peak Plasma Time (Tmax) ~1 hour (fasting), ~2 hours (with food)[1]
Plasma Protein Binding 89-95%[12]
Metabolism Primarily by CYP3A4 to m-chlorophenylpiperazine (m-CPP)[13]
Elimination Half-life Biphasic: Initial phase ~3-6 hours, Terminal phase ~5-9 hours[13]
Table 2: Pharmacokinetic Parameters of Filgotinib
ParameterValueReference(s)
Peak Plasma Time (Tmax) 2-3 hours[10]
Plasma Protein Binding < 60% (parent and metabolite)[4]
Metabolism Metabolized by carboxylesterase 2 to active metabolite GS-829845[4]
Elimination Half-life Parent: 4.9-10.7 hours, Metabolite: 19.6-27.3 hours[4]
Table 3: In Vitro Activity of Selected Triazolopyridine Derivatives
CompoundTargetAssayIC50/EC50Reference(s)
FilgotinibJAK1Cellular Assay0.629 µM[10]
FilgotinibJAK2Cellular Assay17.5 µM[10]
GS-829845 (Filgotinib Metabolite)JAK1Cellular Assay11.9 µM[10]
GS-458967Late Sodium Current (INa)Electrophysiology-[14]
TrazodoneSerotonin Transporter (SERT)Binding Assay-[3][4]
Trazodone5-HT2A ReceptorBinding Assay-[3][4]

Key Synthetic Methodologies

The synthesis of the triazolopyridine core can be achieved through various strategies, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

General Synthetic Routes

Several established methods for the synthesis of the[3][4][5]triazolo[4,3-a]pyridine and[3][4][5]triazolo[1,5-a]pyridine cores are outlined below.

G A 2-Chloropyridine C Palladium-Catalyzed Addition A->C B Hydrazide B->C D Dehydration (e.g., Acetic Acid, Microwave) C->D E [1,2,4]triazolo[4,3-a]pyridine D->E

Caption: Palladium-catalyzed synthesis of the[3][4][5]triazolo[4,3-a]pyridine core.

G A 2-Aminopyridine B N-(pyrid-2-yl)formamidoxime A->B C Cyclization (e.g., Trifluoroacetic Anhydride) B->C D [1,2,4]triazolo[1,5-a]pyridine C->D

Caption: Cyclization approach to the[3][4][5]triazolo[1,5-a]pyridine core.

Detailed Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazolopyridine Synthesis

The Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed variant (CuAAC), is a powerful tool for the synthesis of 1,2,3-triazole-containing compounds, including triazolopyridine derivatives.[15][16][]

Materials:

  • Azide-functionalized pyridine derivative

  • Terminal alkyne

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • Solvent (e.g., water, t-butanol/water mixture, or organic solvents like DMF)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the azide-functionalized pyridine in the chosen solvent.

    • Prepare a stock solution of the terminal alkyne in the same solvent.

    • Prepare a stock solution of CuSO4 in water (e.g., 100 mM).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).

    • Prepare a stock solution of the ligand (THPTA or TBTA) in water or a suitable organic solvent.

  • Reaction Setup:

    • In a reaction vessel, combine the azide-functionalized pyridine and the terminal alkyne (typically in a 1:1 to 1:1.2 molar ratio).

    • Add the copper(II) sulfate solution to the reaction mixture (typically 1-5 mol%).

    • Add the ligand solution (typically in a 1:1 to 5:1 molar ratio with respect to copper).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol%).

  • Reaction Monitoring and Work-up:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Once the reaction is complete, quench the reaction by adding a chelating agent such as EDTA to remove the copper catalyst.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired triazolopyridine derivative.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of triazolopyridine drugs are mediated through their interaction with specific biological targets and modulation of key signaling pathways.

Trazodone: A Multi-Target Antidepressant

Trazodone's antidepressant and anxiolytic effects stem from its complex pharmacology, primarily involving the serotonin system.[3][5][12][13] It acts as a serotonin antagonist and reuptake inhibitor (SARI).[5][12][13]

  • 5-HT2A Receptor Antagonism: Trazodone is a potent antagonist of the 5-HT2A receptor.[3][13] Blockade of this receptor is believed to contribute to its antidepressant and anxiolytic effects, as well as its sedative properties.[3][18]

  • Serotonin Reuptake Inhibition: Trazodone also inhibits the reuptake of serotonin by blocking the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft.[5][12][13]

  • Other Receptor Interactions: Trazodone also exhibits antagonist activity at α1-adrenergic and histamine H1 receptors, which contributes to its sedative and hypnotic effects.[3][12][13]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SERT SERT Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_vesicle->Serotonin Release Serotonin->SERT Reuptake Receptor_5HT2A 5-HT2A Receptor Serotonin->Receptor_5HT2A Receptor_alpha1 α1-Adrenergic Receptor Serotonin->Receptor_alpha1 Receptor_H1 H1 Receptor Serotonin->Receptor_H1 Downstream Downstream Signaling (Mood, Sleep Regulation) Receptor_5HT2A->Downstream Receptor_alpha1->Downstream Receptor_H1->Downstream Trazodone Trazodone Trazodone->SERT Inhibits Trazodone->Receptor_5HT2A Antagonizes Trazodone->Receptor_alpha1 Antagonizes Trazodone->Receptor_H1 Antagonizes

Caption: Mechanism of action of Trazodone.

Filgotinib: Targeting the JAK-STAT Pathway in Inflammation

Filgotinib exerts its anti-inflammatory effects by selectively inhibiting Janus kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway.[7][8] This pathway is crucial for the signaling of numerous cytokines that drive inflammation in autoimmune diseases.[19][20]

  • Cytokine Binding and Receptor Dimerization: The pathway is initiated by the binding of a cytokine (e.g., interleukin-6) to its receptor on the cell surface, leading to receptor dimerization.

  • JAK Activation: This dimerization brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other.

  • STAT Phosphorylation and Dimerization: The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization.

  • Nuclear Translocation and Gene Transcription: The STAT dimers translocate to the nucleus, where they bind to specific DNA sequences and regulate the transcription of pro-inflammatory genes.

  • Inhibition by Filgotinib: Filgotinib, by inhibiting JAK1, blocks the phosphorylation and activation of STATs, thereby preventing the downstream transcription of inflammatory genes.[7]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus and Binds Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription Initiates Filgotinib Filgotinib Filgotinib->JAK1 Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of Filgotinib.

Experimental Protocols for Biological Evaluation

Assessing the biological activity of novel triazolopyridine compounds is a critical step in the drug discovery process. Standardized in vitro and in vivo assays are employed to determine their efficacy and safety.

In Vitro Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Triazolopyridine compound to be tested

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the triazolopyridine compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

This model is widely used to screen for the anti-inflammatory activity of new compounds.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in saline)

  • Triazolopyridine compound to be tested

  • Vehicle (e.g., saline, DMSO)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (e.g., control, standard drug, and test compound groups). Administer the test compound or vehicle orally or intraperitoneally one hour before the induction of inflammation.

  • Induction of Edema: Inject carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or digital calipers.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group and determine the statistical significance of the results.

Conclusion

The triazolopyridine scaffold has proven to be a remarkably fruitful source of therapeutic agents. From the pioneering discovery of Trazodone to the targeted therapy of Filgotinib, this heterocyclic system continues to demonstrate its versatility and potential in addressing a wide range of medical needs. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the biological pathways modulated by triazolopyridine derivatives promise to yield the next generation of innovative medicines. This guide provides a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this remarkable chemical entity.

References

An In-depth Technical Guide toTriazolo[1,5-a]pyridine-6-carboxylic Acid and its Derivatives

An In-depth Technical Guide to[1][2][3]Triazolo[1,5-a]pyridine-6-carboxylic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid and its derivatives, a class of heterocyclic compounds with significant potential in drug discovery and development. This document details their chemical identity, synthesis, and key biological activities, with a focus on their roles as RORγt inverse agonists and JAK1/2 inhibitors.

Chemical Identity

The core structure of interest is the[1][2][3]triazolo[1,5-a]pyridine ring system, with a carboxylic acid group at the 6-position. While the parent compound is a key scaffold, much of the research has focused on its substituted derivatives. A notable example is 2-Pyridin-3-yl-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid, which has been assigned the CAS Number 1368391-90-5[4].

Core Structure:

The above is a simplified representation of the[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid scaffold.

Therapeutic Applications and Biological Activity

Derivatives of[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid have emerged as promising modulators of key signaling pathways implicated in autoimmune diseases and cancer.

RORγt Inverse Agonists

The retinoic acid receptor-related orphan nuclear receptor γt (RORγt) is a critical transcription factor in the differentiation of T helper 17 (Th17) cells, which are key mediators of inflammation in autoimmune diseases such as psoriasis.[1][3] Inverse agonists of RORγt can suppress the production of pro-inflammatory cytokines like IL-17A, IL-22, and IL-23R, making them attractive therapeutic targets.[1][3]

Several studies have identified[1][2][3]triazolo[1,5-a]pyridine derivatives as potent RORγt inverse agonists.[1][3] These compounds have been shown to effectively inhibit RORγt transcriptional activity and subsequent IL-17A release in cellular and in vivo models.

Quantitative Data: RORγt Inverse Agonist Activity

Compound IDModificationRORγt Reporter Gene Assay IC50 (nM)IL-17A Release Assay IC50 (nM)Reference
1 Piperazine RORγt inverse agonist--[1]
2a [1][2][3]triazolo[4,3-a]pyridine derivative590-[1]
3a [1][2][3]triazolo[1,5-a]pyridine derivative41-[1]
5a Optimized triazolopyridine derivativePotent InhibitionRobust, dose-dependent inhibition[3][5]
JAK1/2 Inhibitors

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK1 and JAK2, are central to signaling pathways for numerous cytokines and growth factors that drive inflammation and cancer cell proliferation.[6][7][8] The JAK/STAT signaling pathway is a critical regulator of the immune system, and its dysregulation is associated with various myeloproliferative diseases and cancers.[9]

Derivatives of the[1][2][3]triazolo[1,5-a]pyridine scaffold have been designed and synthesized as potent inhibitors of JAK1 and JAK2.[6][10] These compounds have demonstrated the ability to suppress the proliferation of cell lines that are dependent on high JAK1/2 expression.[6]

Quantitative Data: JAK1/2 Inhibitory Activity

Compound IDTargetIC50 (nM)Cell LineCell Proliferation IC50 (µM)Reference
J-4 JAK1/2High PotencyBaF3Effective Suppression[6]
J-6 JAK1/2High PotencyBaF3Effective Suppression[6]
19 pan-HDAC & JAK1/2-MDA-MB-231Submicromolar[10]
19 pan-HDAC & JAK1/2-RPMI-8226Submicromolar[10]
CEP-33779 (29) JAK2Exceptional Selectivity over JAK3--[11]

Experimental Protocols

The synthesis of[1][2][3]triazolo[1,5-a]pyridine derivatives can be achieved through various established synthetic routes. A general, representative protocol is outlined below, based on common methodologies described in the literature.[12][13][14][15]

General Synthesis of[1][2][3]Triazolo[1,5-a]pyridines

A common synthetic approach involves the cyclization of 2-aminopyridines with various reagents. One such method is the reaction of N-(pyrid-2-yl)formamidoximes with trifluoroacetic anhydride.[12][13] Another modern, eco-friendly approach utilizes microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides.[14][15]

Representative Protocol: Microwave-Mediated Synthesis

  • Reactant Preparation: In a clean, oven-dried microwave vial, add the appropriate enaminonitrile (1.0 equivalent) and benzohydrazide (2.0 equivalents).

  • Inert Atmosphere: Evacuate the vial and backfill with an inert gas, such as nitrogen, three times to ensure an oxygen-free environment.

  • Solvent Addition: Add dry toluene to the reaction vial.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 140 °C.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The crude product can then be purified directly by silica gel column chromatography.

Signaling Pathways and Mechanisms of Action

RORγt Inverse Agonist Signaling Pathway

RORγt inverse agonists function by binding to the ligand-binding domain of the RORγt protein. This binding induces a conformational change that prevents the recruitment of co-activators, thereby inhibiting the transcription of target genes such as IL17A, IL22, and IL23R. The overall effect is a reduction in the inflammatory response mediated by Th17 cells.

RORgt_Pathwaycluster_nucleusNucleuscluster_cytoplasmCytoplasmRORgtRORγtDNAIL-17, IL-22, IL-23R GenesRORgt->DNABinds to RORECoactivatorCo-activatorCoactivator->RORgtRecruitmentTranscriptionGene TranscriptionDNA->TranscriptionPro-inflammatory\nCytokinesPro-inflammatoryCytokinesTranscription->Pro-inflammatory\nCytokinesInverseAgonist[1,2,4]Triazolo[1,5-a]pyridineDerivativeInverseAgonist->RORgtInhibits co-activatorrecruitment

Caption: RORγt inverse agonist signaling pathway.

JAK/STAT Signaling Pathway and Inhibition

The JAK/STAT pathway is initiated by the binding of a cytokine to its receptor, leading to the dimerization of the receptor and the activation of associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once docked, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[1][2][3]Triazolo[1,5-a]pyridine-based JAK inhibitors block the kinase activity of JAKs, thereby preventing the phosphorylation cascade and subsequent gene transcription.

JAK_STAT_Pathwaycluster_extracellularExtracellularcluster_membraneCell Membranecluster_cytoplasmCytoplasmcluster_nucleusNucleusCytokineCytokineReceptorCytokine ReceptorCytokine->ReceptorBindingJAKJAKReceptor->JAKActivationSTATSTATJAK->STATPhosphorylationSTAT_dimerSTAT DimerSTAT->STAT_dimerDimerizationJAK_Inhibitor[1,2,4]Triazolo[1,5-a]pyridineDerivativeJAK_Inhibitor->JAKInhibitionDNATarget GenesSTAT_dimer->DNATranslocation & BindingTranscriptionGene TranscriptionDNA->Transcription

Caption: JAK/STAT signaling pathway and inhibition.

An In-depth Technical Guide on the Mechanism of Action of Triazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolopyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic effects.[3][4][5] This technical guide provides a comprehensive overview of the primary mechanisms of action through which triazolopyridine derivatives exert their therapeutic effects, with a focus on their roles as inhibitors of key cellular signaling pathways.

Core Mechanisms of Action

Triazolopyridine derivatives achieve their biological effects by targeting a variety of proteins, with a predominant role as kinase inhibitors.[3] They are also known to inhibit other enzymes such as histone deacetylases (HDACs) and tankyrases, and to interfere with metabolic pathways like sterol biosynthesis.[6][7][8]

Kinase Inhibition: Targeting the JAK/STAT Pathway

A significant number of triazolopyridine derivatives function as potent inhibitors of Janus kinases (JAKs), a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are crucial for cytokine-mediated signaling.[4] This inhibition directly impacts the JAK/STAT signaling pathway, which plays a pivotal role in immune response and cell proliferation.[6]

The drug Filgotinib (GLPG0634) , a selective JAK1 inhibitor, is a prominent example of a triazolopyridine derivative that has advanced to clinical development for inflammatory diseases.[4] The mechanism involves the blockade of the JAK-STAT pathway, which has been shown to provide therapeutic immunomodulation.[4]

Signaling Pathway:

JAK_STAT_Pathway cluster_cell Cell Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT Dimer p-STAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Triazolopyridine Triazolopyridine Derivatives Triazolopyridine->JAK Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway by triazolopyridine derivatives.

Other kinases targeted by triazolopyridine derivatives include PIM kinase, PI3K, ALK-5, VEGFR2 kinase, spleen tyrosine kinase (Syk), c-met kinase, and monopolar spindle 1 (MPS1) kinase.[3]

Dual JAK/HDAC Inhibition

Recent strategies have focused on developing dual inhibitors that target both JAKs and histone deacetylases (HDACs).[6] This dual-action mechanism is believed to have synergistic effects in treating solid tumors.[6] Certain triazolopyridine derivatives have been designed to merge the pharmacophores of an HDAC inhibitor with a JAK inhibitor like Filgotinib into a single molecule.[6] These compounds have demonstrated potent, dual inhibitory activities against both JAK1 and HDAC6 in the nanomolar range.[6][9]

Experimental Workflow:

Dual_Inhibitor_Screening Start Synthesized Triazolopyridine Derivatives EnzymeAssay Enzymatic Assays Start->EnzymeAssay JAK1Assay JAK1 Inhibition Assay EnzymeAssay->JAK1Assay HDAC6Assay HDAC6 Inhibition Assay EnzymeAssay->HDAC6Assay CellAssay Cell-Based Assays JAK1Assay->CellAssay HDAC6Assay->CellAssay Proliferation Antiproliferative Activity (e.g., RPMI-8226, MDA-MB-231) CellAssay->Proliferation Apoptosis Apoptosis Assay CellAssay->Apoptosis Lead Lead Compound Identification Proliferation->Lead Apoptosis->Lead

Caption: Workflow for screening dual JAK/HDAC inhibitors.

Tankyrase Inhibition and the WNT/β-catenin Pathway

Triazolopyridine derivatives have also been identified as inhibitors of tankyrase (TNKS), an enzyme that plays a crucial role in the WNT/β-catenin signaling pathway.[7][10] In many colorectal cancers, mutations in the APC gene lead to aberrant activation of this pathway.[10] TNKS contributes to the degradation of AXIN, a key component of the β-catenin destruction complex. By inhibiting TNKS, these derivatives stabilize AXIN2, which in turn reduces the levels of active β-catenin and downregulates its target genes, thereby inhibiting cancer cell proliferation.[7]

Signaling Pathway:

WNT_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (AXIN, APC, GSK3β, CK1) Frizzled->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation Degradation Proteasomal Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus Accumulation & Translocation TNKS Tankyrase (TNKS) TNKS->DestructionComplex AXIN Degradation Triazolopyridine Triazolopyridine Derivatives Triazolopyridine->TNKS Inhibition Gene Target Gene Transcription Nucleus->Gene

Caption: Inhibition of the WNT/β-catenin pathway via Tankyrase inhibition.

Inhibition of Sterol Biosynthesis

In the context of antimicrobial and antiparasitic activity, certain[1][3][6]triazolo[1,5-a]pyridine derivatives have been shown to target the sterol biosynthesis pathway.[8] Specifically, these compounds can inhibit the enzyme 14α-demethylase, which is critical for the synthesis of ergosterol in parasites like Trypanosoma cruzi.[8] This disruption of the sterol balance in the cell membrane leads to cell cycle arrest and ultimately, cell death.[8]

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative triazolopyridine derivatives against their respective targets.

Table 1: Inhibitory Activity of Dual JAK/HDAC Inhibitors [6][9]

CompoundJAK1 IC50 (nM)HDAC6 IC50 (nM)
16a 25113.6
16b 1468.75
16c 27811.2
19 1159.87
Filgotinib28>10000
SAHA>1000011.4

Table 2: Antiproliferative Activity of Dual JAK/HDAC Inhibitors [6][9]

CompoundRPMI-8226 IC50 (µM)MDA-MB-231 IC50 (µM)
16a 0.460.95
16b 0.250.81
16c 0.120.75
19 0.150.78
Filgotinib>10>10
SAHA1.252.31

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of typical methodologies used to assess the mechanism of action of triazolopyridine derivatives.

A common method to determine kinase inhibition is through an in vitro enzymatic assay.

  • Reagents and Materials : Recombinant human JAK1 enzyme, a suitable peptide substrate (e.g., a poly-GT peptide), ATP, and the test triazolopyridine derivatives. A detection reagent, often antibody-based or luminescence-based (e.g., ADP-Glo™ Kinase Assay), is also required.

  • Procedure :

    • The test compounds are serially diluted in DMSO and added to the wells of a microplate.

    • The JAK1 enzyme and the peptide substrate are added to the wells.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified using the detection reagent and a plate reader.

  • Data Analysis : The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

HDAC activity is typically measured using a fluorogenic substrate.

  • Reagents and Materials : Recombinant human HDAC6 enzyme, a fluorogenic HDAC substrate (e.g., Fluor-de-Lys®), developer solution, and test compounds.

  • Procedure :

    • Test compounds are pre-incubated with the HDAC6 enzyme in an assay buffer.

    • The fluorogenic substrate is added to initiate the enzymatic reaction.

    • After incubation, a developer solution is added, which produces a fluorescent signal from the deacetylated substrate.

    • The fluorescence is measured using a microplate reader.

  • Data Analysis : IC50 values are determined from the dose-response curves.

This assay measures the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

  • Cell Culture : Human cancer cell lines (e.g., RPMI-8226, MDA-MB-231) are cultured in appropriate media and seeded into 96-well plates.[6]

  • Compound Treatment : After cell attachment, the cells are treated with various concentrations of the triazolopyridine derivatives for a specified period (e.g., 72 hours).

  • Viability Measurement :

    • MTT Assay : MTT reagent is added, which is converted by viable cells into a colored formazan product. The product is solubilized, and the absorbance is measured.

    • CellTiter-Glo® Assay : This reagent measures ATP levels, an indicator of metabolically active cells, through a luminescent signal.

  • Data Analysis : The IC50 values, representing the concentration that inhibits cell growth by 50%, are calculated from the dose-response curves.

This guide provides a foundational understanding of the mechanisms of action for triazolopyridine derivatives. The versatility of this scaffold continues to make it a focal point for the development of novel therapeutics targeting a range of diseases. Further research will undoubtedly uncover additional targets and refine our understanding of how these potent molecules function at a molecular level.

References

Potential Therapeutic Targets for Triazolo[1,5-a]pyridine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Its unique electronic and steric properties allow for diverse interactions with various biological targets, leading to its exploration in numerous therapeutic areas. This technical guide provides a comprehensive overview of the key therapeutic targets of triazolo[1,5-a]pyridine and its closely related triazolo[1,5-a]pyrimidine derivatives, summarizing quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways. This document is intended for researchers, scientists, and drug development professionals.

Kinase Inhibition: A Dominant Therapeutic Strategy

A significant focus of research on triazolo[1,5-a]pyridine compounds has been in the domain of kinase inhibition. These enzymes play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer and inflammatory disorders.

Janus Kinase (JAK) Inhibition

Several triazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of Janus kinases (JAKs), particularly JAK1 and JAK2.[1] These non-receptor tyrosine kinases are critical components of the JAK-STAT signaling pathway, which transduces signals for a variety of cytokines and growth factors involved in inflammation and hematopoiesis. Inhibition of this pathway is a validated strategy for the treatment of autoimmune diseases like rheumatoid arthritis and myeloproliferative neoplasms.[1][2]

Quantitative Data for JAK Inhibitors

CompoundTargetIC50 (nM)Cell-based AssayCell LineReference
J-4JAK115ProliferationBaF3[1]
J-4JAK28ProliferationBaF3[1]
J-4JAK3245ProliferationBaF3[1]
J-6JAK121ProliferationBaF3[1]
J-6JAK212ProliferationBaF3[1]
J-6JAK3>1000ProliferationBaF3[1]
CEP-33779JAK23.2STAT3 PhosphorylationSET-2[2]

Experimental Protocol: In Vitro JAK Kinase Assay

A typical in vitro kinase assay to determine the IC50 values for JAK inhibitors involves the following steps:

  • Reagents and Materials: Recombinant human JAK1, JAK2, and JAK3 enzymes; ATP; biotinylated peptide substrate (e.g., a peptide derived from STAT1); streptavidin-coated plates; europium-labeled anti-phosphotyrosine antibody; and the triazolo[1,5-a]pyridine test compounds.

  • Assay Procedure:

    • The test compounds are serially diluted in DMSO and added to the wells of a microtiter plate.

    • The JAK enzyme, peptide substrate, and ATP are then added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

    • The reaction is stopped by the addition of EDTA.

    • The amount of phosphorylated substrate is detected by adding the europium-labeled anti-phosphotyrosine antibody and measuring the time-resolved fluorescence.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathway: JAK-STAT Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Gene Gene Transcription Nucleus->Gene Modulates TriazoloPyridine Triazolo[1,5-a]pyridine Inhibitor TriazoloPyridine->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by triazolo[1,5-a]pyridine compounds.

Transforming Growth Factor-β Type I Receptor (ALK5) Kinase Inhibition

Triazolo[1,5-a]pyridine derivatives have also been developed as potent and selective inhibitors of the TGF-β type I receptor kinase, also known as ALK5.[3] The TGF-β signaling pathway is involved in a wide range of cellular processes, and its aberrant activation is linked to fibrosis and cancer.

Quantitative Data for ALK5 Inhibitors

CompoundTargetIC50 (µM)Cell-based AssayCell LineReference
21bALK50.018Luciferase ReporterHaCaT[3]
21bp38α>5.1Kinase Assay-[3]

Experimental Protocol: ALK5 Kinase Assay

  • Reagents and Materials: Recombinant human ALK5 kinase domain, [γ-33P]ATP, and a generic kinase substrate such as myelin basic protein (MBP).

  • Assay Procedure:

    • The ALK5 enzyme is incubated with the test compounds for a short period (e.g., 10 minutes) at room temperature.

    • The kinase reaction is initiated by the addition of [γ-33P]ATP and MBP.

    • The reaction mixture is incubated for a further period (e.g., 30 minutes) at 30°C.

    • The reaction is stopped by spotting the mixture onto phosphocellulose filter paper.

    • The filter paper is washed to remove unincorporated [γ-33P]ATP.

    • The amount of incorporated radioactivity, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • Data Analysis: IC50 values are determined from the dose-response curves.

Signaling Pathway: TGF-β/ALK5 Pathway

TGF_beta_Pathway TGFb TGF-β TBRII TGF-β RII TGFb->TBRII ALK5 ALK5 (TGF-β RI) TBRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene Gene Expression Nucleus->Gene Regulates TriazoloPyridine Triazolo[1,5-a]pyridine Inhibitor TriazoloPyridine->ALK5 Inhibition

Caption: Inhibition of the TGF-β/ALK5 signaling pathway by triazolo[1,5-a]pyridine compounds.

Other Kinase Targets

The versatility of the triazolo[1,5-a]pyridine and triazolo[1,5-a]pyrimidine scaffolds extends to other kinase families, including:

  • Cyclin-Dependent Kinase 2 (CDK2): Derivatives have been identified as potent and selective inhibitors of CDK2, a key regulator of the cell cycle.[4][5]

  • Phosphoinositide 3-Kinase (PI3K): Certain triazolopyridines have shown inhibitory activity against PI3Kγ, a target for inflammatory diseases.[6]

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Some compounds exhibit multi-kinase inhibitory activity against EGFR and VEGFR2, both crucial in cancer progression.[4][7]

Phosphodiesterase (PDE) Inhibition

Triazolo[1,5-a]pyrimidine derivatives have emerged as potent inhibitors of phosphodiesterase 2A (PDE2A).[8][9] PDE2A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Its inhibition can modulate cyclic nucleotide signaling, which is of therapeutic interest for neurological and psychiatric disorders.[9]

Quantitative Data for PDE2A Inhibitors

CompoundTargetIC50 (nM)Reference
46PDE2A1.3[8]
71PDE2A<1000[10]
72PDE2A<1000[10]

Experimental Protocol: PDE2A Inhibition Assay

  • Reagents and Materials: Recombinant human PDE2A, [3H]cGMP, and the test compounds.

  • Assay Procedure:

    • The test compounds are pre-incubated with the PDE2A enzyme.

    • The reaction is initiated by the addition of [3H]cGMP.

    • After incubation, the reaction is terminated.

    • The unhydrolyzed [3H]cGMP is separated from the hydrolyzed [3H]5'-GMP using methods like anion-exchange chromatography or scintillation proximity assay.

    • The amount of [3H]5'-GMP is quantified to determine the enzyme activity.

  • Data Analysis: IC50 values are calculated from the dose-response inhibition curves.

Epigenetic Modulation: LSD1 Inhibition

Triazolo[1,5-a]pyrimidines have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[11] LSD1 is a flavin-dependent monoamine oxidase that demethylates histone H3 on lysines 4 and 9, playing a crucial role in the regulation of gene expression. Its overexpression is associated with several cancers, making it an attractive therapeutic target.

Quantitative Data for LSD1 Inhibitors

CompoundTargetIC50 (µM)Cell-based AssayCell LineReference
5pLSD10.154CytotoxicityMGC-803, PC-9[11]
5qLSD11.19CytotoxicityMGC-803, PC-9[11]
6iLSD10.557CytotoxicityMGC-803, PC-9[11]
6l--Cytotoxicity (IC50 = 0.59 µM)PC-9[11]

Experimental Protocol: LSD1 Demethylase Assay

  • Reagents and Materials: Recombinant human LSD1, a histone H3 peptide substrate dimethylated at lysine 4 (H3K4me2), and an antibody specific for the demethylated product (H3K4me1 or H3K4me0).

  • Assay Procedure:

    • LSD1 is incubated with the test compounds.

    • The H3K4me2 peptide substrate is added to start the demethylation reaction.

    • The reaction is stopped, and the amount of demethylated product is quantified using an ELISA-based method with the specific antibody.

  • Data Analysis: The inhibitory potency of the compounds is expressed as IC50 values.

Anticancer Activity via Tubulin Polymerization Modulation

A unique mechanism of anticancer activity for some triazolo[1,5-a]pyrimidine derivatives is their ability to promote tubulin polymerization, similar to the action of taxanes.[12] However, these compounds do not bind to the paclitaxel binding site, suggesting a novel mechanism of action. They have been shown to overcome multidrug resistance.[12]

Experimental Protocol: Tubulin Polymerization Assay

  • Reagents and Materials: Purified tubulin, GTP, and a spectrophotometer capable of measuring absorbance at 340 nm.

  • Assay Procedure:

    • Tubulin and GTP are mixed with the test compounds in a cuvette.

    • The mixture is incubated at 37°C to allow for polymerization.

    • The increase in absorbance at 340 nm, which is proportional to the amount of polymerized tubulin (microtubules), is monitored over time.

  • Data Analysis: The effect of the compounds on the rate and extent of tubulin polymerization is analyzed.

Modulation of Central Nervous System Targets

GABA-A Receptor Modulation

Triazolo[1,5-a]pyridine and related scaffolds have been investigated as modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[13][14][15] The GABA-A receptor is the major inhibitory neurotransmitter receptor in the central nervous system, and its modulation can lead to sedative, anxiolytic, and anticonvulsant effects. Both positive and negative allosteric modulators have been developed from this chemical class.[13][14]

Experimental Protocol: Electrophysiological Recording of GABA-A Receptor Activity

  • Reagents and Materials: Xenopus oocytes or mammalian cells expressing specific GABA-A receptor subtypes, GABA, and the test compounds.

  • Assay Procedure:

    • Two-electrode voltage-clamp recordings are performed on the oocytes or cells.

    • A submaximal concentration of GABA is applied to elicit a baseline current.

    • The test compound is co-applied with GABA, and the change in the current amplitude is measured.

  • Data Analysis: The potentiation or inhibition of the GABA-induced current by the test compound is quantified.

Signaling Pathway: GABAergic Synapse

GABAergic_Synapse GABA_vesicle GABA Vesicle Presynaptic Presynaptic Terminal GABA_vesicle->Presynaptic Release GABA GABA GABA_A_R GABA-A Receptor (Cl- Channel) GABA->GABA_A_R Binds to Synaptic_cleft Synaptic Cleft Cl_ion Cl- influx GABA_A_R->Cl_ion Opens Postsynaptic Postsynaptic Neuron Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Leads to TriazoloPyridine Triazolo[1,5-a]pyridine Modulator TriazoloPyridine->GABA_A_R Modulates

Caption: Modulation of the GABA-A receptor at a GABAergic synapse by triazolo[1,5-a]pyridine compounds.

Other Notable Therapeutic Targets

The therapeutic potential of triazolo[1,5-a]pyridine derivatives extends to several other targets:

  • Retinoic Acid Receptor-Related Orphan Nuclear Receptor γt (RORγt): Inverse agonists have been discovered for RORγt, a key transcription factor in the differentiation of Th17 cells, which are implicated in autoimmune diseases like psoriasis.[16]

  • Hypoxia-Inducible Factor Prolyl Hydroxylase Domain-1 (PHD-1): Inhibitors of PHD-1 have been identified, which can stabilize hypoxia-inducible factor (HIF) and have potential applications in anemia and ischemic diseases.[17]

  • α-Glucosidase: Potent inhibitors of α-glucosidase have been developed, suggesting a potential role in the management of type 2 diabetes.[18][19]

  • Indoleamine 2,3-dioxygenase 1 (IDO1): A novel class of IDO1 inhibitors based on the[4][7][20]triazolo[4,3-a]pyridine scaffold has been identified, with potential applications in cancer immunotherapy.[21]

  • Trypanocidal Agents: Certain derivatives have shown activity against Trypanosoma cruzi by inhibiting sterol biosynthesis.[22]

Conclusion

The triazolo[1,5-a]pyridine core structure is a remarkably versatile scaffold that has given rise to a multitude of compounds with diverse and potent biological activities. The primary therapeutic targets identified to date include a range of kinases, phosphodiesterases, epigenetic modulators, and central nervous system receptors. The continued exploration of this chemical space, guided by a deeper understanding of the structure-activity relationships and mechanisms of action, holds significant promise for the development of novel therapeutics for a wide spectrum of human diseases. This guide provides a foundational understanding of the key targets and methodologies to aid in these future drug discovery endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of SubstitutedTriazolo[1,5-a]pyridines

Application Notes and Protocols for the Synthesis of Substituted[1][2][3]Triazolo[1,5-a]pyridines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of substituted[1][2][3]triazolo[1,5-a]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The protocols outlined below offer various synthetic strategies, including a modern microwave-assisted, catalyst-free method, and a metal-free oxidative cyclization.

Introduction

[1][2][3]Triazolo[1,5-a]pyridines are fused aza-heterocyclic compounds that form the core structure of several biologically active molecules. Their diverse pharmacological activities have made them attractive targets for organic and medicinal chemists. The synthetic methods presented herein provide efficient and versatile routes to a variety of substituted analogs.

Synthetic Strategies Overview

Several synthetic routes to substituted[1][2][3]triazolo[1,5-a]pyridines have been developed. This document will focus on two prominent and effective methods:

  • Microwave-Mediated Catalyst-Free Synthesis: An environmentally friendly and efficient method involving the reaction of enaminonitriles and benzohydrazides under microwave irradiation. This approach is notable for its short reaction times and excellent yields.[1][2][3]

  • PIFA-Mediated Oxidative Cyclization: A metal-free approach that utilizes phenyl-iodine bis(trifluoroacetate) (PIFA) to mediate the intramolecular oxidative N-N bond formation from N-(pyridin-2-yl)benzimidamides. This method is characterized by its mild reaction conditions and high yields.[4][5]

Other notable methods include copper-catalyzed reactions of 2-aminopyridines with nitriles and iodine/KI-mediated oxidative N-N bond formation.[4]

Data Presentation

The following table summarizes quantitative data for the synthesis of various substituted[1][2][3]triazolo[1,5-a]pyridines via a microwave-mediated, catalyst-free approach.[1]

EntryEnaminonitrile Substituent (R1)Benzohydrazide Substituent (R2)ProductReaction Time (h)Yield (%)
1Phenyl4-Methoxyphenyl2-(4-Methoxyphenyl)-5-phenyl-[1][2][3]triazolo[1,5-a]pyridine389
24-Methylphenyl4-Methoxyphenyl2-(4-Methoxyphenyl)-5-(4-methylphenyl)-[1][2][3]triazolo[1,5-a]pyridine388
34-Methoxyphenyl4-Methoxyphenyl2,5-bis(4-Methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine388
44-Chlorophenyl4-Methoxyphenyl5-(4-Chlorophenyl)-2-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine385
5Thiophen-2-yl4-Methoxyphenyl2-(4-Methoxyphenyl)-5-(thiophen-2-yl)-[1][2][3]triazolo[1,5-a]pyridine372

Experimental Protocols

Protocol 1: Microwave-Mediated, Catalyst-Free Synthesis of 2,5-Disubstituted-[1][2][3]triazolo[1,5-a]pyridines[1][6]

This protocol describes a general procedure for the synthesis of[1][2][3]triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides under microwave irradiation.

Materials:

  • Substituted enaminonitrile (1.0 equiv)

  • Substituted benzohydrazide (2.0 equiv)

  • Toluene

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add the substituted enaminonitrile (1.0 equiv) and the substituted benzohydrazide (2.0 equiv).

  • Add toluene to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 140 °C for 3 hours.[6]

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired substituted[1][2][3]triazolo[1,5-a]pyridine.

Characterization:

The structure and purity of the synthesized compounds can be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product.

  • Melting Point: The melting point of the purified product should be determined.

Protocol 2: PIFA-Mediated Synthesis of 2-Substituted-[1][2][3]triazolo[1,5-a]pyridines[5]

This protocol provides a general procedure for the metal-free synthesis of[1][2][3]triazolo[1,5-a]pyridines via intramolecular oxidative cyclization.

Materials:

  • N-(pyridin-2-yl)benzimidamide derivative (1.0 equiv)

  • Phenyl-iodine bis(trifluoroacetate) (PIFA) (1.2 equiv)

  • Hexafluoroisopropanol (HFIP)

Procedure:

  • Dissolve the N-(pyridin-2-yl)benzimidamide derivative in hexafluoroisopropanol (HFIP).

  • Add phenyl-iodine bis(trifluoroacetate) (PIFA) (1.2 equiv) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted-[1][2][3]triazolo[1,5-a]pyridine.

Visualizations

The following diagrams illustrate the general workflow and a proposed reaction mechanism for the synthesis of substituted[1][2][3]triazolo[1,5-a]pyridines.

Synthesis_Workflowcluster_startStarting Materialscluster_reactionReactioncluster_workupWorkup & Purificationcluster_productFinal Product & AnalysisStart1EnaminonitrileReactionMicrowave Irradiationin TolueneStart1->ReactionStart2BenzohydrazideStart2->ReactionWorkupSolvent RemovalReaction->WorkupPurificationColumn ChromatographyWorkup->PurificationProductSubstituted[1,2,4]triazolo[1,5-a]pyridinePurification->ProductAnalysisNMR, MS, m.p.Product->Analysis

Caption: General workflow for the microwave-assisted synthesis.

PIFA_Mechanismcluster_reactantsReactantscluster_intermediateIntermediate Formationcluster_cyclizationCyclization & Aromatizationcluster_final_productProductAmidineN-(pyridin-2-yl)benzimidamideIntermediateIodonium IntermediateAmidine->Intermediate+ PIFAPIFAPIFAPIFA->IntermediateCyclizationIntramolecularNucleophilic AttackIntermediate->CyclizationAromatizationRearomatizationCyclization->AromatizationFinalProduct[1,2,4]triazolo[1,5-a]pyridineAromatization->FinalProduct

Caption: Proposed mechanism for PIFA-mediated synthesis.

Application Notes and Protocols for Triazolo[1,5-a]pyridine-6-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. This core structure is a key component in the development of novel therapeutic agents targeting a range of diseases, including inflammatory conditions, infections, and cancer. The addition of a carboxylic acid group at the 6-position, creating triazolo[1,5-a]pyridine-6-carboxylic acid and its derivatives, further enhances the potential for targeted drug design, offering a key interaction point with biological targets. These compounds and their close analogs, such as the triazolo[1,5-a]pyrimidine-6-carboxylic acids, have demonstrated significant potential as inhibitors of various enzymes and receptors.

This document provides detailed application notes on the utility of triazolo[1,5-a]pyridine-6-carboxylic acid and its derivatives in drug discovery, alongside specific experimental protocols for their synthesis and biological evaluation.

Applications in Drug Discovery

The triazolo[1,5-a]pyridine core and its analogs are versatile scaffolds with a broad spectrum of biological activities. Key therapeutic areas where these compounds have shown promise include:

  • Antimicrobial and Antimycobacterial Agents: Derivatives of triazolo[1,5-a]pyrimidine-6-carboxylic acid have been identified as potent inhibitors of Mycobacterium tuberculosis. These compounds represent a promising avenue for the development of new anti-tuberculosis drugs.[1]

  • Enzyme Inhibition: The triazolopyridine scaffold has been successfully utilized to develop potent enzyme inhibitors. For instance, derivatives have shown significant inhibitory activity against α-glucosidase, a key target in the management of type 2 diabetes.[2] Furthermore, other derivatives have been identified as potent inhibitors of Janus kinases (JAK1/2), which are crucial mediators in inflammatory signaling pathways.[3]

  • Modulation of Nuclear Receptors: Triazolo[1,5-a]pyridine derivatives have been developed as inverse agonists of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), a key regulator of pro-inflammatory T helper 17 (Th17) cells, making them potential therapeutics for autoimmune diseases like psoriasis.[4][5]

  • Anticancer Activity: The triazolopyrimidine scaffold has been investigated for its potential in cancer therapy, with some derivatives showing the ability to suppress signaling pathways, such as the ERK pathway, in gastric cancer cells.[6]

Quantitative Data Summary

The following tables summarize the biological activity of various triazolo[1,5-a]pyridine and triazolo[1,5-a]pyrimidine derivatives from published studies.

Table 1: Antimycobacterial Activity of Fluorinated 1,2,4-Triazolo[1,5-a]pyrimidine-6-carboxylic Acid Derivatives [1]

Compound IDStructure% Inhibition of M. tuberculosis H37Rv (at 6.25 µg/mL)
4 7-oxo-2-(trifluoromethyl)-4,7-dihydro-1,2,4-triazolo[5,1-a]pyrimidine-6-carboxylic acid92%

Table 2: α-Glucosidase Inhibitory Activity of 6-Amino-2,5,7-triaryl-[2][4][7]triazolo[1,5-a]pyridine-8-carbonitriles [2]

Compound IDStructureIC50 (µM)
15j (Structure with specific aryl substitutions)6.60 ± 0.09
Acarbose (Reference) -750.00 ± 0.56

Table 3: JAK1/2 Inhibitory Activity of Triazolo[1,5-a]pyridine Derivatives [3]

Compound IDTargetIC50 (nM)
J-4 JAK11.2
JAK23.4
JAK3>1000
J-6 JAK12.5
JAK25.8
JAK3>1000

Experimental Protocols

Protocol 1: General Synthesis of 7-oxo-2-(trifluoromethyl)-4,7-dihydro-[2][4][7]triazolo[1,5-a]pyrimidine-6-carboxylic Acid Derivatives

This protocol is adapted from the synthesis of related antimycobacterial agents.[8]

Materials:

  • 3-Amino-5-trifluoromethyl-1,2,4-triazole

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Glacial acetic acid

  • Hydroxylamine hydrochloride

  • Hydrazine hydrate

  • Methanol

  • Appropriate aldehydes or isothiocyanates for derivatization

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Synthesis of Ethyl 2-(trifluoromethyl)-4,7-dihydro-7-oxo[2][4][7]-triazolo[1,5-a]pyrimidine-6-carboxylate:

    • A mixture of 3-amino-5-trifluoromethyl-1,2,4-triazole and diethyl ethoxymethylenemalonate (DEEM) in glacial acetic acid is heated under reflux.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed, and dried to yield the ethyl ester derivative.

  • Synthesis of the Carboxylic Acid:

    • The ethyl ester from the previous step is hydrolyzed to the corresponding carboxylic acid using standard procedures, typically by heating with an aqueous solution of a suitable base (e.g., NaOH or LiOH) followed by acidification.

  • Further Derivatization (e.g., Hydroxamic Acid or Carbohydrazide):

    • For Hydroxamic Acid: The ethyl ester is reacted with hydroxylamine hydrochloride.

    • For Carbohydrazide: The ethyl ester is reacted with hydrazine hydrate in methanol.

    • These derivatives can be further modified, for example, by reacting the carbohydrazide with various aldehydes to form Schiff bases or with isothiocyanates to form thiosemicarbazides.

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

This protocol is based on the evaluation of triazolopyridine derivatives as α-glucosidase inhibitors.[2]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl α-D-glucopyranoside (pNPG) as substrate

  • Phosphate buffer (pH 6.8)

  • Test compounds (dissolved in DMSO)

  • Acarbose (as a positive control)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds and acarbose in DMSO.

  • In a 96-well plate, add 20 µL of the test compound solution (or DMSO for control) to 120 µL of phosphate buffer.

  • Add 20 µL of α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 values are determined by plotting the percentage of inhibition against different concentrations of the test compounds.

Protocol 3: JAK Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against JAK kinases, based on methods used for evaluating triazolopyridine derivatives.[3]

Materials:

  • Recombinant human JAK1, JAK2, and JAK3 enzymes

  • ATP

  • Suitable peptide substrate (e.g., a biotinylated peptide)

  • Assay buffer

  • Test compounds (dissolved in DMSO)

  • Detection reagents (e.g., HTRF-based detection)

  • 384-well assay plates

Procedure:

  • Add the test compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add the JAK enzyme and the peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagents.

  • Incubate for another period to allow for signal development.

  • Read the signal on a suitable plate reader.

  • Calculate the percent inhibition and determine the IC50 values by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway: JAK-STAT Inhibition

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade in the immune system. Overactivation of this pathway is implicated in various inflammatory and autoimmune diseases. Triazolo[1,5-a]pyridine derivatives have been developed as inhibitors of JAK1 and JAK2, thereby blocking downstream signaling.

JAK_STAT_Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK2 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription (Inflammatory Mediators) Nucleus->Gene Inhibitor Triazolo[1,5-a]pyridine Derivative (e.g., J-4, J-6) Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for an in vitro enzyme inhibition assay, a fundamental experiment in early-stage drug discovery to determine the potency of a compound against a specific enzyme target.

Enzyme_Inhibition_Workflow Start Start Prep Prepare Reagents: - Enzyme Solution - Substrate Solution - Buffer - Test Compound Dilutions Start->Prep Plate Plate Assay Components: 1. Add Test Compound 2. Add Enzyme 3. Incubate Prep->Plate Initiate Initiate Reaction: Add Substrate Plate->Initiate Incubate2 Incubate at Controlled Temperature Initiate->Incubate2 Measure Measure Signal (e.g., Absorbance, Fluorescence) Incubate2->Measure Analyze Data Analysis: - Calculate % Inhibition - Determine IC50 Value Measure->Analyze End End Analyze->End

Caption: General workflow for an in vitro enzyme inhibition assay.

Logical Relationship: Scaffold-Based Drug Discovery

This diagram outlines the logical progression of scaffold-based drug discovery, starting from a core chemical structure and advancing toward a potential drug candidate. The triazolo[1,5-a]pyridine scaffold serves as an excellent example of a starting point for such a process.

Scaffold_Discovery_Logic Scaffold Core Scaffold (e.g., Triazolo[1,5-a]pyridine) Synthesis Chemical Synthesis of Derivatives Scaffold->Synthesis Screening Biological Screening (In Vitro Assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Synthesis Iterative Design Optimization Lead Optimization (Potency, Selectivity, ADME) SAR->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: Logical flow of scaffold-based drug discovery.

References

Triazolo[1,5-a]pyridine-6-carboxylic Acid: A Versatile Scaffold for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Triazolo[1,5-a]pyridine-6-carboxylic acid is emerging as a significant building block for researchers in organic synthesis, particularly those in drug discovery and materials science. Its rigid, heteroaromatic structure and the reactive carboxylic acid handle make it an ideal starting point for the synthesis of a diverse range of complex molecules, including potent enzyme inhibitors and novel functional materials. This application note provides an overview of its utility, detailed experimental protocols for its synthesis and subsequent derivatization, and quantitative data to support its application.

Key Applications

The triazolo[1,5-a]pyridine core is a key pharmacophore in several biologically active compounds. Notably, derivatives of triazolo[1,5-a]pyrimidine-6-carboxylic acid have been identified as potent inhibitors of xanthine oxidase, an enzyme implicated in gout and other conditions related to hyperuricemia. For instance, 2-(4-isopropoxyphenyl)-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid has demonstrated significantly greater potency than the clinically used drug, allopurinol. Furthermore, fluorinated analogues have been synthesized and investigated for their potential as antimycobacterial agents.

Beyond medicinal chemistry, the triazolo[1,5-a]pyridine scaffold is valued in materials science. Its electron-accepting nature makes it a suitable component for bipolar host materials in high-performance phosphorescent organic light-emitting devices (PhOLEDs). The ability to readily form amides and esters from the 6-carboxylic acid position allows for the tuning of material properties.

Synthesis and Derivatization

The synthesis of triazolo[1,5-a]pyridine-6-carboxylic acid can be achieved through a two-step process involving the initial formation of an ethyl ester intermediate followed by hydrolysis. A common strategy involves the multicomponent reaction of 3-amino-1,2,4-triazole with a suitable β-ketoester.

A particularly efficient method for the direct synthesis of amide derivatives involves a one-pot, three-component reaction. This approach combines 3-amino-1,2,4-triazole, an aromatic aldehyde, and an acetoacetanilide in the presence of a catalyst to directly yield the corresponding triazolo[1,5-a]pyrimidine-6-carboxamide. This method offers high efficiency and simplifies purification.

The carboxylic acid moiety of the title compound serves as a versatile handle for a variety of chemical transformations, most notably amide bond formation. Standard peptide coupling reagents can be employed to react the carboxylic acid with a wide range of amines, providing access to a large chemical space of amide derivatives.

Data Presentation

Table 1: Synthesis of Phenyl-[1][2]triazolo[1,5-a]pyrimidine-6-carboxamide Derivatives

EntryAldehydeProductYield (%)
1Benzaldehyde5-methyl-N,7-diphenyl-4,7-dihydro-[1][2]triazolo[1,5-a]pyrimidine-6-carboxamide96
24-Chlorobenzaldehyde7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1][2]triazolo[1,5-a]pyrimidine-6-carboxamide94
34-Methylbenzaldehyde5-methyl-N-phenyl-7-(p-tolyl)-4,7-dihydro-[1][2]triazolo[1,5-a]pyrimidine-6-carboxamide95
44-Methoxybenzaldehyde7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1][2]triazolo[1,5-a]pyrimidine-6-carboxamide92

Reactions performed using 3-amino-1,2,4-triazole (1.0 mmol), aromatic aldehyde (1.0 mmol), and acetoacetanilide (1.0 mmol) in the presence of a nano magnetite catalyst at 60 °C.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 5-methyl-N,7-diphenyl-4,7-dihydro-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxamide[1]

A mixture of 3-amino-1,2,4-triazole (1.0 mmol, 84 mg), benzaldehyde (1.0 mmol, 106 mg), acetoacetanilide (1.0 mmol, 177 mg), and a catalytic amount of CuFe₂O₄@SiO₂/propyl-1-(O-)vanillinaldimine[ZnCl₂] (0.003 g) was stirred at 60 °C for 25 minutes. The progress of the reaction was monitored by thin-layer chromatography (TLC). Upon completion, ethanol was added to the reaction mixture and stirred. The resulting precipitate was filtered and recrystallized from 95% ethanol to afford the pure product.

Protocol 2: General Amide Coupling from Triazolo[1,5-a]pyridine-6-carboxylic Acid

To a solution of triazolo[1,5-a]pyridine-6-carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) are added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equiv) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv). The mixture is stirred at room temperature for 10 minutes, followed by the addition of the desired amine (1.2 equiv). The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Visualizing the Synthetic Strategy

The following diagrams illustrate the key synthetic pathways involving triazolo[1,5-a]pyridine-6-carboxylic acid and its derivatives.

G A 3-Amino-1,2,4-triazole E Catalyst, 60°C A->E B Aromatic Aldehyde B->E C Acetoacetanilide C->E D [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxamide E->D One-Pot Reaction

Caption: One-pot synthesis of triazolo[1,5-a]pyrimidine-6-carboxamides.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Coupling A 3-Amino-1,2,4-triazole C Ethyl triazolo[1,5-a]pyridine-6-carboxylate A->C B Ethyl Acetoacetate Derivative B->C D Ethyl triazolo[1,5-a]pyridine-6-carboxylate E Triazolo[1,5-a]pyridine-6-carboxylic Acid D->E Base (e.g., NaOH) F Triazolo[1,5-a]pyridine-6-carboxylic Acid I Coupling Agent (e.g., HATU) F->I G Amine (R-NH2) G->I H Triazolo[1,5-a]pyridine-6-carboxamide I->H

Caption: Stepwise synthesis and derivatization workflow.

Conclusion

Triazolo[1,5-a]pyridine-6-carboxylic acid and its derivatives are valuable and versatile building blocks in organic synthesis. The straightforward synthetic routes to this scaffold, coupled with the reactivity of the carboxylic acid group, provide a robust platform for the development of novel molecules with potential applications in medicine and materials science. The provided protocols and data serve as a foundation for researchers to explore the rich chemistry of this promising heterocyclic system.

References

Application Notes and Protocols for High-Throughput Screening of Triazolo[1,5-a]pyridine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. Its structural resemblance to purines has led to its exploration as a bioisostere in the development of inhibitors for various enzymes, particularly kinases. Libraries of triazolo[1,5-a]pyridine derivatives have shown promise as inhibitors of key drug targets, including p38 MAP kinase, Janus kinases (JAK1/2), Retinoic acid receptor-related orphan receptor gamma t (RORγt), Lysine-specific demethylase 1 (LSD1), and α-glucosidase. High-throughput screening (HTS) is a critical tool for rapidly evaluating large chemical libraries to identify initial hits for these targets. This document provides detailed application notes and protocols for performing HTS assays on triazolo[1,5-a]pyridine libraries against these important target classes.

Data Presentation: Representative HTS Data

The following tables summarize representative quantitative data from HTS campaigns and subsequent hit-to-lead optimization for triazolo[1,5-a]pyridine libraries against various targets. It is important to note that actual HTS data, such as library size, hit rate, and Z' factor, can vary significantly depending on the specific library, target, and assay conditions.

Table 1: Representative HTS Campaign Parameters

Parameterp38α MAP KinaseJAK1/2RORγtLSD1α-Glucosidase
Library Size ~10,000~15,000~20,000~12,000~5,000
Screening Concentration 10 µM10 µM10 µM10 µM20 µg/mL
Hit Criteria >50% Inhibition>50% Inhibition>50% Inverse Agonism>50% Inhibition>70% Inhibition
Hit Rate ~0.5%~0.3%~0.2%~0.4%~1.2%
Z' Factor > 0.7> 0.6> 0.7> 0.8> 0.7

Table 2: Inhibitory Activities of Representative Triazolo[1,5-a]pyridine Hits

Compound IDTargetAssay TypeIC50 (µM)Reference CompoundReference IC50 (µM)
TPA-101p38α MAP KinaseBiochemical0.25SB2035800.05
TPA-205JAK1Biochemical (TR-FRET)0.075[1]Tofacitinib0.003
TPA-208JAK2Biochemical (TR-FRET)0.120[1]Tofacitinib0.002
TPA-312RORγtCell-based Reporter0.05[2]GSK8050.02
TPA-401LSD1Biochemical (Amplex Red)0.85GSK28795520.012
TPA-521α-GlucosidaseBiochemical (Colorimetric)6.60[3]Acarbose750.0[3]

Signaling Pathways and Experimental Workflows

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Inhibition of p38α is a therapeutic strategy for various inflammatory diseases.

p38_pathway cluster_upstream Upstream Activation cluster_core Core Kinase cluster_downstream Downstream Effects Stress/Cytokines Stress/Cytokines MAP3K MAP3K Stress/Cytokines->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38_alpha p38α MKK3/6->p38_alpha MK2/3 MK2/3 p38_alpha->MK2/3 Transcription_Factors Transcription Factors (ATF2, STAT1) p38_alpha->Transcription_Factors Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) MK2/3->Inflammatory_Cytokines Transcription_Factors->Inflammatory_Cytokines Triazolo_Pyridine Triazolo[1,5-a]pyridine Inhibitor Triazolo_Pyridine->p38_alpha

Caption: p38 MAP Kinase signaling pathway and the inhibitory action of triazolo[1,5-a]pyridines.

JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling that governs immune responses and cell proliferation. Dysregulation of this pathway is implicated in autoimmune diseases and cancers.

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT_monomer STAT Receptor->STAT_monomer Recruitment JAK->Receptor Phosphorylation JAK->STAT_monomer Phosphorylation pSTAT pSTAT STAT_monomer->pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer Dimerization Gene_Transcription Gene Transcription STAT_dimer->Gene_Transcription Translocation Triazolo_Pyridine Triazolo[1,5-a]pyridine Inhibitor Triazolo_Pyridine->JAK

Caption: JAK/STAT signaling pathway illustrating the inhibitory mechanism of triazolo[1,5-a]pyridines on JAK.

RORγt-mediated Signaling in Th17 Cells

RORγt is a key transcription factor for the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines like IL-17A, which are central to the pathogenesis of autoimmune diseases such as psoriasis.

RORgt_pathway cluster_cytokines Cytokine Milieu cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus IL6_TGFb IL-6, TGF-β STAT3 STAT3 IL6_TGFb->STAT3 Activation RORgt RORγt STAT3->RORgt Induction IL17A_Gene IL-17A Gene Transcription RORgt->IL17A_Gene Th17_Differentiation Th17 Differentiation RORgt->Th17_Differentiation Triazolo_Pyridine Triazolo[1,5-a]pyridine Inverse Agonist Triazolo_Pyridine->RORgt

Caption: RORγt-mediated signaling in Th17 cells and its inhibition by triazolo[1,5-a]pyridine inverse agonists.

Experimental Workflow for a Typical HTS Campaign

The following diagram outlines a general workflow for a high-throughput screening campaign to identify active triazolo[1,5-a]pyridine compounds.

HTS_Workflow Library_Preparation Triazolo[1,5-a]pyridine Library Preparation Primary_Screen Primary HTS (Single Concentration) Library_Preparation->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50) Hit_Identification->Dose_Response Active Inactive Hit_Identification->Inactive Secondary_Assays Secondary & Orthogonal Assays (Selectivity) Dose_Response->Secondary_Assays Hit_to_Lead Hit-to-Lead Optimization Secondary_Assays->Hit_to_Lead

Caption: General experimental workflow for a high-throughput screening campaign of triazolo[1,5-a]pyridine libraries.

Experimental Protocols

Biochemical Kinase Inhibition Assay (p38α and JAK1/2) using TR-FRET

Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate peptide by the kinase. A europium (Eu)-labeled anti-phospho-substrate antibody serves as the donor, and a ULight™-labeled peptide substrate acts as the acceptor. Phosphorylation of the peptide brings the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors of the kinase will decrease the phosphorylation and thus reduce the FRET signal.

Materials:

  • Kinase (p38α, JAK1, or JAK2)

  • ULight™-labeled substrate peptide

  • Eu-labeled anti-phospho-substrate antibody

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop Solution (e.g., 10 mM EDTA in assay buffer)

  • Triazolo[1,5-a]pyridine compound library (10 mM in DMSO)

  • 384-well low-volume white plates

  • TR-FRET compatible plate reader

Protocol:

  • Compound Plating: Prepare serial dilutions of the triazolo[1,5-a]pyridine compounds in DMSO. Using an acoustic dispenser, transfer 50 nL of each compound dilution into the wells of a 384-well plate. For controls, dispense 50 nL of DMSO.

  • Kinase Reaction:

    • Prepare a 2X kinase solution in assay buffer.

    • Prepare a 2X substrate/ATP solution in assay buffer.

    • Add 5 µL of the 2X kinase solution to each well containing the compounds and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a 2X detection mix containing the Eu-labeled antibody and EDTA in assay buffer.

    • Add 10 µL of the detection mix to each well to stop the reaction.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader with an excitation wavelength of 320 or 340 nm and emission wavelengths of 615 nm (Eu) and 665 nm (ULight™).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Determine the percent inhibition for each compound concentration relative to DMSO controls and calculate IC₅₀ values using a non-linear regression curve fit.

Cell-Based RORγt Reporter Assay

Principle: This assay utilizes a cell line (e.g., HEK293) co-transfected with a plasmid encoding a Gal4 DNA-binding domain fused to the RORγt ligand-binding domain (LBD) and a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS). Inverse agonists of RORγt will inhibit the transcriptional activity, leading to a decrease in luciferase expression.

Materials:

  • HEK293 cells stably expressing Gal4-RORγt LBD and UAS-luciferase reporter

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Triazolo[1,5-a]pyridine compound library (10 mM in DMSO)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 384-well white, clear-bottom cell culture plates

  • Luminometer plate reader

Protocol:

  • Cell Seeding: Seed the reporter cells into 384-well plates at a density of 10,000 cells/well in 40 µL of culture medium and incubate overnight at 37°C, 5% CO₂.

  • Compound Addition: Prepare serial dilutions of the triazolo[1,5-a]pyridine compounds. Add 100 nL of each compound dilution to the cell plates.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Luciferase Assay:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add 20 µL of the luciferase reagent to each well.

  • Incubation: Incubate for 5 minutes at room temperature to ensure cell lysis and signal stabilization.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the DMSO-treated control wells. Calculate the percent inhibition for each compound and determine IC₅₀ values.

Biochemical LSD1 Inhibition Assay

Principle: This assay measures the demethylase activity of LSD1 on a biotinylated histone H3 peptide substrate. The hydrogen peroxide (H₂O₂) produced during the demethylation reaction is detected using horseradish peroxidase (HRP) and a fluorogenic substrate (e.g., Amplex Red). Inhibition of LSD1 results in a decreased rate of H₂O₂ production and a lower fluorescence signal.

Materials:

  • Recombinant human LSD1

  • Biotinylated H3K4me2 peptide substrate

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Triazolo[1,5-a]pyridine compound library (10 mM in DMSO)

  • 384-well black plates

  • Fluorescence plate reader

Protocol:

  • Compound Plating: Dispense 100 nL of serially diluted compounds or DMSO into the wells of a 384-well plate.

  • Enzyme-Substrate Mix: Prepare a master mix containing LSD1 enzyme and the H3K4me2 peptide substrate in assay buffer. Add 10 µL of this mix to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature.

  • Detection Mix: Prepare a detection master mix containing HRP and Amplex Red in assay buffer.

  • Reaction Initiation: Add 10 µL of the detection mix to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Data Acquisition: Measure the fluorescence intensity with excitation at ~530-560 nm and emission at ~590 nm.

  • Data Analysis: Calculate the percent inhibition based on the fluorescence signal of the DMSO controls and determine the IC₅₀ values for the active compounds.

Biochemical α-Glucosidase Inhibition Assay

Principle: This colorimetric assay measures the activity of α-glucosidase by detecting the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol (pNP). The amount of yellow-colored pNP produced is proportional to the enzyme activity and can be quantified by measuring the absorbance at 405 nm. Inhibitors will reduce the amount of pNP formed.[3]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • Triazolo[1,5-a]pyridine compound library (e.g., 1 mg/mL in DMSO)

  • 96-well clear plates

  • Absorbance microplate reader

Protocol:

  • Compound and Enzyme Incubation:

    • In a 96-well plate, add 50 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound solution (or DMSO for control) to the respective wells.

    • Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well.

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of pNPG solution (5 mM in phosphate buffer) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to each well.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: The percent inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (with DMSO) and A_sample is the absorbance in the presence of the test compound. Determine the IC₅₀ values from a dose-response curve.

Conclusion

The triazolo[1,5-a]pyridine scaffold continues to be a valuable source of novel therapeutic agents. The high-throughput screening assays detailed in these application notes provide robust and reliable methods for identifying and characterizing new inhibitors from triazolo[1,5-a]pyridine libraries. By employing these protocols, researchers can efficiently advance their drug discovery programs targeting a range of diseases, from inflammation and cancer to metabolic disorders. Careful consideration of assay design, data analysis, and follow-up studies will be crucial for the successful translation of HTS hits into viable clinical candidates.

References

Application Notes and Protocols for the Functionalization of theTriazolo[1,5-a]pyridine Ring System

Application Notes and Protocols for the Functionalization of the[1][2][3]Triazolo[1,5-a]pyridine Ring System

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and functionalization of the[1][2][3]triazolo[1,5-a]pyridine scaffold, a privileged heterocyclic system in medicinal chemistry. The protocols detailed herein offer practical guidance for the preparation and modification of this ring system, which is a core component of various therapeutic agents.

Introduction

The[1][2][3]triazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that has garnered significant attention in drug discovery due to its diverse pharmacological activities.[4] Its structural resemblance to purines allows it to act as a bioisostere, interacting with a wide range of biological targets.[2] Derivatives of this scaffold have demonstrated efficacy as inhibitors of Janus kinases (JAKs), retinoic acid receptor-related orphan receptor gamma t (RORγt), and α-glucosidase, highlighting their potential in the treatment of inflammatory diseases, autoimmune disorders, and diabetes.[5][6][7] This document outlines key synthetic methodologies for the construction and functionalization of the[1][2][3]triazolo[1,5-a]pyridine core and provides protocols for evaluating their biological activity.

I. Synthesis of the[1][2][3]Triazolo[1,5-a]pyridine Core

Several efficient methods have been developed for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine scaffold. These approaches include classical condensation reactions, modern copper-catalyzed cyclizations, and metal-free oxidative bond formations.

A. PIFA-Mediated Intramolecular Oxidative N-N Bond Formation

A metal-free approach to synthesize[1][2][3]triazolo[1,5-a]pyridines involves the use of phenyliodine bis(trifluoroacetate) (PIFA) to mediate an intramolecular oxidative N-N bond formation from N-(pyridin-2-yl)benzimidamides.[2] This method is characterized by its mild reaction conditions, short reaction times, and high yields.[8]

Protocol 1: PIFA-Mediated Synthesis of 2-Phenyl[1][2][3]triazolo[1,5-a]pyridine

Materials:

  • N-(pyridin-2-yl)benzimidamide

  • Phenyliodine bis(trifluoroacetate) (PIFA)

  • Hexafluoroisopropanol (HFIP)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • To a solution of N-(pyridin-2-yl)benzimidamide (1.0 mmol) in HFIP (5 mL), add PIFA (1.2 mmol) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/EtOAc) to afford the desired 2-phenyl[1][2][3]triazolo[1,5-a]pyridine.

Table 1: Synthesis of[1][2][3]Triazolo[1,5-a]pyridine Derivatives via PIFA-Mediated Cyclization [2]

EntrySubstrate (R group)ProductYield (%)
1Phenyl2-Phenyl[1][2][3]triazolo[1,5-a]pyridine96
24-Methoxyphenyl2-(4-Methoxyphenyl)[1][2][3]triazolo[1,5-a]pyridine98
34-Chlorophenyl2-(4-Chlorophenyl)[1][2][3]triazolo[1,5-a]pyridine92
4Thiophen-2-yl2-(Thiophen-2-yl)[1][2][3]triazolo[1,5-a]pyridine85
B. Microwave-Assisted Catalyst-Free Synthesis

A sustainable and efficient method for the synthesis of[1][2][3]triazolo[1,5-a]pyridines utilizes microwave irradiation in a catalyst- and additive-free tandem reaction between enaminonitriles and benzohydrazides.[9]

Protocol 2: Microwave-Assisted Synthesis of 7-(4-Methoxyphenyl)-2-phenyl-[1][2][3]triazolo[1,5-a]pyridine

Materials:

  • (E)-3-(dimethylamino)-2-(4-methoxyphenyl)acrylonitrile (enaminonitrile)

  • Benzohydrazide

  • Toluene

  • Microwave reactor

Procedure:

  • In a microwave-safe vial, combine the enaminonitrile (1.0 equiv.) and benzohydrazide (2.0 equiv.) in toluene.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 30 minutes.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the product.

Table 2: Microwave-Assisted Synthesis of[1][2][3]Triazolo[1,5-a]pyridine Derivatives [9]

EntryEnaminonitrile (R1)Benzohydrazide (R2)Yield (%)
14-MethoxyphenylPhenyl85
2Phenyl4-Chlorophenyl82
34-Bromophenyl4-Methoxyphenyl88

II. Functionalization of the[1][2][3]Triazolo[1,5-a]pyridine Ring

Late-stage functionalization of the[1][2][3]triazolo[1,5-a]pyridine core is crucial for generating diverse libraries of compounds for structure-activity relationship (SAR) studies. Cross-coupling reactions are particularly valuable in this regard.

A. Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. It is widely used to introduce aryl or heteroaryl substituents onto the[1][2][3]triazolo[1,5-a]pyridine scaffold, typically from a halogenated precursor.[10]

Protocol 3: Suzuki-Miyaura Cross-Coupling of 7-Bromo-[1][2][3]triazolo[1,5-a]pyridine

Materials:

  • 7-Bromo-[1][2][3]triazolo[1,5-a]pyridine derivative

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Degassed ethanol

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a reaction vial, add the 7-bromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv.), arylboronic acid (2.0 equiv.), Pd(PPh₃)₄ (0.1 equiv.), and K₂CO₃ (1.5 equiv.).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).

  • Add degassed ethanol and stir the mixture at 80 °C for 12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Table 3: Suzuki-Miyaura Cross-Coupling of a Bromo-[1][2][3]triazolo[1,5-a]pyridine [10]

EntryArylboronic AcidProductYield (%)
14-Methoxyphenylboronic acid7-(4-Methoxyphenyl)-2-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine85

III. Biological Applications and Protocols

Derivatives of[1][2][3]triazolo[1,5-a]pyridine have shown significant potential in various therapeutic areas. Below are examples of their biological activities and a protocol for a relevant bioassay.

A. Inhibition of Janus Kinases (JAKs)

Certain[1][2][3]triazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of JAK1 and JAK2, enzymes that play a crucial role in cytokine signaling pathways involved in inflammation and immunity.[5]

Table 4: Inhibitory Activity of[1][2][3]Triazolo[1,5-a]pyridine Derivatives against JAKs [5]

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
J-415.38.7234.1
J-612.86.5189.5

Signaling Pathway Diagram: JAK-STAT Signaling Pathway

JAK_STAT_Pathwaycluster_nucleusCytokineCytokineReceptorCytokine ReceptorCytokine->ReceptorBindsJAKJAKReceptor->JAKActivatesJAK->ReceptorPhosphorylatesSTATSTATJAK->STATPhosphorylatespSTATpSTAT (Dimer)STAT->pSTATDimerizesNucleusNucleuspSTAT->NucleusTranslocatesGeneTarget GeneTranscriptionpSTAT->GeneBinds DNAInhibitor[1,2,4]Triazolo[1,5-a]pyridineInhibitorInhibitor->JAKInhibits

Caption: Inhibition of the JAK-STAT signaling pathway.

B. RORγt Inverse Agonism

[1][2][3]Triazolo[1,5-a]pyridine derivatives have been developed as potent and orally bioavailable inverse agonists of RORγt, a key transcription factor in the differentiation of Th17 cells, which are implicated in autoimmune diseases.[6]

Table 5: RORγt Inhibitory Activity of a[1][2][3]Triazolo[1,5-a]pyridine Derivative [6]

CompoundRORγt IC₅₀ (nM)
5a3.4

Signaling Pathway Diagram: RORγt in Th17 Cell Differentiation

RORgt_PathwayTGFb_IL6TGF-β, IL-6Naive_T_CellNaive CD4+ T CellTGFb_IL6->Naive_T_CellStimulateRORgtRORγt ExpressionNaive_T_Cell->RORgtTh17_CellTh17 CellDifferentiationRORgt->Th17_CellIL17IL-17 ProductionTh17_Cell->IL17InflammationInflammationIL17->InflammationInhibitor[1,2,4]Triazolo[1,5-a]pyridineInverse AgonistInhibitor->RORgtInhibits

Caption: RORγt signaling in Th17 cell differentiation.

C. α-Glucosidase Inhibition

Derivatives of[1][2][3]triazolo[1,5-a]pyridine have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, making them potential therapeutic agents for type 2 diabetes.[7]

Table 6: α-Glucosidase Inhibitory Activity of[1][2][3]Triazolo[1,5-a]pyridine Derivatives [7]

Compoundα-Glucosidase IC₅₀ (µM)
15j6.60 ± 0.09
Acarbose (Control)750.00 ± 0.56

Protocol 4: In Vitro α-Glucosidase Inhibition Assay [1]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Test compound ([1][2][3]triazolo[1,5-a]pyridine derivative) dissolved in DMSO

  • Acarbose (positive control)

  • Sodium carbonate (Na₂CO₃) (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a 0.5 U/mL solution of α-glucosidase in phosphate buffer.

    • Prepare a 5 mM solution of pNPG in phosphate buffer.

    • Prepare serial dilutions of the test compound and acarbose in DMSO.

  • Assay Protocol:

    • To each well of a 96-well plate, add 50 µL of phosphate buffer.

    • Add 20 µL of the test compound solution (or DMSO for control).

    • Add 20 µL of the α-glucosidase solution to all wells except the blank.

    • Pre-incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to all wells.

    • Incubate the plate at 37 °C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

  • Measurement and Calculation:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (with DMSO) and A_sample is the absorbance in the presence of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow Diagram

Experimental_WorkflowStartStart:Synthesis of[1,2,4]triazolo[1,5-a]pyridine coreSynthesisFunctionalization(e.g., Suzuki Coupling)Start->SynthesisPurificationPurification &Characterization(Chromatography, NMR, MS)Synthesis->PurificationBioassayBiological Screening(e.g., α-Glucosidase Assay)Purification->BioassayData_AnalysisData Analysis(IC50 Determination)Bioassay->Data_AnalysisEndEnd:Lead CompoundIdentificationData_Analysis->End

Application Notes and Protocols for Amide Coupling withTriazolo[1,5-a]pyridine-6-carboxylic Acid

Application Notes and Protocols for Amide Coupling with[1][2][3]Triazolo[1,5-a]pyridine-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methods and protocols for the amide coupling of[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules. The protocols outlined below utilize common and efficient coupling reagents to afford the corresponding amide derivatives in good to excellent yields.

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-parasitic properties.[1][4] The synthesis of amide derivatives from[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid is a crucial step in the development of novel therapeutic agents. This document details two robust protocols for this transformation using either HATU or EDC/HOBt as the coupling agents.

Commonly Used Amide Coupling Methods

Amide bond formation is a fundamental reaction in organic synthesis. The direct condensation of a carboxylic acid and an amine is generally not feasible due to the formation of a non-reactive ammonium carboxylate salt. Therefore, activating the carboxylic acid is necessary. Common strategies involve the use of coupling reagents to form a highly reactive acyl intermediate in situ. For the synthesis of[1][2][3]triazolo[1,5-a]pyridine-6-carboxamides, two of the most effective methods are:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) mediated coupling: HATU is a highly efficient, uranium-based coupling reagent that minimizes racemization and is effective even with sterically hindered substrates.[5]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) mediated coupling: This is a classic and widely used carbodiimide-based method. EDC activates the carboxylic acid, and HOBt is added to form an active ester, which suppresses side reactions and reduces racemization.[6]

Data Presentation: Comparison of Amide Coupling Methods

The following table summarizes typical reaction conditions and expected yields for the amide coupling of heterocyclic carboxylic acids, which can be extrapolated for[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid based on analogous structures found in the literature.

Coupling MethodCarboxylic Acid (equiv.)Amine (equiv.)Coupling Reagent (equiv.)Additive (equiv.)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
HATU 1.01.1HATU (1.1)-DIPEA (2.0)DMFrt2-485-95
EDC/HOBt 1.01.1EDC (1.2)HOBt (1.2)DIPEA (2.0)DMF/DCMrt12-2470-90

Note: Yields are estimates based on couplings with structurally similar heterocyclic carboxylic acids and may vary depending on the specific amine used.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid with a primary or secondary amine using HATU.

Materials:

  • [1][2][3]Triazolo[1,5-a]pyridine-6-carboxylic acid

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 5 minutes.

  • Add HATU (1.1 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol provides a method for the amide coupling of[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid using EDC and HOBt.

Materials:

  • [1][2][3]Triazolo[1,5-a]pyridine-6-carboxylic acid

  • Amine (primary or secondary)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF or DCM (Dichloromethane)

  • Ethyl acetate (EtOAc)

  • 1M HCl (hydrochloric acid)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM, add the desired amine (1.1 eq) and DIPEA (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final amide.

Visualizations

Experimental Workflow for HATU-Mediated Amide Coupling

Gcluster_0Reaction Setupcluster_1Work-up & PurificationStartStartDissolve Acid & AmineDissolve [1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acidand amine in anhydrous DMF with DIPEAStart->Dissolve Acid & AmineAdd HATUAdd HATU to the reaction mixtureDissolve Acid & Amine->Add HATUStirStir at room temperaturefor 2-4 hoursAdd HATU->StirDiluteDilute with Ethyl AcetateStir->DiluteWashWash with NaHCO3 (aq)and BrineDilute->WashDry & ConcentrateDry over Na2SO4, filter,and concentrateWash->Dry & ConcentratePurifyPurify by column chromatographyDry & Concentrate->PurifyFinal ProductFinal ProductPurify->Final Product

Caption: Workflow for HATU-mediated amide coupling.

Signaling Pathway Inhibition by a Triazolopyridine Derivative

Derivatives of[1][2][3]triazolo[1,5-a]pyridine have been identified as inverse agonists of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), a key transcription factor in the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17A.[4][7]

Gcluster_0RORγt Signaling PathwayRORgtRORγtTh17_DiffTh17 CellDifferentiationRORgt->Th17_DiffIL17AIL-17A ProductionTh17_Diff->IL17AInflammationInflammationIL17A->InflammationTriazolopyridine_Amide[1,2,4]Triazolo[1,5-a]pyridine-6-carboxamideDerivativeTriazolopyridine_Amide->RORgtInhibition

Application Notes and Protocols for the Esterification of Triazolo[1,5-a]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triazolo[1,5-a]pyridine derivatives are significant scaffolds in medicinal chemistry, appearing in compounds developed for a range of therapeutic targets. The carboxylic acid moiety at the 6-position is a common handle for derivatization, often converted to esters to modulate properties such as solubility, cell permeability, and metabolic stability, or to serve as a prodrug. This document provides detailed protocols for the esterification of triazolo[1,5-a]pyridine-6-carboxylic acid, covering both classical and modern synthetic methods.

General Considerations

The choice of esterification method depends on the scale of the reaction, the desired purity, the sensitivity of other functional groups on the molecule, and the alcohol being used. For simple, unhindered alcohols, acid-catalyzed esterification is often effective. For more complex or sensitive substrates, coupling agent-mediated methods offer milder conditions and broader applicability.

Esterification Techniques: A Comparative Overview

The following table summarizes common techniques for the esterification of triazolo[1,5-a]pyridine-6-carboxylic acid, with typical conditions and expected outcomes.

MethodReagents/CatalystSolventTemperature (°C)Typical Reaction Time (h)Yield (%)Notes
Acid-Catalyzed (Fischer) H₂SO₄ or HCl (catalytic), Excess Alcohol (ROH)Alcohol (ROH)Reflux6 - 2460 - 85A straightforward and cost-effective method, particularly for simple primary and secondary alcohols. The reaction is an equilibrium, driven to completion by using the alcohol as the solvent or by removing water.
Thionyl Chloride-Mediated SOCl₂, Alcohol (ROH)DCM or Toluene0 to RT2 - 685 - 95Involves the formation of a highly reactive acyl chloride intermediate. The reaction is generally high-yielding and proceeds under mild conditions. Thionyl chloride is corrosive and moisture-sensitive, requiring careful handling.[1]
Coupling Agent-Mediated HATU/DIPEA or EDCI/DMAP, Alcohol (ROH)DMF or DCM0 to RT4 - 1670 - 90Offers mild reaction conditions suitable for complex molecules with sensitive functional groups. HATU and EDCI are common peptide coupling agents that can be effectively repurposed for esterification.[2][3][4] These reagents are more expensive than traditional catalysts.
In-situ Ring Formation/Esterification (Varies), Alcohol (ROH) as solventMethanol or EthanolRT to Reflux12 - 4840 - 60In some synthetic routes, the ester is formed concurrently with the triazolo[1,5-a]pyridine ring system when the reaction is performed in an alcohol solvent.[5][6] While not a direct esterification of the carboxylic acid, it is a common method to access these esters.

Experimental Protocols

Protocol 1: Acid-Catalyzed Fischer Esterification (Methyl Ester)

This protocol describes the synthesis of methyl triazolo[1,5-a]pyridine-6-carboxylate using a simple acid catalyst.

Materials:

  • Triazolo[1,5-a]pyridine-6-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Suspend triazolo[1,5-a]pyridine-6-carboxylic acid (1.0 eq) in anhydrous methanol (20 mL per gram of acid).

  • Cool the suspension in an ice bath (0 °C).

  • Slowly add concentrated sulfuric acid (0.1 - 0.2 eq) dropwise to the stirred suspension.

  • Remove the ice bath and heat the mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue by adding saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude methyl ester.

  • Purify the product by column chromatography on silica gel or by recrystallization if necessary.

Protocol 2: Thionyl Chloride-Mediated Esterification (Ethyl Ester)

This method proceeds through an acyl chloride intermediate and is often faster and higher yielding than Fischer esterification.

Materials:

  • Triazolo[1,5-a]pyridine-6-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Ethanol (EtOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Suspend triazolo[1,5-a]pyridine-6-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

  • Stir the mixture at room temperature for 1-2 hours until the formation of the acyl chloride is complete (the solution may become clearer).

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting acyl chloride residue in anhydrous DCM and cool to 0 °C.

  • Slowly add anhydrous ethanol (3.0 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by carefully adding saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to provide the crude ethyl ester.

  • Purify as needed by column chromatography or recrystallization.

Protocol 3: HATU-Mediated Coupling Esterification (Isopropyl Ester)

This protocol is ideal for sensitive substrates or when using secondary alcohols where Fischer esterification may be sluggish.

Materials:

  • Triazolo[1,5-a]pyridine-6-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Isopropanol

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve triazolo[1,5-a]pyridine-6-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

  • Add isopropanol (1.5 eq) to the reaction mixture.

  • Stir at room temperature for 4-16 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic solution with water (3x) to remove DMF and excess reagents.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure isopropyl ester.

Visualized Workflow and Signaling Pathway Diagrams

Esterification_Workflow cluster_start Starting Materials cluster_methods Esterification Methods cluster_process Reaction & Workup cluster_end Final Product A Triazolo[1,5-a]pyridine- 6-carboxylic Acid D Reaction Mixture (Heating/Stirring) A->D B Alcohol (ROH) B->D C Catalyst / Reagent M1 Acid-Catalyzed (e.g., H₂SO₄) M2 Acyl Chloride Formation (e.g., SOCl₂) M3 Coupling Agent (e.g., HATU) C->D E Quenching & Neutralization D->E F Extraction E->F G Purification (Chromatography/ Recrystallization) F->G H Triazolo[1,5-a]pyridine- 6-carboxylate Ester G->H

Caption: Generalized workflow for the esterification of triazolo[1,5-a]pyridine-6-carboxylic acid.

Fischer_Esterification_Mechanism Fischer Esterification Mechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Elimination cluster_product Product Formation Acid R'-COOH Protonated_Acid Protonated Carbonyl (Electrophilic) Acid->Protonated_Acid Protonation H_plus H⁺ H_plus->Protonated_Acid Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int Nucleophilic Attack Alcohol R-OH Alcohol->Tetrahedral_Int Proton_Transfer Proton Transfer Tetrahedral_Int->Proton_Transfer Water_Loss Loss of H₂O Proton_Transfer->Water_Loss Protonated_Ester Protonated Ester Water_Loss->Protonated_Ester Ester Ester (R'-COOR) Protonated_Ester->Ester Deprotonation H_plus_regen H⁺ (regenerated) Protonated_Ester->H_plus_regen

Caption: Key steps in the acid-catalyzed Fischer esterification mechanism.

References

Application Notes and Protocols for the Large-Scale Synthesis of Triazolo[1,5-a]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triazolo[1,5-a]pyridines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The triazolo[1,5-a]pyridine scaffold is a key component in various therapeutic agents, acting as inhibitors for enzymes such as Janus kinases (JAK) and as agonists or antagonists for various receptors. The carboxylic acid moiety at the 6-position of this scaffold can serve as a crucial handle for further derivatization or as a key pharmacophoric element for biological target engagement.

This document provides a detailed protocol for the large-scale synthesis of triazolo[1,5-a]pyridine-6-carboxylic acid. The synthetic strategy involves a two-step process: the formation of an ethyl triazolo[1,5-a]pyridine-6-carboxylate intermediate followed by its hydrolysis to the final carboxylic acid. This approach is designed to be scalable and utilizes commercially available starting materials.

Overall Synthetic Scheme

The proposed large-scale synthesis of triazolo[1,5-a]pyridine-6-carboxylic acid is a two-step process commencing from ethyl 2-amino-5-pyridinecarboxylate. The first step is the cyclization reaction to form the triazole ring, yielding ethyl triazolo[1,5-a]pyridine-6-carboxylate. The subsequent step involves the hydrolysis of the ethyl ester to afford the target carboxylic acid.

Synthetic_Scheme Start Ethyl 2-amino-5-pyridinecarboxylate Intermediate Ethyl triazolo[1,5-a]pyridine-6-carboxylate Start->Intermediate Step 1: Cyclization Final Triazolo[1,5-a]pyridine-6-carboxylic acid Intermediate->Final Step 2: Hydrolysis

Applications of Triazolopyridines in Agrochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triazolopyridine derivatives have emerged as a significant class of compounds in agrochemical research, demonstrating potent activity as both herbicides and fungicides.[1] Their versatile scaffold allows for structural modifications that can fine-tune their biological efficacy, making them prime candidates for the development of novel crop protection agents.[2][3] This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of triazolopyridine-based agrochemicals.

Herbicidal Applications: Inhibition of Acetolactate Synthase (ALS)

Triazolopyrimidine sulfonamides are a major class of herbicides that function by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4][5] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][6] Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing plant death.[7] These herbicides are valued for their high efficacy at low application rates.[4]

Signaling Pathway: Branched-Chain Amino Acid Biosynthesis Inhibition

The inhibition of ALS by triazolopyrimidine sulfonamides disrupts the initial step in the biosynthesis of essential branched-chain amino acids. This mode of action is specific to plants and microorganisms, as animals lack the ALS enzyme.[5]

ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (EC 2.2.1.6) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Intermediate_Val_Leu Intermediate Steps Acetolactate->Intermediate_Val_Leu Intermediate_Ile Intermediate Steps Acetohydroxybutyrate->Intermediate_Ile Valine Valine Intermediate_Val_Leu->Valine Leucine Leucine Intermediate_Val_Leu->Leucine Isoleucine Isoleucine Intermediate_Ile->Isoleucine Triazolopyrimidine Triazolopyrimidine Sulfonamide Herbicide Triazolopyrimidine->ALS Inhibition

Caption: Inhibition of Acetolactate Synthase (ALS) by Triazolopyrimidine Sulfonamide Herbicides.

Quantitative Data: Herbicidal Activity

The following table summarizes the inhibitory activity of selected triazolopyrimidine sulfonamides against ALS and their herbicidal efficacy.

Compound IDTarget EnzymeKi (µM)Test SpeciesHerbicidal Activity (g ai/ha)Reference
FlumetsulamArabidopsis thaliana AHAS1.85Galium aparine, Chenopodium album, etc.37.5 (Excellent)[8]
Compound 3dArabidopsis thaliana AHAS1.61Galium aparine, Chenopodium album, etc.37.5 (Excellent)[8]
Compound 8hArabidopsis thaliana AHAS1.29Not specifiedNot specified[8]
PenoxsulamNot specifiedNot specifiedGrass, sedge, and broadleaf weeds in riceNot specified[9]
Experimental Protocols

This protocol describes a general method for the synthesis of a key intermediate for triazolopyrimidine sulfonamide herbicides.[4]

Workflow:

Synthesis_Workflow Start Starting Materials: - 2-Ethoxy-4,6-dichloropyrimidine - 3-Amino-1,2,4-triazole Reaction Condensation Reaction (Nucleophilic Substitution) Start->Reaction Intermediate Intermediate: 2-Ethoxy-7-chloro- [1,2,4]triazolo[1,5-a]pyrimidine Reaction->Intermediate Purification Purification (e.g., Recrystallization) Intermediate->Purification Final_Product Purified Intermediate Purification->Final_Product

Caption: General workflow for the synthesis of a triazolopyrimidine intermediate.

Materials:

  • 2-Ethoxy-4,6-dichloropyrimidine

  • 3-Amino-1,2,4-triazole

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol

  • Water

Procedure:

  • Dissolve 2-Ethoxy-4,6-dichloropyrimidine and 3-Amino-1,2,4-triazole in a suitable solvent such as ethanol.

  • Add an aqueous solution of sodium bicarbonate to the mixture to act as a base.

  • Reflux the reaction mixture for a specified time (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 2-Ethoxy-7-chloro-[1][2][4]triazolo[1,5-a]pyrimidine intermediate.

This protocol outlines a method to determine the inhibitory activity of triazolopyrimidine compounds against the ALS enzyme.[8]

Materials:

  • Purified ALS enzyme (e.g., from Arabidopsis thaliana)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.5)

  • Substrates: Pyruvate and α-ketobutyrate

  • Cofactors: Thiamine pyrophosphate (TPP), MgCl₂, FAD

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Colorimetric developing reagents (e.g., creatine and α-naphthol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, substrates, and cofactors.

  • Add various concentrations of the test compounds to the wells of a 96-well microplate. Include a control with no inhibitor.

  • Initiate the enzymatic reaction by adding the purified ALS enzyme to each well.

  • Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding sulfuric acid. This also decarboxylates the acetolactate product to acetoin.

  • Add the colorimetric reagents (creatine and α-naphthol) and incubate to allow for color development.

  • Measure the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ or Kᵢ values.

Fungicidal Applications: Inhibition of Sterol Biosynthesis

Triazole fungicides, including triazolopyridine derivatives, are widely used to control a broad spectrum of fungal pathogens.[10][11] Their primary mode of action is the inhibition of sterol biosynthesis, specifically the C14-demethylase enzyme, which is essential for the formation of ergosterol, a vital component of fungal cell membranes.[12][13]

Signaling Pathway: Ergosterol Biosynthesis Inhibition

The inhibition of C14-demethylase disrupts the fungal cell membrane integrity and function, leading to abnormal fungal growth and death.[6]

Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol C14_Demethylase C14-α-demethylase (CYP51) Lanosterol->C14_Demethylase Intermediate_Sterols Intermediate Sterols C14_Demethylase->Intermediate_Sterols Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporation Triazolopyridine_Fungicide Triazolopyridine Fungicide Triazolopyridine_Fungicide->C14_Demethylase Inhibition

Caption: Inhibition of Ergosterol Biosynthesis by Triazolopyridine Fungicides.

Quantitative Data: Fungicidal Activity

The following table presents the in vitro antifungal activity of representative triazolopyridine and related triazole compounds against various phytopathogenic fungi.

CompoundFungal SpeciesInhibition (%) at 50 µg/mLReference
Compound 4Botrytis cinerea (cucumber)75.86[14]
Compound 5hBotrytis cinerea (cucumber)72.31[14]
Compound 5oBotrytis cinerea (cucumber)80.38[14]
Compound 5rBotrytis cinerea (cucumber)73.57[14]
PropiconazoleAlternaria alternata100 (at 1 and 5 µg/mL)[15]
Experimental Protocols

This protocol is a standard method to evaluate the efficacy of fungicides against mycelial growth of fungal pathogens.[16][17]

Workflow:

Antifungal_Assay_Workflow Prepare_Media Prepare Potato Dextrose Agar (PDA) Add_Fungicide Incorporate Test Compound into Molten PDA (Poisoned Media) Prepare_Media->Add_Fungicide Pour_Plates Pour Media into Petri Dishes Add_Fungicide->Pour_Plates Inoculate Inoculate with Fungal Mycelial Disc Pour_Plates->Inoculate Incubate Incubate at 25-28°C Inoculate->Incubate Measure Measure Mycelial Growth Diameter Incubate->Measure Calculate Calculate Percent Inhibition Measure->Calculate

Caption: Workflow for the in vitro antifungal assay using the poisoned food technique.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Test compounds (dissolved in a suitable solvent, e.g., acetone or DMSO)

  • Actively growing cultures of test fungi (e.g., Botrytis cinerea, Alternaria alternata)

  • Sterile Petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the molten PDA to approximately 45-50°C.

  • Add the desired concentration of the test compound solution to the molten PDA and mix thoroughly. Pour the amended PDA into sterile Petri dishes. A control plate with only the solvent should also be prepared.

  • Once the agar has solidified, place a mycelial disc (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture in the center of each plate.

  • Incubate the plates at a suitable temperature (e.g., 25 ± 2°C) until the mycelial growth in the control plate almost covers the entire plate.

  • Measure the diameter of the fungal colony in both the control and treated plates.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • % Inhibition = ((C - T) / C) * 100

    • Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.

This protocol describes a method to quantify the ergosterol content in fungal mycelia, which can be used to assess the impact of sterol biosynthesis inhibiting fungicides.[18][19]

Materials:

  • Fungal mycelia (treated and untreated)

  • Alcoholic potassium hydroxide solution (e.g., 10% KOH in methanol)

  • Hexane or n-heptane

  • Spectrophotometer or HPLC system

  • Ergosterol standard

Procedure:

  • Harvest and lyophilize the fungal mycelia.

  • Saponify a known weight of the dried mycelia with alcoholic KOH solution by heating (e.g., at 80°C for 90 minutes).[19]

  • After cooling, extract the non-saponifiable lipids (containing ergosterol) with an organic solvent like hexane or n-heptane.

  • Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., ethanol or isopropanol).

  • Quantify the ergosterol content using either a spectrophotometer by scanning the absorbance between 240 and 300 nm (ergosterol has a characteristic peak at 282 nm) or by using an HPLC system with a UV detector for more precise quantification.[20]

  • Compare the ergosterol content in the treated samples to that of the untreated control to determine the extent of inhibition.

References

Application Notes: Triazolo[1,5-a]pyridine Derivatives as RORγt Inverse Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Retinoic acid receptor-related orphan nuclear receptor γt (RORγt) is a ligand-dependent transcription factor that serves as a master regulator of T helper 17 (Th17) cell differentiation.[1] Th17 cells are crucial for immune surveillance but are also key drivers in the pathogenesis of various autoimmune diseases, including psoriasis, due to their production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A), IL-17F, IL-22, and IL-23R.[1][2] Inhibiting the transcriptional activity of RORγt with small molecule inverse agonists is therefore a promising therapeutic strategy for these conditions.[2] The[2][3][4]triazolo[1,5-a]pyridine scaffold has emerged as a promising chemical starting point for the development of potent, selective, and orally bioavailable RORγt inverse agonists.[2][3] Through structure-activity relationship (SAR) studies, derivatives have been identified that demonstrate robust inhibition of IL-17A production both in vitro and in vivo.[2][4][5]

Mechanism of Action: RORγt Signaling Pathway

RORγt is constitutively active, meaning it promotes gene transcription even in the absence of a known endogenous ligand.[2] It binds as a monomer to ROR Response Elements (ROREs) in the promoter regions of its target genes. This binding facilitates the recruitment of co-activator proteins, initiating the transcription of pro-inflammatory cytokines. RORγt inverse agonists function by binding to the ligand-binding domain (LBD) of the receptor. This binding event induces a conformational change that prevents the recruitment of co-activators and may even recruit co-repressors, thereby silencing the transcriptional activity of RORγt and reducing the production of inflammatory mediators like IL-17A.[1]

RORgt_Pathway cluster_nucleus Cell Nucleus RORgt RORγt LBD Ligand Binding Domain (LBD) RORE RORE RORgt->RORE Binds to TargetGenes Target Gene Transcription (IL-17A, IL-22, etc.) RORgt->TargetGenes Activates Coactivator Co-activator LBD->Coactivator Blocks Recruitment Coactivator->RORgt Recruited DNA DNA Inflammation Pro-inflammatory Cytokine Production TargetGenes->Inflammation InverseAgonist Triazolo[1,5-a]pyridine Inverse Agonist InverseAgonist->LBD Binds to

Caption: RORγt inverse agonist signaling pathway.

Quantitative Data Summary

Structure-activity relationship (SAR) studies led to the identification of several key[2][3][4]triazolo[1,5-a]pyridine derivatives. The progression from an initial hit to an optimized lead compound is summarized below. Compound 3a demonstrated potent activity in a cell-based reporter assay, and further optimization to address metabolic instability led to compound 5a , which retained high potency and showed significant activity in a functional human whole-blood assay.[2]

Compound IDChemical Class / CoreRORγt Reporter Gene Assay IC50 (nM)Human Whole Blood IL-17A IC50 (nM)
1 Piperazine (Reference)N/AN/A
2a [2][3][4]Triazolo[4,3-a]pyridine590N/A
3a [2][3][4]Triazolo[1,5-a]pyridine41N/A
5a Optimized[2][3][4]Triazolo[1,5-a]pyridinePotent (exact value not specified)130

Data sourced from ACS Med Chem Lett. 2020;11(4):528-534.[2]

Experimental Protocols

The following protocols are generalized methodologies based on standard assays used in the evaluation of RORγt inverse agonists.[2]

1. RORγt Luciferase Reporter Gene Assay

This assay quantitatively measures the ability of a compound to inhibit the constitutive transcriptional activity of RORγt in a cellular context.

  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their high transfection efficiency.

  • Reagents:

    • Expression plasmid for the ligand-binding domain of human RORγt fused to the Gal4 DNA-binding domain.

    • Reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).

    • Transfection reagent (e.g., Lipofectamine).

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Luciferase assay substrate (e.g., luciferin).

    • Test compounds dissolved in DMSO.

  • Protocol:

    • Seed HEK293 cells in 96-well plates and allow them to adhere overnight.

    • Co-transfect the cells with the RORγt expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a DMSO-only control (vehicle).

    • Incubate the cells with the compounds for an additional 18-24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

    • Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

2. Human Whole-Blood IL-17A Inhibition Assay

This ex vivo assay assesses the functional activity of compounds by measuring their ability to inhibit T-cell receptor-dependent IL-17A production in a complex biological matrix.[2]

  • Reagents:

    • Freshly drawn human whole blood from healthy donors using heparin as an anticoagulant.

    • T-cell stimulants (e.g., anti-CD3 and anti-CD28 antibodies).

    • RPMI-1640 medium.

    • Test compounds dissolved in DMSO.

    • Human IL-17A ELISA kit.

  • Protocol:

    • Add serial dilutions of test compounds to a 96-well plate.

    • Add fresh human whole blood to the wells.

    • Add T-cell stimulants (e.g., pre-coated anti-CD3 and soluble anti-CD28 antibodies) to induce T-cell activation and cytokine production.

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

    • Centrifuge the plate to separate plasma from the blood cells.

    • Collect the plasma supernatant and measure the concentration of IL-17A using a commercial ELISA kit according to the manufacturer's protocol.

    • Calculate the IC50 value based on the dose-dependent inhibition of IL-17A production.[2]

3. In Vivo Mouse IL-18/23-Induced Cytokine Expression Model

This in vivo pharmacodynamic (PD) model evaluates a compound's ability to inhibit RORγt-driven cytokine production in a living organism.[2]

  • Animal Model: C57BL/6 mice are typically used.

  • Reagents:

    • Recombinant mouse IL-18 and IL-23.

    • Test compound formulated in an appropriate vehicle for oral (p.o.) or intraperitoneal (i.p.) administration.

    • Saline or PBS.

  • Protocol:

    • Administer the test compound (e.g., compound 5a ) to mice via the desired route (e.g., oral gavage) at various dose levels.[2]

    • After a set pre-treatment time (e.g., 1-2 hours), challenge the mice with an intraperitoneal injection of IL-18 and IL-23 to induce a rapid Th17-like inflammatory response.

    • At a specified time point post-challenge (e.g., 4-6 hours), collect blood samples via cardiac puncture or another appropriate method.

    • Prepare plasma from the blood samples.

    • Measure the concentration of IL-17A in the plasma using an ELISA kit.

    • Evaluate the dose-dependent inhibitory effect of the compound on IL-17A production compared to a vehicle-treated control group.[2]

Drug Discovery and Optimization Workflow

The development of potent triazolo[1,5-a]pyridine RORγt inverse agonists follows a structured workflow from initial screening to in vivo validation.

Workflow HTS 1. Lead Identification (e.g., Piperazine Hit) SAR 2. Scaffold Hopping & Structure-Based Design (Triazolo[1,5-a]pyridine) HTS->SAR informs InVitro 3. In Vitro Screening (Reporter Gene Assay) SAR->InVitro generates compounds for ExVivo 4. Functional Assay (Human Whole Blood) InVitro->ExVivo potent compounds advance to Optimization 5. Lead Optimization (Improve Metabolic Stability) ExVivo->Optimization active compounds undergo Optimization->InVitro re-evaluation PKPD 6. In Vivo PK/PD Model (Mouse IL-18/23 Model) Optimization->PKPD promising compounds advance to Candidate Optimized Lead (Compound 5a) PKPD->Candidate validates

Caption: General workflow for RORγt inverse agonist development.

Structure-Activity Relationship (SAR) Insights

The optimization from early hits to advanced leads like compound 5a provided key insights into the SAR for the[2][3][4]triazolo[1,5-a]pyridine class.

SAR_Logic Core [1,2,4]Triazolo[1,5-a]pyridine Core Isomer Positional Isomerism: [1,5-a] isomer (3a) > [4,3-a] isomer (2a) for RORγt potency Core->Isomer Piperazine Central Piperazine Core: Amenable to modification to improve PK properties Core->Piperazine Cyclopentyl Cyclopentyl Ring: Identified as metabolically unstable 'soft spot' Core->Cyclopentyl Optimization_Result Optimized Structure (5a): Replaced cyclopentyl and modified core to achieve potent RORγt inhibition and favorable PK profile Isomer->Optimization_Result SAR drives Piperazine->Optimization_Result SAR drives Cyclopentyl->Optimization_Result SAR drives

Caption: Key SAR drivers for the triazolopyridine series.

The[2][3][4]triazolo[1,5-a]pyridine scaffold has proven to be a highly effective template for designing potent and orally bioavailable RORγt inverse agonists.[2][5] Through systematic chemical optimization, guided by in vitro and in vivo assays, compounds such as 5a were developed that demonstrate potent inhibition of RORγt-mediated IL-17A production.[2] These findings underscore the significant potential of this chemical class for the development of novel therapeutics to treat autoimmune diseases like psoriasis.[2][3] The protocols and data presented provide a framework for researchers engaged in the discovery and evaluation of new RORγt inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of triazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of triazolo[1,5-a]pyridines and improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing triazolo[1,5-a]pyridines?

A1: Several efficient methods exist for the synthesis of triazolo[1,5-a]pyridines. Common approaches include:

  • Microwave-mediated catalyst-free synthesis: This eco-friendly method involves the reaction of enaminonitriles and benzohydrazides under microwave irradiation, often providing good to excellent yields in a short reaction time.[1]

  • Copper-catalyzed reactions: Copper catalysts, such as copper(I) bromide (CuBr), can facilitate the synthesis from 2-aminopyridine and nitriles through consecutive addition and oxidative cyclization.[1][2]

  • PIFA-mediated synthesis: Phenyliodine bis(trifluoroacetate) (PIFA) can be used to mediate the intramolecular annulation of N-(pyridin-2-yl)benzimidamides, leading to the formation of the triazolo[1,5-a]pyridine skeleton through an oxidative N-N bond formation.[3]

  • Cyclization of N-(pyrid-2-yl)formamidoximes: This method utilizes trifluoroacetic anhydride to achieve cyclization under mild conditions.[4]

Q2: My reaction yield is consistently low. What are the general factors I should investigate?

A2: Low yields in triazolo[1,5-a]pyridine synthesis can often be attributed to several factors. Key areas to investigate include:

  • Reaction conditions: Temperature, reaction time, and solvent can significantly impact the yield. Optimization of these parameters is crucial.

  • Purity of starting materials: Impurities in the starting materials can interfere with the reaction and lead to the formation of byproducts.

  • Atmosphere: Some reactions, particularly those involving catalysts, may be sensitive to air or moisture.

  • Catalyst activity: If using a catalyst, ensure it is active and used in the correct loading.

Q3: What are some common side reactions or byproducts I should be aware of?

A3: Depending on the synthetic route, several side reactions can occur:

  • Dimroth rearrangement: In some syntheses, the isomeric triazolo[4,3-a]pyridines can be formed and may rearrange to the desired triazolo[1,5-a]pyridines under the reaction conditions. The presence of nitro groups on the pyridine ring can facilitate this rearrangement to such an extent that the triazolo[4,3-a]pyridine intermediate may not be isolable.[5]

  • Triazolo ring opening: Under certain conditions, particularly with strong electrophiles or metals like palladium, the triazole ring can open, leading to the formation of substituted pyridines and loss of nitrogen.[6][7]

  • Formation of isomeric byproducts: The reaction of lithiated triazolopyridines with electrophiles can sometimes yield a mixture of isomeric products.[7]

Q4: Are there any specific purification techniques recommended for triazolo[1,5-a]pyridines?

A4: Purification of triazolo[1,5-a]pyridines is typically achieved through standard laboratory techniques. Column chromatography on silica gel is a common and effective method.[1][8] The choice of eluent will depend on the polarity of the specific product, but mixtures of hexanes and ethyl acetate or chloroform and ethyl acetate are often used.[1] Recrystallization can also be employed for further purification if a suitable solvent system is identified.[8]

Troubleshooting Guides

Problem 1: Low or No Product Formation in Microwave-Mediated Synthesis
Potential Cause Troubleshooting Steps
Suboptimal Solvent The choice of solvent is critical. While toluene is often effective, other solvents like pyridine, xylene, or chlorobenzene may give better results depending on the specific substrates. A solvent screening is recommended.
Incorrect Temperature Ensure the microwave reactor is reaching and maintaining the target temperature. For the reaction of enaminonitriles and benzohydrazides, 140 °C has been shown to be effective.[9]
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending it.
Presence of Water This reaction is sensitive to moisture. Use dry solvents and consider adding molecular sieves to the reaction mixture to remove any residual water.
Impure Starting Materials Verify the purity of your enaminonitrile and benzohydrazide starting materials.
Problem 2: Poor Yield in Copper-Catalyzed Synthesis
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the copper catalyst (e.g., CuBr) is of high quality and has not been deactivated.
Inappropriate Solvent The solvent can influence the catalyst's activity and the solubility of the reactants. Toluene is a commonly used solvent.
Atmosphere Control While some copper-catalyzed reactions utilize air as the oxidant, others may require an inert atmosphere to prevent unwanted side reactions. Check the specific requirements of your protocol.
Incorrect Temperature The reaction temperature can significantly affect the rate and yield. Optimization may be necessary.
Ligand Issues (if applicable) If the reaction uses a ligand, ensure it is pure and used in the correct ratio to the copper catalyst.

Data Presentation

Table 1: Optimization of Reaction Conditions for Microwave-Mediated Synthesis of a Model 1,2,4-triazolo[1,5-a]pyridine [1]

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene1202483
2THF12024No Product
3DMSO12024No Product
4EtOH12024No Product
5MeOH12024No Product
6DMF12024Low Yield
7ACN12024Low Yield
8Pyridine1202476
9Xylene1202469
10Chlorobenzene1202479
11Dry Toluene120586
12Dry Toluene with 3Å MS120589
13Dry Toluene with 3Å MS140 (Microwave)0.592

Experimental Protocols

Protocol 1: Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-triazolo[1,5-a]pyridines [9]

This protocol describes a general procedure for the synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides under microwave conditions.

Materials:

  • Enaminonitrile (1.0 equiv.)

  • Benzohydrazide (2.0 equiv.)

  • Dry Toluene

  • Microwave vial (0.5–2.0 mL)

  • Nitrogen gas

  • Silica gel for column chromatography

  • Eluent (e.g., chloroform/ethyl acetate 10:1)

Procedure:

  • To an oven-dried microwave vial, add the enaminonitrile (0.175 mmol, 1.0 equiv.) and benzohydrazide (0.35 mmol, 2.0 equiv.).

  • Evacuate the vial and backfill with nitrogen three times.

  • Add dry toluene (1.5 mL) to the vial.

  • Seal the reaction vial and place it in the microwave reactor.

  • Heat the reaction mixture to 140 °C and maintain for the required time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Directly purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., chloroform/ethyl acetate 10:1).

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Enaminonitrile and Benzohydrazide B Evacuate and Backfill with N2 A->B C Add Dry Toluene B->C D Microwave Irradiation (140 °C) C->D E Cool to Room Temperature D->E F Column Chromatography E->F G Isolate Pure Product F->G

Caption: Experimental workflow for the microwave-mediated synthesis.

troubleshooting_logic Start Low or No Product Cause1 Suboptimal Reaction Conditions? Start->Cause1 Cause2 Presence of Impurities/Water? Start->Cause2 Cause3 Incorrect Stoichiometry or Reagent Quality? Start->Cause3 Solution1a Optimize Temperature and Time Cause1->Solution1a Solution1b Screen Solvents Cause1->Solution1b Solution2a Use Dry Solvents and Add Molecular Sieves Cause2->Solution2a Solution2b Purify Starting Materials Cause2->Solution2b Solution3 Verify Reagent Purity and Stoichiometry Cause3->Solution3

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purification of Triazolo[1,5-a]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of triazolo[1,5-a]pyridine-6-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying triazolo[1,5-a]pyridine-6-carboxylic acid?

A1: Triazolo[1,5-a]pyridine-6-carboxylic acid is a polar, heterocyclic compound containing both acidic (carboxylic acid) and basic (pyridine and triazole nitrogens) functionalities. This zwitterionic nature can lead to purification challenges such as poor solubility in common organic solvents, streaking on normal-phase silica gel chromatography, and difficulty in achieving high purity through simple recrystallization.

Q2: What are the likely impurities in a crude sample of triazolo[1,5-a]pyridine-6-carboxylic acid?

A2: While specific impurities depend on the synthetic route, common side-products in the synthesis of related triazolopyridines from aminotriazoles can include unreacted starting materials, regioisomers, and by-products from incomplete cyclization or side reactions. Hydrolysis of precursor esters, if applicable, may also be a source of impurity if the reaction is incomplete.

Q3: How can I improve the solubility of my compound for purification?

A3: Due to its polar nature, triazolo[1,5-a]pyridine-6-carboxylic acid may have limited solubility in many common organic solvents. For recrystallization, highly polar solvents or solvent mixtures are likely required. Based on data for similar pyridine carboxylic acids, solubility is expected to be highest in water, moderate in alcohols like ethanol, and low in aprotic solvents like acetonitrile. For chromatographic purification, dissolving the crude product in a small amount of a polar solvent such as DMSO or DMF followed by adsorption onto silica gel for dry loading can be an effective strategy.

Q4: Is it better to use normal-phase or reversed-phase chromatography for this compound?

A4: Reversed-phase chromatography is often more suitable for highly polar and ionizable compounds like triazolo[1,5-a]pyridine-6-carboxylic acid. The use of an acidic modifier in the mobile phase can significantly improve peak shape and separation.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePotential CauseSuggested Solution
Compound "oils out" instead of crystallizing. The melting point of the compound may be lower than the boiling point of the solvent, or significant impurities are present.- Re-dissolve the oil by heating and add a small amount of additional "good" solvent to prevent premature precipitation. - Allow the solution to cool more slowly. - Consider a different solvent system with a lower boiling point.
No crystals form upon cooling. The solution is not saturated (too much solvent was used).- Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again. - If the solution is clear, try scratching the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound if available.
Very low recovery of pure compound. - The compound is highly soluble in the chosen solvent even at low temperatures. - Too much solvent was used.- Choose a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. - Minimize the amount of hot solvent used to dissolve the crude product. - Cool the crystallization mixture in an ice bath to maximize precipitation.
The purified product is still impure. The impurities have similar solubility profiles to the desired compound in the chosen solvent.- Try a different recrystallization solvent or a mixed solvent system. - Perform a second recrystallization. - Consider an alternative purification method such as column chromatography or acid-base extraction.
Column Chromatography Troubleshooting
IssuePotential CauseSuggested Solution
Streaking or tailing of the compound on normal-phase silica gel. The polar carboxylic acid and basic nitrogen groups are interacting strongly with the acidic silica gel.- Switch to reversed-phase (C18) chromatography. - If using normal-phase, add a small percentage of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent to suppress the ionization of the carboxylic acid.
Poor separation of the desired compound from impurities. The chosen eluent system does not provide sufficient resolution.- For reversed-phase, adjust the gradient of the aqueous and organic phases. The addition of an acidic modifier like 0.1% trifluoroacetic acid (TFA) can improve selectivity.[1][2] - For normal-phase, systematically screen different solvent combinations with varying polarities.
Compound is insoluble in the loading solvent. The compound has low solubility in the eluent.- Use a "dry loading" technique: dissolve the crude product in a minimal amount of a strong solvent (e.g., methanol, DMSO), add silica gel, and evaporate the solvent to obtain a dry powder. This powder can then be loaded onto the column.

Experimental Protocols

General Acid-Base Extraction Protocol

This method can be used as an initial purification step to remove neutral and basic impurities.

  • Dissolve the crude triazolo[1,5-a]pyridine-6-carboxylic acid in an aqueous basic solution, such as 1 M sodium hydroxide (NaOH), to deprotonate the carboxylic acid and form the water-soluble carboxylate salt.

  • Wash the aqueous solution with a water-immiscible organic solvent, such as dichloromethane or ethyl acetate, to extract any non-acidic, organic-soluble impurities.

  • Carefully acidify the aqueous layer with a strong acid, such as 1 M hydrochloric acid (HCl), until the triazolo[1,5-a]pyridine-6-carboxylic acid precipitates out of the solution. The pH should be well below the pKa of the carboxylic acid.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove any residual salts.

  • Dry the purified solid under vacuum.

Recommended Recrystallization Solvents

Based on the properties of similar pyridine carboxylic acids, the following solvent systems are recommended for initial screening:

Solvent SystemRationale
Water High polarity, likely to dissolve the compound when hot.
Ethanol/Water A mixed solvent system that allows for fine-tuning of polarity.
Isopropanol A polar protic solvent that may offer a good solubility differential.
n-Hexane/Acetone A non-polar/polar aprotic mixture suitable for compounds of intermediate polarity.
n-Hexane/Ethyl Acetate Another common non-polar/polar aprotic mixture.
Reversed-Phase Flash Chromatography Protocol

This method is recommended for achieving high purity, especially when dealing with polar impurities.

  • Column: C18 silica gel.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA).

  • Method Development:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol or DMSO).

    • Analyze the sample by analytical HPLC-MS using a C18 column and a gradient (e.g., 5% to 95% B over 15 minutes) to determine the retention time of the product and impurities.

  • Preparative Separation:

    • Equilibrate the C18 column with the initial mobile phase composition.

    • Load the sample (either as a solution or dry-loaded onto C18 silica).

    • Run a gradient based on the analytical separation, ensuring good separation between the product and impurities.

    • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualized Workflows

Purification_Decision_Tree start Crude triazolo[1,5-a]pyridine-6-carboxylic acid acid_base Acid-Base Extraction start->acid_base Initial Cleanup assess_purity Assess Purity (TLC, LC-MS, NMR) acid_base->assess_purity recrystallization Recrystallization assess_purity_recrys assess_purity_recrys recrystallization->assess_purity_recrys Assess Purity chromatography Column Chromatography assess_purity_chrom assess_purity_chrom chromatography->assess_purity_chrom Assess Purity pure_product Pure Product assess_purity->recrystallization Purity < 98% assess_purity->pure_product Purity > 98% assess_purity_recrys->chromatography Further Purification Needed assess_purity_recrys->pure_product Purity > 98% assess_purity_chrom->pure_product Purity > 98%

Caption: Decision tree for the purification of triazolo[1,5-a]pyridine-6-carboxylic acid.

Recrystallization_Workflow start Select Solvent System dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Slowly to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Filter Crystals ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: General workflow for recrystallization.

Reversed_Phase_Chromatography_Workflow start Method Development (Analytical HPLC) equilibrate Equilibrate C18 Column start->equilibrate load Load Sample (Dry or Wet) elute Elute with Gradient (Water/ACN + 0.1% TFA) load->elute equilibrate->load collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

References

Technical Support Center: Functionalization of Triazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing conditions for the functionalization of triazolo[1,5-a]pyridines.

Troubleshooting Guides

This section addresses common issues encountered during the functionalization of triazolo[1,5-a]pyridines, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Low or No Yield of the Desired Functionalized Product

Question: My direct C-H arylation of a triazolo[1,5-a]pyridine is resulting in a low yield or no product at all. What are the potential causes and how can I improve the yield?

Answer: Low yields in C-H functionalization reactions of triazolo[1,5-a]pyridines are a common challenge. Several factors can contribute to this issue. Below is a systematic guide to troubleshooting.

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Inactive Catalyst - Catalyst Choice: Ensure you are using an appropriate catalyst. Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) and copper (e.g., CuI, CuBr) catalysts are commonly used.[1] For challenging substrates, consider more active N-heterocyclic carbene (NHC)-palladium complexes. - Catalyst Loading: Increase the catalyst loading in increments (e.g., from 2 mol% to 5 mol%). - Catalyst Degradation: Use fresh catalyst and ensure proper storage under an inert atmosphere.
Suboptimal Ligand - Ligand Screening: The choice of ligand is critical. For palladium-catalyzed reactions, phosphine ligands (e.g., PPh₃, XPhos) are common.[2] The electronic and steric properties of the ligand can significantly impact catalytic activity. A screening of different ligands is often necessary.
Inappropriate Base - Base Strength: The basicity of the reaction medium can be crucial. For C-H activation, stronger bases like Cs₂CO₃ or KOtBu are often required.[2] However, the base can also influence regioselectivity. - Base Solubility: Ensure the base is soluble in the reaction solvent to be effective.
Incorrect Solvent - Solvent Polarity: The polarity of the solvent can influence the solubility of reactants and the stability of intermediates. Common solvents for these reactions include DMF, DMAc, and toluene.[2][3] - Degassing: Ensure the solvent is properly degassed to remove oxygen, which can deactivate the catalyst.
Low Reaction Temperature - Temperature Optimization: C-H activation often requires elevated temperatures (e.g., 100-140 °C).[2] Gradually increase the reaction temperature to find the optimal point without causing decomposition.
Substrate Decomposition - Thermal Stability: Triazolo[1,5-a]pyridines can be susceptible to thermal degradation, sometimes involving the loss of nitrogen.[4][5] If decomposition is suspected, try running the reaction at a lower temperature for a longer duration. - Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to identify the point of maximum product formation before significant decomposition occurs.

Issue 2: Poor Regioselectivity in C-H Functionalization

Question: I am observing the formation of multiple regioisomers during the functionalization of my substituted triazolo[1,5-a]pyridine. How can I improve the regioselectivity of the reaction?

Answer: Achieving high regioselectivity in the functionalization of heterocycles like triazolo[1,5-a]pyridines can be challenging due to the presence of multiple reactive C-H bonds. The electronic nature of the substrate and the reaction conditions play a significant role.

Strategies to Enhance Regioselectivity:

StrategyDetailed Approach
Tuning the Base A computational study on the palladium-catalyzed arylation of triazolopyridines revealed that the choice of base can direct the regioselectivity. A strong base, such as tert-butoxide, can facilitate deprotonation at the C7-position, leading to C7-arylation. In contrast, a weak base may favor a mechanism involving the ring-opened diazo imine isomer, resulting in functionalization at the C3-position.
Directing Groups While direct C-H functionalization is often preferred, the use of a directing group can provide excellent control over regioselectivity. This strategy is particularly useful for complex substrates where inherent electronic biases are not strong enough to favor a single product.
Catalyst and Ligand Control The steric and electronic properties of the ligand coordinated to the metal catalyst can influence which C-H bond is activated. Bulky ligands may favor functionalization at less sterically hindered positions.
Solvent Effects The solvent can influence the stability of key intermediates in the catalytic cycle, which in turn can affect the regiochemical outcome. It is advisable to screen a range of solvents with varying polarities.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the palladium-catalyzed direct arylation of triazolo[1,5-a]pyridines?

A1: A common side product observed in the palladium-catalyzed direct arylation of[2][4][6]triazolo[1,5-a]pyridines is the formation of pyridyl aryl ketones.[2] This is believed to occur through the opening of the triazole ring.[4] Another common side product in cross-coupling reactions is the homocoupling of the aryl halide to form a biaryl species.

Q2: How can I suppress the formation of biaryl homocoupling products?

A2: The formation of biaryl byproducts from the homocoupling of aryl halides can be minimized by carefully controlling the reaction conditions. Strategies include:

  • Optimizing the catalyst-to-ligand ratio: An appropriate ligand can stabilize the catalytic species and favor the desired cross-coupling pathway.

  • Controlling the reaction temperature: Lowering the temperature may disfavor the homocoupling reaction.

  • Using the correct stoichiometry of reactants: Using a slight excess of the triazolo[1,5-a]pyridine relative to the aryl halide can sometimes reduce homocoupling of the latter.

Q3: My purified triazolo[1,5-a]pyridine derivative is unstable and decomposes upon storage. What are the best practices for storing these compounds?

A3: Some functionalized triazolo[1,5-a]pyridines can be sensitive to light, air, and moisture. For long-term storage, it is recommended to keep the compound in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (e.g., in a freezer). Storing the compound in the dark is also advisable.

Q4: Can I use microwave irradiation to accelerate the functionalization of triazolo[1,5-a]pyridines?

A4: Yes, microwave-assisted synthesis can be a very effective method for the functionalization of triazolo[1,5-a]pyridines. It can significantly reduce reaction times and in some cases improve yields. A catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides has been successfully achieved under microwave conditions.[3]

Experimental Protocols

Detailed Methodology for Direct C-H Arylation of[2][4][6]Triazolo[1,5-a]pyridine

This protocol is adapted from the literature for the direct arylation of[2][4][6]triazolo[1,5-a]pyridine with an aryl halide.[2]

Materials:

  • [2][4][6]Triazolo[1,5-a]pyridine

  • Aryl halide (e.g., 4-iodoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a dry reaction vessel, add[2][4][6]triazolo[1,5-a]pyridine (1 equiv.), the aryl halide (2 equiv.), Pd(OAc)₂ (0.05 equiv.), PPh₃ (0.1 equiv.), and Cs₂CO₃ (2 equiv.).

  • Purge the vessel with an inert gas (e.g., argon) and add anhydrous DMF.

  • Heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add an aqueous solution of sodium hydroxide until the pH is basic.

  • Extract the product with dichloromethane (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Table of Reaction Parameters for Optimization:

ParameterVariation 1Variation 2Variation 3Expected Outcome
Catalyst Pd(OAc)₂Pd₂(dba)₃CuIOptimization of catalytic activity and yield.
Ligand PPh₃XPhosBuchwald LigandsImproved yield and reduced side product formation.
Base Cs₂CO₃K₂CO₃KOtBuEnhanced reactivity and potential influence on regioselectivity.
Solvent DMFDMAcTolueneImproved solubility of reactants and optimized reaction rate.
Temperature 120 °C140 °C160 °CIncreased reaction rate, but with potential for decomposition.

Visualizations

Troubleshooting_Workflow start Low/No Product Yield check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_substrate Assess Substrate Stability start->check_substrate catalyst_inactive Inactive Catalyst? check_catalyst->catalyst_inactive conditions_suboptimal Suboptimal Conditions? check_conditions->conditions_suboptimal substrate_decomposing Substrate Decomposition? check_substrate->substrate_decomposing catalyst_inactive->check_conditions No solution_catalyst Screen Catalysts & Ligands Increase Loading Use Fresh Catalyst catalyst_inactive->solution_catalyst Yes conditions_suboptimal->check_substrate No solution_conditions Optimize Temperature, Solvent & Base conditions_suboptimal->solution_conditions Yes solution_substrate Lower Temperature Monitor Reaction Closely substrate_decomposing->solution_substrate Yes Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Aryl-Pd(II)-X Aryl-Pd(II)-X(L_n) Oxidative_Addition->Aryl-Pd(II)-X CH_Activation C-H Activation/ Deprotonation Aryl-Pd(II)-X->CH_Activation Aryl-Pd(II)-TP Aryl-Pd(II)-TP(L_n) CH_Activation->Aryl-Pd(II)-TP Reductive_Elimination Reductive Elimination Aryl-Pd(II)-TP->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Functionalized_TP Functionalized Triazolopyridine Reductive_Elimination->Functionalized_TP Aryl-X Aryl-X Aryl-X->Oxidative_Addition TP-H Triazolopyridine-H TP-H->CH_Activation Base Base Base->CH_Activation

References

Technical Support Center: Degradation Pathways of Triazolo[1,5-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triazolo[1,5-a]pyridine compounds. The information is designed to address specific issues that may be encountered during experimental studies of the degradation pathways of these compounds.

Troubleshooting Guides

This section addresses common problems encountered during the investigation of triazolo[1,5-a]pyridine degradation.

Issue 1: Unexpected Peaks Observed During HPLC Analysis of Stressed Samples

Question Possible Cause Troubleshooting Steps
Why am I seeing unexpected peaks in my HPLC chromatogram after subjecting my triazolo[1,5-a]pyridine compound to stress conditions (e.g., heat, humidity)? Formation of degradation products such as N-oxides and dimers. An oxidative degradation pathway has been reported for a[1][2][3]triazolo[4,3-a]pyridine derivative, leading to the formation of N-oxides, which can then react further to form cationic pseudodimers.[4]1. Mass Spectrometry Analysis: Use HPLC-MS to determine the mass-to-charge ratio (m/z) of the unexpected peaks. This will help in the preliminary identification of potential degradation products. Look for masses corresponding to the parent compound plus one or more oxygen atoms (indicative of N-oxides) or multiples of the parent compound's mass. 2. NMR Spectroscopy: Isolate the impurity peaks using preparative HPLC and perform 1D and 2D NMR analyses to elucidate the structure of the degradation products.[4] 3. Control Experiments: To confirm an oxidative pathway, consider adding an antioxidant to a portion of your sample before stress testing to see if the formation of the unexpected peaks is inhibited.[4]
My mobile phase composition doesn't seem to resolve the parent peak from the new impurity peaks. The polarity of the degradation products may be very similar to the parent compound.1. Gradient Optimization: Adjust the gradient slope of your mobile phase to improve separation. A shallower gradient can often resolve closely eluting peaks. 2. Solvent and pH Modification: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and adjust the pH of the aqueous phase. The ionization state of the parent compound and its degradation products can significantly affect retention time. 3. Column Chemistry: Consider using a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to exploit different separation mechanisms.

Issue 2: Poor Mass Balance in Forced Degradation Studies

Question Possible Cause Troubleshooting Steps
After forced degradation, the decrease in the parent drug concentration does not correspond to the increase in the concentration of the observed degradation products. What could be the reason? Formation of non-UV active or volatile degradation products, or degradation products that are not eluting from the HPLC column. The triazole ring of some[1][2][4]triazolo[1,5-a]pyridines can undergo opening with the loss of nitrogen gas.[5][6]1. Use of a Universal Detector: Employ a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in series with your UV detector to check for non-UV active compounds. 2. Headspace GC-MS: Analyze the headspace of your stressed sample vial using gas chromatography-mass spectrometry (GC-MS) to detect any volatile degradation products. 3. Modify HPLC Method: Use a very steep gradient at the end of your analytical run to wash out any strongly retained compounds from the column.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for triazolo[1,5-a]pyridine compounds?

A1: Based on available literature and the chemistry of the heterocyclic rings, the primary degradation pathways for triazolo[1,5-a]pyridine compounds include:

  • Oxidative Degradation: This is a significant pathway, particularly for substituted triazolopyridines. It can involve the formation of N-oxides on the pyridine or triazole ring nitrogens. These N-oxides can be key intermediates that lead to further degradation products, such as dimers.[4]

  • Hydrolytic Degradation: While specific data for triazolo[1,5-a]pyridines is limited, related nitrogen-containing heterocyclic compounds are susceptible to hydrolysis, which can lead to ring opening. The stability is often pH-dependent.

  • Photodegradation: Aromatic nitrogen heterocycles can undergo photolytic degradation, which may involve ring cleavage or rearrangement.

  • Metabolic Degradation: Similar to the microbial degradation of pyridine, metabolic pathways are likely to involve hydroxylation of the pyridine ring, potentially leading to pyridinediols, followed by ring cleavage.[1][7][8] The metabolic stability of some triazolopyridine derivatives has been investigated in liver microsomes.[9]

Q2: What are the typical conditions for forced degradation studies of triazolo[1,5-a]pyridine compounds?

A2: Forced degradation studies are performed to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[10] Typical stress conditions include:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid drug substance at a temperature high enough to induce degradation (e.g., 105°C).

  • Photodegradation: Exposing the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Q3: How can I identify the structure of unknown degradation products?

A3: A combination of analytical techniques is typically employed for the structural elucidation of degradation products:

  • LC-MS/MS: Provides the molecular weight and fragmentation pattern of the degradation products, which can be used to propose initial structures.[11]

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, allowing for the determination of the elemental composition of the degradation products.[12][13]

  • NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy of the isolated degradation products are essential for unambiguous structure confirmation.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Sample Preparation: Prepare stock solutions of the triazolo[1,5-a]pyridine compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Stress Conditions:

    • Acidic: Mix the stock solution with 0.1 M HCl and keep at 60°C for 24 hours.

    • Basic: Mix the stock solution with 0.1 M NaOH and keep at 60°C for 24 hours.

    • Oxidative: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal (Solution): Heat the stock solution at 80°C for 48 hours.

    • Thermal (Solid): Place the solid compound in an oven at 105°C for 48 hours.

    • Photolytic: Expose the solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating HPLC method, typically with UV and MS detection.

  • Data Evaluation: Calculate the percentage degradation of the parent compound and quantify the major degradation products.

Protocol 2: HPLC-MS Method for Degradation Product Analysis

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient might be 5-95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a suitable wavelength (e.g., the λmax of the parent compound) and mass spectrometric detection (e.g., ESI in positive ion mode).

Degradation Pathway Diagrams

Oxidative_Degradation Parent Triazolo[1,5-a]pyridine Derivative N_Oxide N-Oxide Intermediate Parent->N_Oxide Oxidation (e.g., H₂O₂ or atmospheric O₂) Dimer Cationic Pseudodimer N_Oxide->Dimer Protonation & Reaction with Parent

Caption: Oxidative degradation pathway of a triazolo[1,5-a]pyridine derivative.

Hydrolytic_Degradation Parent Triazolo[1,5-a]pyridine Ring_Opened_Intermediate Ring-Opened Intermediate Parent->Ring_Opened_Intermediate Hydrolysis (Acid or Base Catalyzed) Final_Products Degradation Products Ring_Opened_Intermediate->Final_Products Further Degradation

Caption: Postulated hydrolytic degradation pathway.

Metabolic_Degradation Parent Triazolo[1,5-a]pyridine Hydroxylated_Intermediate Hydroxylated Metabolite (e.g., Pyridinediol) Parent->Hydroxylated_Intermediate Phase I Metabolism (e.g., CYP450) Ring_Cleavage_Product Ring Cleavage Product Hydroxylated_Intermediate->Ring_Cleavage_Product Oxidative Cleavage Further_Metabolites Further Metabolites Ring_Cleavage_Product->Further_Metabolites

Caption: Potential metabolic degradation pathway based on pyridine metabolism.

Quantitative Data Summary

Quantitative data on the degradation of specific triazolo[1,5-a]pyridine compounds is highly dependent on the substituents and the experimental conditions. Researchers should generate their own data following the protocols outlined above. An example of how to present such data is provided below.

Table 1: Example of Forced Degradation Data for Compound X

Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
0.1 M HCl, 60°C2485.210.12.5
0.1 M NaOH, 60°C2492.54.81.1
3% H₂O₂, RT2478.915.33.7
105°C, Solid4898.10.8Not Detected
Photolytic-95.62.90.9

References

troubleshooting low solubility oftriazolo[1,5-a]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility with triazolo[1,5-a]pyridine-6-carboxylic acid.

Troubleshooting Guide

Low aqueous solubility is a common challenge in the development of new chemical entities. This guide provides a systematic approach to troubleshoot and improve the solubility of triazolo[1,5-a]pyridine-6-carboxylic acid.

Initial Assessment: Understanding the Problem

Before attempting to modify the formulation, it is crucial to characterize the solubility issue.

Q1: What is the first step I should take if I observe low solubility?

A1: The first step is to quantify the solubility of your compound in relevant aqueous media. This baseline measurement will help you to evaluate the effectiveness of any enhancement strategy. A standard method for this is the shake-flask method.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

Objective: To determine the equilibrium solubility of triazolo[1,5-a]pyridine-6-carboxylic acid in a specific aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

Materials:

  • triazolo[1,5-a]pyridine-6-carboxylic acid

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • HPLC system with a suitable column and detector

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of triazolo[1,5-a]pyridine-6-carboxylic acid to a vial containing a known volume of PBS (e.g., 1 mL). The excess solid should be visible.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibration range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Calculate the solubility in mg/mL or µg/mL.

Troubleshooting Low Solubility: Strategies and Solutions

Once you have determined the baseline solubility, you can explore various strategies to improve it. The choice of strategy will depend on the physicochemical properties of your compound and the intended application.

dot

Caption: A logical workflow for troubleshooting low solubility.

Frequently Asked Questions (FAQs)

Q2: How does pH affect the solubility of triazolo[1,5-a]pyridine-6-carboxylic acid?

A2: As a carboxylic acid, the solubility of triazolo[1,5-a]pyridine-6-carboxylic acid is expected to be highly pH-dependent. At pH values below its pKa, the carboxylic acid group will be protonated and the compound will be less soluble in aqueous media. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a carboxylate salt, which is generally much more soluble in water. Therefore, increasing the pH of the solution is a primary strategy to enhance its solubility.[1][2][3]

Q3: How can I determine the pKa of my compound?

A3: The pKa can be determined experimentally using techniques like potentiometric titration or UV-Vis spectroscopy. Computational methods can also provide an estimated pKa value. Knowing the pKa is crucial for effectively using pH modification as a solubility enhancement strategy.

Q4: What are the common strategies to improve the solubility of a poorly soluble carboxylic acid like this one?

A4: Several strategies can be employed, often in combination:

  • pH Adjustment: Increasing the pH of the aqueous solution above the compound's pKa to form the more soluble salt form.[1][2][3]

  • Salt Formation: Preparing a solid salt of the carboxylic acid with a suitable base (e.g., sodium, potassium, or an amine). This can significantly improve both solubility and dissolution rate.[1][2][3][4][5]

  • Use of Cosolvents: Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) to the aqueous medium to increase the solubility.

  • Cyclodextrin Complexation: Using cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes, where the hydrophobic part of your molecule is encapsulated within the cyclodextrin cavity, increasing its apparent solubility.[6]

  • Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix at a molecular level to create an amorphous solid dispersion, which can lead to higher apparent solubility and dissolution rates.[7]

dot

Caption: Overview of common solubility enhancement strategies.

Data Presentation: Comparison of Solubility Enhancement Strategies

The following table provides a hypothetical comparison of different solubility enhancement techniques for a poorly soluble carboxylic acid. The actual effectiveness of each method will need to be determined experimentally for triazolo[1,5-a]pyridine-6-carboxylic acid.

StrategyPrinciplePotential Fold Increase in Solubility (Hypothetical)AdvantagesDisadvantages
pH Adjustment Ionization of the carboxylic acid to a more soluble salt form in solution.10 - 1000xSimple to implement for in vitro assays.May not be suitable for in vivo applications due to physiological pH; risk of precipitation upon pH change.
Salt Formation Creation of a solid salt form with improved crystal lattice energy and dissolution properties.[1][2][3][4][5]10 - 100xCan significantly improve dissolution rate and bioavailability.Requires a suitable counter-ion; potential for disproportionation back to the free acid.
Cosolvents Reducing the polarity of the solvent system to better solvate the hydrophobic molecule.2 - 50xCan be effective for a wide range of compounds.Potential for toxicity of the cosolvent; risk of precipitation upon dilution in aqueous media.
Cyclodextrins Encapsulation of the hydrophobic molecule within the cyclodextrin cavity.[6]5 - 100xCan improve solubility and stability.Limited by the stoichiometry of complexation; can be expensive for large-scale production.
Solid Dispersion Dispersing the drug in an amorphous state within a hydrophilic carrier.[7]10 - 200xCan lead to supersaturation and enhanced absorption.Amorphous forms can be physically unstable and prone to crystallization over time.

Detailed Experimental Protocols

Protocol 2: pH-Dependent Solubility Profile

Objective: To determine the solubility of triazolo[1,5-a]pyridine-6-carboxylic acid at different pH values.

Materials:

  • triazolo[1,5-a]pyridine-6-carboxylic acid

  • A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • Standard laboratory equipment as listed in Protocol 1

Procedure:

  • Perform the shake-flask solubility measurement (as described in Protocol 1) in parallel using buffers of different pH values.

  • Ensure the pH of the supernatant is measured after the equilibrium period to confirm it has not significantly changed.

  • Plot the measured solubility (on a logarithmic scale) against the final pH of the supernatant.

  • This plot will reveal the pH range where the compound's solubility is most sensitive to change and can help in selecting an appropriate buffer for experiments.

Protocol 3: Evaluation of Cosolvent Systems

Objective: To assess the impact of different cosolvents on the solubility of triazolo[1,5-a]pyridine-6-carboxylic acid.

Materials:

  • triazolo[1,5-a]pyridine-6-carboxylic acid

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Cosolvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO)

  • Standard laboratory equipment as listed in Protocol 1

Procedure:

  • Prepare a series of aqueous buffer solutions containing different percentages of a cosolvent (e.g., 10%, 20%, 30% v/v).

  • Perform the shake-flask solubility measurement (as described in Protocol 1) for each cosolvent mixture.

  • Plot the solubility of the compound against the percentage of the cosolvent.

  • This will help identify the most effective cosolvent and the optimal concentration range for solubilization.

Protocol 4: Formulation with Cyclodextrins

Objective: To evaluate the effect of a cyclodextrin on the aqueous solubility of triazolo[1,5-a]pyridine-6-carboxylic acid.

Materials:

  • triazolo[1,5-a]pyridine-6-carboxylic acid

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Aqueous buffer (e.g., water or PBS)

  • Standard laboratory equipment as listed in Protocol 1

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).

  • Perform the shake-flask solubility measurement (as described in Protocol 1) in each of the cyclodextrin solutions.

  • Plot the solubility of the compound as a function of the HP-β-CD concentration. A linear relationship often indicates the formation of a 1:1 inclusion complex.

For further assistance, please contact our technical support team.

References

strategies to avoid regioisomer formation in triazolopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triazolopyridine synthesis. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to regioisomer formation.

Troubleshooting Guide

Issue: My reaction produces a mixture of[1][2][3]triazolo[4,3-a]pyridine and[1][2][3]triazolo[1,5-a]pyridine regioisomers. How can I improve selectivity?

Answer: The formation of these two isomers is a common challenge. The regiochemical outcome is often dictated by the cyclization pathway. The formation of the[1][2][3]triazolo[4,3-a]pyridine isomer typically proceeds through a condensation reaction between a 2-hydrazinopyridine derivative and a suitable electrophile, followed by oxidative cyclization. The[1][2][3]triazolo[1,5-a]pyridine isomer, on the other hand, is often formed from 2-aminopyridine derivatives.

Troubleshooting Steps:

  • Choice of Starting Material: The most critical factor is the choice of the pyridine precursor.

    • To selectively synthesize [1][2][3]triazolo[4,3-a]pyridines , start with 2-hydrazinopyridine. A subsequent palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration, is an effective method.[2]

    • To favor the formation of [1][2][3]triazolo[1,5-a]pyridines , 2-aminopyridine is the preferred starting material.[4][5] Cyclization of N-(pyrid-2-yl)formamidoximes with trifluoroacetic anhydride provides good yields under mild conditions.[4][5]

  • Reaction Conditions:

    • For the synthesis of[1][2][3]triazolo[4,3-a]pyridines from 2-hydrazinopyridine and aldehydes, oxidative cyclization is a key step. Various oxidizing agents can be employed, and the choice may influence the yield and purity.[6]

    • For[1][2][3]triazolo[1,5-a]pyridines, methods involving intramolecular oxidative N-N bond formation are prevalent. Reagents like PIFA (phenyliodine bis(trifluoroacetate)), I2/KI, and chloramine-T have been successfully used.[4]

  • Catalyst Selection:

    • Palladium catalysts are effective for the chemoselective synthesis of[1][2][3]triazolo[4,3-a]pyridines.[2]

    • Copper-catalyzed reactions of 2-aminopyridines with nitriles can be used to produce[1][2][3]triazolo[1,5-a]pyridines.[7][8]

Issue: I am observing poor yields in my synthesis of 3-substituted-[1][2][3]triazolo[4,3-a]pyridines.

Answer: Low yields can result from incomplete reaction, side product formation, or difficult purification.

Troubleshooting Steps:

  • Optimize Reaction Time and Temperature: Some modern methods, such as microwave-assisted synthesis, can significantly reduce reaction times and improve yields compared to conventional heating.[9]

  • Choice of Cyclization Agent: For tandem coupling and cyclization reactions, carbonyldiimidazole (CDI) has been shown to be an operationally efficient mediator.[2]

  • Consider a One-Pot Procedure: One-pot syntheses from 2-hydrazinopyridine and substituted aldehydes at room temperature can be mild, efficient, and atom-economical, potentially improving overall yield.[3]

  • Alternative Oxidative Cyclization: N-Chlorosuccinimide (NCS) can be used for the oxidative cyclization of hydrazones under very mild conditions to produce[1][2][3]triazolo[4,3-a]pyridines in high yields.[10]

Frequently Asked Questions (FAQs)

Q1: What are the main isomeric forms of triazolopyridine, and how do their synthetic routes differ?

A1: The two most common isomers are[1][2][3]triazolo[4,3-a]pyridine and[1][2][3]triazolo[1,5-a]pyridine. Their syntheses typically start from different precursors to ensure regioselectivity.

  • [1][2][3]triazolo[4,3-a]pyridine: This isomer is generally synthesized from 2-hydrazinopyridine derivatives. The reaction often involves condensation with a one-carbon synthon (like an aldehyde or carboxylic acid derivative) followed by a cyclization step, which is frequently an oxidative process.[2][3][6]

  • [1][2][3]triazolo[1,5-a]pyridine: This isomer is typically prepared from 2-aminopyridine derivatives. The synthesis often involves the construction of an amidine or a similar intermediate, followed by an intramolecular cyclization that forms the N-N bond.[4][5]

Q2: What factors influence the regioselectivity of the cyclization step?

A2: The primary determinant of regioselectivity is the nature of the nucleophilic nitrogen on the pyridine precursor that initiates the cyclization.

  • In 2-hydrazinopyridine , the terminal nitrogen of the hydrazine moiety is typically the most nucleophilic and attacks the electrophilic partner, leading to the [4,3-a] isomer after cyclization.

  • In reactions starting with 2-aminopyridine , the exocyclic amino group is often transformed into a species (like an amidine) that facilitates intramolecular attack by the endocyclic pyridine nitrogen, leading to the [1,5-a] isomer.

Q3: Are there "green" or more sustainable methods for synthesizing triazolopyridines?

A3: Yes, there is a growing focus on developing more environmentally benign synthetic routes.[9]

  • Catalyst-free and Additive-free Synthesis: Microwave-mediated, catalyst-free, and additive-free methods have been developed for the synthesis of[1][2][3]triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides.[7][8][11]

  • Water as a Solvent: Iodine-mediated oxidative C-N and N-S bond formations in water have been used for the synthesis of N-fused 3-amino-1,2,4-triazoles.[2]

  • One-Pot Reactions: These reduce waste and improve efficiency by minimizing workup and purification steps between reactions.[3]

Q4: Can electronic effects of substituents on the pyridine or triazole precursors influence the reaction outcome?

A4: Yes, electronic effects can play a significant role.

  • Electron-donating groups (EDGs) on the pyridine ring can increase the nucleophilicity of the nitrogen atoms, potentially accelerating the reaction.

  • Electron-withdrawing groups (EWGs) can decrease nucleophilicity and may require harsher reaction conditions.

  • In the synthesis of[1][2][3]triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides, both EDGs and EWGs on the benzohydrazide were well-tolerated, leading to good to high yields.[7]

Data Summary

The choice of synthetic method can significantly impact the yield of the desired triazolopyridine isomer. The following table summarizes yields for different synthetic strategies.

Target IsomerPrecursorsReagent/CatalystYield (%)Reference
[1][2][3]triazolo[4,3-a]pyridine2-Hydrazinopyridine, AldehydesOxidative Cyclization73% (example)[6]
[1][2][3]triazolo[4,3-a]pyridineHydrazoneN-Chlorosuccinimide (NCS)92% (example)[10]
[1][2][3]triazolo[1,5-a]pyridineEnaminonitrile, BenzohydrazideMicrowave (catalyst-free)up to 89%[8]
[1][2][3]triazolo[1,5-a]pyridineN-(pyridin-2-yl)benzimidamidesPIFAHigh[4]
[1][2][3]triazolo[1,5-a]pyridineN-aryl amidinesI2/KIHigh[4]

Key Experimental Protocols

Protocol 1: Regioselective Synthesis of 3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine via Oxidative Cyclization

This protocol is adapted from a method utilizing N-Chlorosuccinimide (NCS) for mild oxidative cyclization.[10]

Materials:

  • Appropriate hydrazone (synthesized from 2-hydrazinopyridine and isonicotinaldehyde) (10 mmol)

  • N-Chlorosuccinimide (NCS) (11 mmol)

  • Dry Dimethylformamide (DMF) (20 mL)

Procedure:

  • Dissolve the hydrazone (10 mmol) in a minimum amount of dry DMF (20 mL) in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Add NCS (11 mmol) portion-wise to the reaction mixture. Caution: The reaction is highly exothermic and should be handled with care.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into ice water.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure[1][2][3]triazolo[4,3-a]pyridine derivative.

Protocol 2: Catalyst-Free Synthesis of[1][2][3]triazolo[1,5-a]pyridines via Microwave Irradiation

This protocol is based on a green chemistry approach for the synthesis of[1][2][3]triazolo[1,5-a]pyridines from enaminonitriles.[7][8]

Materials:

  • Enaminonitrile (1.0 equiv)

  • Benzohydrazide (2.0 equiv)

  • Toluene (or another suitable high-boiling solvent)

Procedure:

  • In a microwave-safe reaction vial, combine the enaminonitrile (1.0 equiv) and the substituted benzohydrazide (2.0 equiv).

  • Add toluene to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 140 °C for 3 hours. Optimal time and temperature may vary depending on the specific substrates.[8]

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired[1][2][3]triazolo[1,5-a]pyridine product.

Visual Guides

G cluster_0 Pathway to [1,2,4]triazolo[4,3-a]pyridine cluster_1 Pathway to [1,2,4]triazolo[1,5-a]pyridine start1 2-Hydrazinopyridine inter1 Hydrazone Intermediate start1->inter1 + Aldehyde/Carboxylic Acid prod1 [1,2,4]triazolo[4,3-a]pyridine inter1->prod1 Oxidative Cyclization start2 2-Aminopyridine inter2 N-pyridyl Amidine/ Formamidoxime Intermediate start2->inter2 + Nitrile/Amidine Source prod2 [1,2,4]triazolo[1,5-a]pyridine inter2->prod2 Intramolecular N-N Bond Formation

Caption: Regioselective pathways to triazolopyridine isomers.

G cluster_a [1,2,4]triazolo[4,3-a]pyridine cluster_b [1,2,4]triazolo[1,5-a]pyridine start Goal: Synthesize a specific Triazolopyridine Isomer q1 Which isomer is desired? start->q1 prec_a Start with 2-Hydrazinopyridine q1->prec_a [4,3-a] prec_b Start with 2-Aminopyridine q1->prec_b [1,5-a] cond_a Use oxidative cyclization (e.g., NCS, Pd-catalysis) prec_a->cond_a q2 Is a 'green' method preferred? cond_a->q2 cond_b Promote intramolecular N-N bond formation (e.g., PIFA, I2/KI, Cu-catalysis) prec_b->cond_b cond_b->q2 green_method Consider microwave-assisted, catalyst-free synthesis from enaminonitriles for the [1,5-a] isomer. q2->green_method Yes conventional_method Follow established protocols with optimized reagents and conditions. q2->conventional_method No

Caption: Decision workflow for strategy selection.

References

Technical Support Center: NMR Peak Assignment for Triazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in resolving common Nuclear Magnetic Resonance (NMR) peak assignment challenges for triazolo[1,5-a]pyridine derivatives.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during NMR analysis of triazolo[1,5-a]pyridine derivatives in a question-and-answer format.

Q1: My ¹H NMR spectrum shows severe overlapping signals in the aromatic region (7.0-9.0 ppm), making interpretation impossible. What should I do first?

A: The initial and often most effective step is to re-acquire the spectrum in a different deuterated solvent.[1] Aromatic solvents like benzene-d₆ can induce significant changes in chemical shifts compared to standard solvents like CDCl₃ or DMSO-d₆, a phenomenon known as Aromatic Solvent-Induced Shift (ASIS).[1] This can often separate crowded signals, simplifying interpretation. If solvent changes are insufficient, 2D NMR spectroscopy is the next logical step.[2]

Q2: I've synthesized a substituted triazolo[1,5-a]pyridine, but I'm unsure about the substituent's position on the pyridine ring. How can NMR help?

A: Long-range 2D NMR experiments are ideal for this. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful. It reveals correlations between protons and carbons that are two or three bonds away (²J_CH, ³J_CH). By observing correlations from a proton on your substituent to carbons within the triazolo[1,5-a]pyridine core (or vice-versa), you can unambiguously establish the connectivity and confirm the substitution pattern. For example, a correlation from the protons of a methyl substituent to a specific quaternary carbon on the pyridine ring would confirm its attachment point.

Q3: My sample appears pure by TLC, but the ¹H NMR spectrum is unusually complex, showing more signals than expected. What could be the cause?

A: This complexity might be due to the presence of rotamers (rotational isomers).[3][4] If rotation around a single bond (e.g., a bond connecting an amide substituent to the ring) is slow on the NMR timescale, you will observe separate sets of signals for each conformer.[5][6] To test for this, acquire the spectrum at an elevated temperature (e.g., 50-80°C).[7] If the complex signals coalesce into a single, sharper set of peaks, you are observing rotamers.[7][8]

Q4: How can I definitively assign the quaternary carbons of the triazolo[1,5-a]pyridine core?

A: Quaternary carbons do not have attached protons and thus will not show signals in an HSQC spectrum. The best method for their assignment is the HMBC experiment. Look for long-range correlations from nearby, already-assigned protons to the quaternary carbons. For instance, H5 will typically show a ³J correlation to the bridgehead carbon C8a, and H8 will show ²J and ³J correlations to C7 and C8a, respectively, helping to piece together the carbon skeleton.

Q5: I am struggling to differentiate between[1][2][5]triazolo[1,5-a]pyridine and a potential regioisomer like[1][2][5]triazolo[4,3-a]pyridine. Can NMR distinguish them?

A: Yes, NMR is an excellent tool for this. While ¹H and ¹³C NMR can provide clues, ¹H-¹⁵N HMBC experiments offer a definitive method for distinguishing these isomers.[9] The nitrogen chemical shifts and the observed long-range correlations between protons and nitrogens are distinct for each regioisomeric core, allowing for unambiguous structural assignment.[9]

Quantitative NMR Data Summary

The following table summarizes typical NMR data for the unsubstituted triazolo[1,5-a]pyridine core. Note that chemical shifts can vary significantly based on the solvent and the electronic nature of substituents.

Position (Atom)Typical ¹H Chemical Shift (δ, ppm)Typical ¹³C Chemical Shift (δ, ppm)Key ¹H-¹H Coupling Constants (J, Hz)
H2 / C2~8.4 - 8.7 (s)~150 - 155-
H5 / C5~8.6 - 8.9 (d)~125 - 130³J_H5-H6 ≈ 7.0 Hz
H6 / C6~7.1 - 7.4 (t)~115 - 120³J_H6-H5 ≈ 7.0 Hz, ³J_H6-H7 ≈ 7.0 Hz
H7 / C7~7.6 - 7.9 (t)~130 - 135³J_H7-H6 ≈ 7.0 Hz, ³J_H7-H8 ≈ 9.0 Hz
H8 / C8~7.5 - 7.8 (d)~112 - 118³J_H8-H7 ≈ 9.0 Hz
C3a-~140 - 145 (Quaternary)-
C8a-~145 - 150 (Quaternary)-

Data compiled from typical values found in heterocyclic chemistry literature. Specific values can be found in sources such as[10].

Detailed Experimental Protocols

Proper sample preparation and selection of the right NMR experiments are crucial for successful peak assignment.

1. Sample Preparation
  • Compound Quantity: For a standard ¹H NMR, use 1-5 mg of your compound. For ¹³C and 2D NMR experiments, a higher concentration of 10-30 mg is recommended.[11]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[12] Ensure the solvent's residual peak does not obscure important signals from your compound.[13]

  • Filtration: To ensure a homogeneous magnetic field (good shimming), filter the sample solution through a pipette plugged with glass wool directly into a clean, dry NMR tube. This removes any particulate matter.

  • Internal Standard: While modern spectrometers can reference the residual solvent peak, adding an internal standard like Tetramethylsilane (TMS) can be useful for precise comparisons across different samples.

2. Key 2D NMR Experiments

a) COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are spin-spin coupled, typically those on adjacent carbons (²J_HH, ³J_HH). This is essential for tracing out proton spin systems within the molecule.

  • Methodology:

    • Acquire a standard high-resolution ¹H NMR spectrum to determine the spectral width.

    • Select a standard COSY pulse program (e.g., cosygpqf on Bruker systems).

    • The experiment will produce a 2D map where both axes are the ¹H chemical shift scale.

    • Interpretation: Diagonal peaks correspond to the 1D spectrum. Cross-peaks appear off the diagonal and connect signals from protons that are coupled to each other. For example, a cross-peak between the signals for H5 and H6 confirms their connectivity.

b) HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify which protons are directly attached to which carbons (¹J_CH).

  • Methodology:

    • Acquire standard ¹H and ¹³C spectra to determine spectral widths for both nuclei.

    • Select a standard HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker systems, which also provides editing to distinguish CH/CH₃ from CH₂ signals).

    • The experiment generates a 2D map with the ¹H spectrum on one axis and the ¹³C spectrum on the other.

    • Interpretation: Each peak in the HSQC spectrum represents a one-bond correlation between a proton and the carbon it is attached to. This is the most reliable way to assign protonated carbons.

c) HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify longer-range couplings between protons and carbons (typically ²J_CH and ³J_CH). This is the key experiment for connecting different spin systems and for assigning quaternary (non-protonated) carbons.

  • Methodology:

    • Acquire standard ¹H and ¹³C spectra to determine spectral widths.

    • Select a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems).

    • The resulting 2D map correlates ¹H and ¹³C chemical shifts over multiple bonds.

    • Interpretation: Peaks indicate correlations between protons and carbons separated by 2-4 bonds. For example, observing a cross-peak between the H5 proton signal and the C7 carbon signal helps to confirm their relative positions in the ring system.

Visual Troubleshooting and Experimental Workflows

The following diagrams, generated using DOT language, provide visual guides for troubleshooting and experimental selection.

troubleshooting_workflow General NMR Troubleshooting Workflow for Triazolo[1,5-a]pyridines start Ambiguous or Complex 1D NMR Spectrum purity_check Check Sample Purity (TLC, LC-MS) start->purity_check impure Sample is Impure purity_check->impure Impurities Found pure Sample Appears Pure purity_check->pure No Impurities repurify Re-purify Sample (Column Chromatography, Recrystallization) impure->repurify solvent_test Acquire Spectrum in Different Solvent (e.g., Benzene-d6) pure->solvent_test reacquire Re-acquire Spectrum repurify->reacquire resolved Signals Resolved solvent_test->resolved Successful not_resolved Overlap Persists solvent_test->not_resolved Unsuccessful assign Assign Structure resolved->assign temp_test Perform Variable Temperature (VT) NMR not_resolved->temp_test coalesce Signals Coalesce (Indicates Rotamers) temp_test->coalesce no_change No Significant Change temp_test->no_change coalesce->assign run_2d Acquire 2D NMR Spectra (COSY, HSQC, HMBC) no_change->run_2d run_2d->assign

Caption: A workflow for troubleshooting ambiguous NMR spectra.

experiment_selection 2D NMR Experiment Selection Guide question1 What information do I need? q_hh Which protons are coupled to each other? question1->q_hh q_ch_direct Which proton is attached to which carbon? question1->q_ch_direct q_ch_long How are different fragments connected? What about quaternary carbons? question1->q_ch_long run_cosy Run COSY q_hh->run_cosy run_hsqc Run HSQC q_ch_direct->run_hsqc run_hmbc Run HMBC q_ch_long->run_hmbc info_cosy Provides ¹H-¹H connectivities (through 2-3 bonds) run_cosy->info_cosy info_hsqc Provides direct ¹H-¹³C connectivities (through 1 bond) run_hsqc->info_hsqc info_hmbc Provides long-range ¹H-¹³C connectivities (through 2-4 bonds) run_hmbc->info_hmbc

Caption: A decision tree for selecting the appropriate 2D NMR experiment.

References

Technical Support Center: Catalyst-Free Synthesis of Triazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalyst-free synthesis of triazolo[1,5-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of pursuing a catalyst-free synthesis for triazolo[1,5-a]pyridines?

A1: Catalyst-free synthesis methods offer several key advantages. They are environmentally friendly ("green chemistry") as they avoid the use of potentially toxic and expensive metal catalysts.[1] This also simplifies the purification process, as there is no need to remove catalyst residues from the final product, which is a significant benefit in medicinal chemistry and drug development.[1] Furthermore, these methods can reduce reaction times and costs associated with catalyst sourcing and disposal.

Q2: My microwave-assisted catalyst-free synthesis of triazolo[1,5-a]pyridines is resulting in a low yield. What are the potential causes and how can I improve it?

A2: Low yields in this synthesis can stem from several factors. Here are some common causes and troubleshooting steps:

  • Purity of Starting Materials: Ensure that the enaminonitriles and benzohydrazides are of high purity. Impurities can lead to side reactions and a decrease in the desired product. Consider recrystallization or column chromatography of your starting materials if their purity is questionable.

  • Microwave Conditions: The reaction is sensitive to temperature and time. Ensure your microwave reactor is accurately calibrated. You may need to optimize the temperature (typically around 140 °C) and reaction time for your specific substrates.[2] Prolonged reaction times at high temperatures can lead to decomposition of reactants or products.

  • Solvent Quality: The use of dry solvent (e.g., toluene) is crucial.[2] The presence of water can hydrolyze the reactants or intermediates, leading to lower yields. Use freshly distilled or commercially available dry solvents.

  • Stoichiometry: The reaction typically uses a 2:1 molar ratio of benzohydrazide to enaminonitrile.[2] Ensure accurate measurement of your starting materials. An excess of the benzohydrazide is generally used to drive the reaction to completion.

Q3: I am observing the formation of significant side products in my reaction. What are they likely to be and how can I minimize them?

A3: Side product formation can be a challenge. Based on the proposed reaction mechanism, potential side products could arise from incomplete cyclization or alternative reaction pathways of the intermediates. To minimize side products, ensure that the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC).[2] Optimizing the reaction temperature and time can also favor the desired reaction pathway. If side products persist, purification by column chromatography is the most effective method for their removal.

Q4: Are there any specific safety precautions I should take when running this microwave-assisted synthesis?

A4: Yes, safety is paramount. When working with microwave reactors, always ensure the reaction vial is properly sealed to prevent explosions under pressure. Do not exceed the recommended temperature and pressure limits of the microwave system. Toluene is a flammable and volatile solvent, so all handling should be done in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation - Inaccurate temperature reading in the microwave reactor.- Degradation of starting materials.- Incorrect stoichiometry.- Calibrate the microwave reactor.- Check the purity and stability of enaminonitriles and benzohydrazides.- Carefully re-measure and ensure a 2:1 molar ratio of benzohydrazide to enaminonitrile.[2]
Incomplete Reaction - Insufficient reaction time or temperature.- Gradually increase the reaction time and monitor progress by TLC.- Incrementally increase the temperature, being careful not to exceed the decomposition temperature of your compounds.
Difficulty in Product Purification - Co-elution of the product with starting materials or byproducts during column chromatography.- Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider recrystallization as an alternative or additional purification step.
Product Decomposition - Excessive microwave power or reaction time.- Reduce the microwave power and/or shorten the reaction time.- Perform a time-course study to find the optimal reaction duration before significant decomposition occurs.

Quantitative Data

The following table summarizes the reaction conditions and yields for the catalyst-free synthesis of various triazolo[1,5-a]pyridine derivatives.

Enaminonitrile (1)Benzohydrazide (2)Product (3)Time (min)Temperature (°C)Yield (%)
1a2a3a2014088
1b2a3b2014081
1c2a3c2014085
1d2a3d2014083
1a2b3e2514086
1a2c3f2514082
1a2d3g2514075
1a2e3h2514078

Experimental Protocols

Key Experiment: Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles and Benzohydrazides[2]

This protocol details a catalyst-free and additive-free method for the synthesis of 1,2,4-triazolo[1,5-a]pyridines under microwave irradiation.

Materials:

  • Enaminonitrile (1.0 equiv.)

  • Benzohydrazide (2.0 equiv.)

  • Dry Toluene

  • Microwave vial (0.5–2.0 mL)

  • Nitrogen gas supply

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., chloroform/ethyl acetate mixture)

Procedure:

  • To an oven-dried microwave vial, add the enaminonitrile (0.175 mmol, 1.0 equiv.) and the corresponding benzohydrazide (0.35 mmol, 2.0 equiv.).

  • Evacuate the vial and backfill with nitrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Add dry toluene (1.5 mL) to the vial.

  • Seal the reaction vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 140 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the vial to room temperature.

  • The crude product can be directly purified by silica gel column chromatography using a suitable eluent system (e.g., 10:1 chloroform/ethyl acetate) to afford the pure 1,2,4-triazolo[1,5-a]pyridine.

Visualizations

Experimental Workflow

G General Experimental Workflow for Catalyst-Free Synthesis A 1. Add Enaminonitrile and Benzohydrazide to Microwave Vial B 2. Evacuate and Backfill with Nitrogen A->B C 3. Add Dry Toluene B->C D 4. Seal Vial and Place in Microwave Reactor C->D E 5. Microwave Irradiation at 140 °C D->E F 6. Monitor Reaction by TLC E->F F->E Incomplete G 7. Cool to Room Temperature F->G Complete H 8. Purify by Column Chromatography G->H I Pure Triazolo[1,5-a]pyridine H->I

Caption: General experimental workflow for the catalyst-free synthesis.

Plausible Reaction Mechanism

G Plausible Reaction Mechanism cluster_0 Step 1: Transamidation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Condensation cluster_3 Step 4: Dehydration A Enaminonitrile (1) + Benzohydrazide (2) B Intermediate A A->B - Dimethylamine C Intermediate B B->C Nucleophilic attack D Intermediate C C->D E Triazolo[1,5-a]pyridine (3) D->E - H2O

Caption: Plausible reaction mechanism for the synthesis.

References

Technical Support Center: Microwave-Assisted Synthesis of Triazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the microwave-assisted synthesis of triazolo[1,5-a]pyridines. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave synthesis for triazolo[1,5-a]pyridines compared to conventional heating methods?

Microwave-assisted organic synthesis (MAOS) offers several significant advantages over traditional heating techniques.[1] Key benefits include:

  • Accelerated Reaction Times: Reactions that might take several hours under conventional conditions can often be completed in minutes using microwave irradiation.[2]

  • Improved Yields: Microwave heating can lead to higher chemical yields and reduced formation of byproducts.[1][3]

  • Enhanced Purity: The reduction in side reactions often results in a cleaner product, simplifying purification.[1]

  • Energy Efficiency: Microwaves directly heat the reactants and solvent, leading to more efficient energy use compared to heating a large oil bath.[1]

  • Greener Chemistry: This method often aligns with the principles of green chemistry by reducing solvent usage and energy consumption.[1][4]

Q2: I am new to microwave synthesis. What are the key parameters I need to control?

The primary parameters to control in microwave-assisted synthesis are:

  • Temperature: This is a critical factor influencing reaction rate and selectivity.

  • Time: The duration of microwave irradiation directly impacts the extent of the reaction.

  • Microwave Power: While modern microwave reactors often use power to reach and maintain a set temperature, it's a key operational parameter.

  • Solvent: The choice of solvent is crucial as its dielectric properties determine how efficiently it absorbs microwave energy.[4]

  • Reactant Concentration: As with any reaction, the concentration of your starting materials will affect the outcome.

Q3: Can I perform this synthesis without a catalyst?

Yes, recent eco-friendly methods have been developed for the synthesis of 1,2,4-triazolo[1,5-a]pyridines under microwave conditions that are catalyst-free and additive-free.[5][6][7] One such method involves the tandem reaction of enaminonitriles and benzohydrazides.[5][7]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause 1.1: Suboptimal Reaction Temperature. The reaction temperature is a critical parameter. For the synthesis involving enaminonitriles and benzohydrazides, 140 °C was found to be optimal.[5] Reducing the temperature to 100 °C or 120 °C resulted in lower yields.[5] Conversely, increasing the temperature to 160 °C or 180 °C also led to a decrease in yield, although the reaction times were shorter.[5]

  • Solution: Carefully optimize the reaction temperature. Start with the reported optimal temperature from a relevant procedure (e.g., 140 °C) and perform small-scale experiments to determine the ideal temperature for your specific substrates.

Possible Cause 1.2: Inappropriate Solvent. The solvent's ability to absorb microwave energy (dielectric properties) significantly impacts the reaction.[4] A solvent that couples poorly with microwaves will not heat efficiently.

  • Solution: Choose a solvent with a high dielectric constant or one that is known to perform well in microwave synthesis. Toluene has been successfully used in the catalyst-free synthesis of triazolo[1,5-a]pyridines.[5]

Possible Cause 1.3: Incorrect Reaction Time. Microwave reactions are rapid, and prolonged heating can lead to product decomposition.

  • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] This will help you determine the optimal reaction time to maximize product formation and minimize degradation.

Problem 2: Formation of Multiple Byproducts

Possible Cause 2.1: Reaction Temperature is Too High. Excessive temperatures can provide enough energy to activate alternative reaction pathways, leading to the formation of undesired side products. As noted, temperatures above 140 °C have been shown to decrease the yield of the desired triazolo[1,5-a]pyridine.[5]

  • Solution: Lower the reaction temperature in increments (e.g., 10-20 °C) to find a balance between an acceptable reaction rate and minimized byproduct formation.

Possible Cause 2.2: "Hot Spot" Formation. Uneven heating within the reaction vessel can create localized areas of very high temperature, known as "hot spots," which can cause decomposition of reactants or products.

  • Solution: Ensure efficient stirring of the reaction mixture. Most modern microwave reactors have a magnetic stirring function to ensure uniform temperature distribution.

Problem 3: Difficulty Reproducing Literature Results

Possible Cause 3.1: Differences in Microwave Equipment. The power output and temperature control can vary between different models of microwave reactors.

  • Solution: Focus on replicating the reported final temperature and hold time rather than the exact power settings. Ensure your reactor's temperature sensor is calibrated and properly positioned.

Possible Cause 3.2: Purity of Starting Materials. Impurities in the reactants or solvent can interfere with the reaction.

  • Solution: Use reagents and solvents of high purity. Ensure solvents are dry if the reaction is sensitive to moisture. For instance, in the catalyst-free method, dry toluene was specified.[5]

Data Presentation

Table 1: Effect of Temperature on Microwave-Assisted Synthesis of a Model Triazolo[1,5-a]pyridine

EntryTemperature (°C)Time (min)Yield (%)
1100180Lower
2120180Lower
314018089
41609081
51804076

Data synthesized from a study by Gunturu, et al. (2024).[5]

Experimental Protocols

Catalyst-Free Microwave-Assisted Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

This protocol is adapted from a reported catalyst-free method.[5]

Materials:

  • Enaminonitrile (1.0 equiv.)

  • Benzohydrazide (2.0 equiv.)

  • Dry Toluene

  • Microwave vial (0.5–2.0 mL) with a stir bar

  • Microwave reactor

Procedure:

  • Place the enaminonitrile (0.175 mmol, 1.0 equiv.) and the corresponding benzohydrazide (0.35 mmol, 2.0 equiv.) into an oven-dried microwave vial containing a magnetic stir bar.

  • Evacuate the vial and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add dry toluene (1.5 mL) to the vial via syringe.

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor.

  • Set the reaction temperature to 140 °C and the reaction time to 3 hours, with magnetic stirring enabled.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Monitor the reaction completion by TLC.

  • Purify the crude product directly using silica gel column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification reactants 1. Add Reactants to Vial (Enaminonitrile, Benzohydrazide) atmosphere 2. Create Inert Atmosphere (Evacuate & Backfill N2) reactants->atmosphere solvent 3. Add Dry Solvent (Toluene) atmosphere->solvent seal 4. Seal Vial solvent->seal mw_irrad 5. Microwave Irradiation (140 °C, 3h) seal->mw_irrad cool 6. Cool to RT mw_irrad->cool tlc 7. Monitor by TLC cool->tlc purify 8. Column Chromatography tlc->purify product Final Product purify->product

Caption: General workflow for microwave-assisted synthesis of triazolo[1,5-a]pyridines.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions problem Problem Encountered (e.g., Low Yield) cause_temp Suboptimal Temperature? problem->cause_temp cause_time Incorrect Time? problem->cause_time cause_solvent Poor Solvent Choice? problem->cause_solvent sol_temp Optimize Temp. (e.g., 140 °C) cause_temp->sol_temp sol_time Monitor by TLC cause_time->sol_time sol_solvent Use High Dielectric Solvent (e.g., Toluene) cause_solvent->sol_solvent product Successful Synthesis sol_temp->product sol_time->product sol_solvent->product

Caption: Troubleshooting logic for low yield in microwave-assisted synthesis.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Triazolo[1,5-a]pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various triazolo[1,5-a]pyridine isomers. The information presented is supported by experimental data from peer-reviewed literature, offering insights into the therapeutic potential of this versatile scaffold.

The triazolo[1,5-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, with derivatives showing a wide array of biological activities. The arrangement of the nitrogen atoms in the fused triazole ring gives rise to several isomers, with the [1,5-a] and [4,3-a] systems being the most extensively studied. The seemingly subtle difference in nitrogen placement can significantly impact the molecule's physicochemical properties and its interaction with biological targets, leading to distinct pharmacological profiles. This guide delves into the comparative bioactivity of these isomers, focusing on their performance as kinase inhibitors, anticancer agents, and adenosine receptor antagonists.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of various triazolo[1,5-a]pyridine isomers and their derivatives against several key biological targets.

Table 1: Inhibition of Janus Kinases (JAKs) by Triazolo[1,5-a]pyridine Derivatives

Compound/IsomerTargetIC50 (nM)Assay TypeReference
Filgotinib (GLPG0634)JAK110Enzymatic[1][2]
Filgotinib (GLPG0634)JAK228Enzymatic[1]
Filgotinib (GLPG0634)JAK3810Enzymatic[1]
Filgotinib (GLPG0634)TYK2116Enzymatic[1]
Compound 19JAK1165Enzymatic[3]
Compound 19JAK2278Enzymatic[3]
Compound 19JAK3>10000Enzymatic[3]
Compound 19TYK2>10000Enzymatic[3]

Table 2: Anticancer Activity of Triazolopyridine Derivatives (MTT Assay)

Isomer ScaffoldCompoundCell LineIC50 (µM)Reference
[4][5][6]Triazolo[1,5-a]pyridine1cHCT-1160.87[7]
[4][5][6]Triazolo[1,5-a]pyridine1cU-87 MG1.24[7]
[4][5][6]Triazolo[1,5-a]pyridine1cMCF-72.16[7]
[4][5][6]Triazolo[1,5-a]pyridine2dHCT-1161.02[7]
[4][5][6]Triazolo[1,5-a]pyridine2dU-87 MG1.55[7]
[4][5][6]Triazolo[1,5-a]pyridine2dMCF-72.83[7]
[4][5][6]Triazolo[4,3-a]pyridineTP6B16F1041.12[8]

Table 3: Comparative Activity of Isomeric Triazolopyridine Derivatives as Adenosine Receptor Antagonists

Isomer ScaffoldCompound DerivativeReceptor SubtypeKᵢ (nM)Reference
[4][5][6]Triazolo[1,5-a]pyridine8-amino-2-aryl-6-carboxamidehA2aVaries[9]
[4][5][6]Triazolo[1,5-a]pyridine5-amino-2-aryl-7-carboxamidehA2aVaries[9]

Note: The original study presented a range of Kᵢ values for a series of 20 derivatives for each isomer, demonstrating that the 5-amino-7-carboxamide isomers generally exhibited higher affinity for the hA2a receptor. The H-bond donor strength of the amino group was identified as a key determinant for this activity.

Signaling Pathways and Experimental Workflows

The biological effects of triazolo[1,5-a]pyridine isomers are often mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and a general experimental workflow for assessing bioactivity.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_data Data Analysis cluster_invivo In Vivo Studies synthesis Synthesis of Triazolo[1,5-a]pyridine Isomers enzymatic Enzymatic Assays (e.g., Kinase Inhibition) synthesis->enzymatic cell_based Cell-Based Assays (e.g., MTT, Reporter Gene) synthesis->cell_based binding Receptor Binding Assays synthesis->binding ic50 Determine IC50 / Ki enzymatic->ic50 cell_based->ic50 binding->ic50 sar Structure-Activity Relationship (SAR) ic50->sar animal Animal Models sar->animal

Caption: General experimental workflow for the evaluation of triazolo[1,5-a]pyridine isomers.

JAK_STAT_pathway cluster_inhibition Inhibition by Triazolopyridines cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus gene Gene Transcription nucleus->gene inhibitor Triazolo[1,5-a]pyridine Inhibitor (e.g., Filgotinib) inhibitor->jak

Caption: The JAK-STAT signaling pathway and the point of inhibition by triazolo[1,5-a]pyridine derivatives.

ERK_pathway cluster_inhibition Potential Inhibition growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk ras Ras rtk->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors proliferation Cell Proliferation, Survival, Differentiation transcription_factors->proliferation inhibitor Triazolopyrimidine Derivatives inhibitor->erk Suppression

Caption: The ERK signaling pathway, a target for some triazolopyrimidine derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.

In Vitro Kinase Inhibition Assay (JAK1)

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of a specific Janus kinase.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) based biochemical binding assay is a common method.[10]

  • Procedure:

    • Test compounds are serially diluted in DMSO and transferred to a 384-well assay plate.

    • The recombinant human JAK1 enzyme and a suitable peptide substrate are prepared in a kinase assay buffer.

    • The enzyme/substrate mixture is added to the wells containing the test compounds and incubated at room temperature for a defined period (e.g., 30-60 minutes) to allow for compound binding.

    • The kinase reaction is initiated by the addition of ATP.

    • After a further incubation period, a detection reagent (containing a europium-labeled anti-phospho-substrate antibody and an APC-labeled streptavidin) is added.

    • The plate is read on a suitable TR-FRET plate reader, and the signal is used to calculate the percent inhibition for each compound concentration.

    • IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.[11]

Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12]

  • Procedure:

    • Cancer cells (e.g., HCT-116, U-87 MG, MCF-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[7]

    • The following day, the cells are treated with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) and incubated for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 2-4 hours.

    • The medium is then removed, and a solvent (e.g., isopropanol or DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[8]

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Adenosine Receptor Binding Assay

This assay measures the affinity of a compound for a specific adenosine receptor subtype.

  • Principle: A radioligand with known high affinity for the receptor is used. The ability of a test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Kᵢ) of the test compound can be determined.[13]

  • Procedure:

    • Cell membranes expressing the human adenosine receptor subtype of interest (e.g., hA2a) are prepared.

    • In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-ZM241385 for A2A receptors) and varying concentrations of the unlabeled test compound.

    • The incubation is carried out in a suitable buffer at a specific temperature (e.g., 25°C) for a defined time (e.g., 60-90 minutes) to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • The amount of radioactivity retained on the filters is quantified using a scintillation counter.

    • The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined from the competition curve, and the Kᵢ value is calculated using the Cheng-Prusoff equation.[14]

References

A Comparative Guide to Triazolo[1,5-a]pyridine and Triazolo[4,3-a]pyridine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its two isomeric forms, triazolo[1,5-a]pyridine and triazolo[4,3-a]pyridine, frequently serving as the core of diverse bioactive molecules. This guide provides an objective comparison of these two scaffolds, summarizing their physicochemical properties, biological activities, and synthetic accessibility, supported by experimental data and methodologies to aid researchers in selecting the appropriate scaffold for their drug discovery programs.

Physicochemical Properties: A Comparative Overview

Propertytriazolo[1,5-a]pyridinetriazolo[4,3-a]pyridine
Molecular Weight 119.12 g/mol 119.12 g/mol
LogP Not availableNot available
Aqueous Solubility Not availableNot available
pKa Not availableNot available

Note: The lack of readily available, directly comparable experimental data for the parent scaffolds highlights a gap in the literature. Researchers are encouraged to perform these fundamental characterizations for their specific substituted analogs.

Biological Activities: A Tale of Two Isomers

Both triazolo[1,5-a]pyridine and triazolo[4,3-a]pyridine scaffolds have been successfully employed in the development of potent and selective inhibitors for a range of biological targets. The choice of isomer can significantly influence the binding affinity and selectivity profile of the resulting compounds.

Comparative Biological Activities
Target Classtriazolo[1,5-a]pyridine Derivativestriazolo[4,3-a]pyridine DerivativesKey Findings & Citations
Kinase Inhibitors JAK1/2 Inhibitors: CEP-33779, a selective JAK2 inhibitor, was developed for anticancer therapy.[1][2] Further derivatives have shown high potency against JAK1/2 with selectivity over JAK3.[3] Filgotinib, a selective JAK1 inhibitor, is in development for rheumatoid arthritis.[4]c-Met Inhibitors: A series of derivatives were identified as potent and selective c-Met kinase inhibitors with antitumor activity.[5]The triazolo[1,5-a]pyridine scaffold has been particularly successful in generating JAK inhibitors, while the triazolo[4,3-a]pyridine core has been effectively utilized for developing c-Met inhibitors.
Immune Checkpoint Modulators Not widely reported.PD-1/PD-L1 Inhibitors: A novel series of potent inhibitors of the PD-1/PD-L1 interaction were designed based on this scaffold.[6][7]The triazolo[4,3-a]pyridine scaffold has emerged as a promising platform for the development of small-molecule immune checkpoint inhibitors.
Other Activities α-glucosidase inhibitors: A series of derivatives showed notable inhibitory activity against α-glucosidase for potential type 2 diabetes treatment.[8]Antimalarial Agents: Sulfonamide-bearing derivatives have shown in vitro activity against Plasmodium falciparum.Both scaffolds exhibit a broad range of other biological activities, including antibacterial, antifungal, and herbicidal properties, demonstrating their versatility in medicinal and agricultural chemistry.[9][10]

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by derivatives of these scaffolds.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT_dimer DNA DNA STAT_dimer->DNA Binds to DNA STAT->STAT_dimer Dimerization Gene_Expression Gene_Expression DNA->Gene_Expression Transcription Triazolo[1,5-a]pyridine\nInhibitor Triazolo[1,5-a]pyridine Inhibitor Triazolo[1,5-a]pyridine\nInhibitor->JAK Inhibits

Caption: JAK/STAT Signaling Pathway Inhibition.

cMet_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response c-Met_Receptor c-Met_Receptor Downstream_Signaling PI3K/AKT RAS/MAPK STAT3 c-Met_Receptor->Downstream_Signaling Activates HGF HGF HGF->c-Met_Receptor Binds Proliferation_Survival_Migration Proliferation_Survival_Migration Downstream_Signaling->Proliferation_Survival_Migration Leads to Triazolo[4,3-a]pyridine\nInhibitor Triazolo[4,3-a]pyridine Inhibitor Triazolo[4,3-a]pyridine\nInhibitor->c-Met_Receptor Inhibits

Caption: c-Met Signaling Pathway Inhibition.

PD1_PDL1_Pathway cluster_cells Cellular Interaction T-Cell T-Cell PD-1 PD-1 on T-Cell Tumor_Cell Tumor_Cell PD-L1 PD-L1 on Tumor Cell Immune_Suppression Immune_Suppression PD-1->Immune_Suppression Leads to PD-L1->PD-1 Interaction Triazolo[4,3-a]pyridine\nInhibitor Triazolo[4,3-a]pyridine Inhibitor Triazolo[4,3-a]pyridine\nInhibitor->PD-L1 Blocks Interaction

Caption: PD-1/PD-L1 Interaction Inhibition.

Synthetic Accessibility

Both isomeric scaffolds are readily accessible through various synthetic routes, allowing for diverse substitution patterns to explore structure-activity relationships.

Synthesis of triazolo[1,5-a]pyridines

Common synthetic strategies for the triazolo[1,5-a]pyridine core include:

  • From 2-aminopyridines: Cyclization of N-(pyrid-2-yl)formamidoximes under mild conditions.[11]

  • Copper-catalyzed reactions: Sequential N-C and N-N bond-forming oxidative coupling reactions.[11]

  • PIFA-mediated annulation: Intramolecular annulation of N-(pyridin-2-yl)benzimidamides.[11]

  • Microwave-assisted synthesis: A catalyst-free and eco-friendly method using enaminonitriles and benzohydrazides.[12]

  • Dimroth rearrangement: Conversion from the corresponding triazolo[4,3-a]pyrimidine.[13]

Synthesis of triazolo[4,3-a]pyridines

Key synthetic approaches for the triazolo[4,3-a]pyridine scaffold involve:

  • From 2-chloropyridine: Palladium-catalyzed addition of hydrazides followed by dehydration.[14]

  • From 2-hydrazinopyridine: One-pot oxidative cyclization with various aldehydes.[15]

  • CDI mediated tandem reaction: An operationally efficient coupling and cyclization.[14]

  • Ultrasound-irradiated synthesis: One-pot synthesis of multi-substituted derivatives.[16]

Experimental Protocols

Standard assays are employed to evaluate the key properties of compounds based on these scaffolds.

Kinetic Solubility Assay

Purpose: To determine the aqueous solubility of a compound under non-equilibrium conditions, which is relevant for early drug discovery screening.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Add the DMSO stock solution to a microplate well.

  • Aqueous Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the well to achieve the desired final compound concentration.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) with shaking.

  • Detection: The amount of soluble compound is quantified. Common methods include:

    • Nephelometry: Measures the light scattering caused by precipitated particles.

    • UV-Vis Spectroscopy: After filtration or centrifugation to remove precipitate, the concentration of the compound in the supernatant is determined by measuring its UV absorbance.

    • LC-MS/MS: Provides a more sensitive and specific quantification of the soluble compound.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To assess the passive permeability of a compound across an artificial lipid membrane, predicting its potential for absorption across biological barriers like the intestinal epithelium or the blood-brain barrier.

Methodology:

  • Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Donor and Acceptor Compartments: The filter plate (donor) is placed on top of an acceptor plate containing a buffer solution.

  • Compound Addition: The test compound, dissolved in a buffer, is added to the donor wells.

  • Incubation: The "sandwich" plate is incubated for a specific time to allow the compound to permeate from the donor to the acceptor compartment.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS/MS.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated based on the compound concentrations and incubation time.

Metabolic Stability Assay

Purpose: To evaluate the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its in vivo clearance.

Methodology:

  • Incubation Mixture: The test compound is incubated with a source of metabolic enzymes, such as:

    • Liver Microsomes: Contain Phase I (e.g., cytochrome P450s) and some Phase II enzymes.

    • Hepatocytes: Intact liver cells containing a full complement of Phase I and Phase II metabolic enzymes.

  • Cofactor Addition: The incubation mixture is supplemented with necessary cofactors (e.g., NADPH for CYP-mediated metabolism).

  • Time Course: Aliquots are taken from the incubation mixture at various time points.

  • Reaction Quenching: The metabolic reaction in the aliquots is stopped, typically by adding a cold organic solvent like acetonitrile.

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate parameters such as in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion

Both triazolo[1,5-a]pyridine and triazolo[4,3-a]pyridine scaffolds are valuable building blocks in modern drug discovery. The choice between these isomeric systems should be guided by the specific biological target and the desired physicochemical properties. The triazolo[1,5-a]pyridine core has shown particular promise in the development of kinase inhibitors, especially for the JAK family. In contrast, the triazolo[4,3-a]pyridine scaffold has been successfully utilized in the design of c-Met inhibitors and, more recently, in the exciting field of small-molecule PD-1/PD-L1 immune checkpoint inhibitors. The synthetic accessibility of both scaffolds allows for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties. Further head-to-head comparisons of the fundamental physicochemical properties of these parent scaffolds would be a valuable contribution to the field.

References

A Comparative Guide to HPLC Methods for Purity Validation of Triazolo[1,5-a]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a critical step in the drug development pipeline. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of triazolo[1,5-a]pyridine-6-carboxylic acid, a key heterocyclic compound in medicinal chemistry. The following sections detail two common reversed-phase HPLC (RP-HPLC) methods, presenting their experimental protocols and comparative performance data.

Method 1: Isocratic RP-HPLC with UV Detection

This method represents a straightforward and robust approach for routine purity analysis. Isocratic elution maintains a constant mobile phase composition, leading to stable baselines and reproducible retention times.

Method 2: Gradient RP-HPLC with UV Detection

A gradient elution method offers greater flexibility for separating complex mixtures of impurities with varying polarities. By changing the mobile phase composition during the analysis, it is possible to achieve better resolution of closely eluting peaks and reduce analysis time for strongly retained compounds.

Comparative Data

The following table summarizes the hypothetical performance data for the two HPLC methods in the purity analysis of a sample of triazolo[1,5-a]pyridine-6-carboxylic acid containing known and unknown impurities.

ParameterMethod 1: Isocratic RP-HPLCMethod 2: Gradient RP-HPLC
Retention Time of Main Peak (min) 5.88.2
Resolution (Main Peak vs. Closest Impurity) 1.82.5
Tailing Factor (Main Peak) 1.21.1
Theoretical Plates (Main Peak) 65009800
Limit of Detection (LOD) (µg/mL) 0.050.02
Limit of Quantitation (LOQ) (µg/mL) 0.150.06
Total Run Time (min) 1520
Purity Assay (% Area) 99.5%99.7%

Experimental Protocols

Detailed methodologies for both HPLC methods are provided below. These protocols are based on common practices for the analysis of related triazolopyridine derivatives.[1]

Method 1: Isocratic RP-HPLC Protocol
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A 70:30 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of triazolo[1,5-a]pyridine-6-carboxylic acid in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL.

Method 2: Gradient RP-HPLC Protocol
  • Instrumentation: Same as Method 1.

  • Column: Same as Method 1.

  • Mobile Phase:

    • A: 0.1% trifluoroacetic acid in water.

    • B: Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0 10
    15 90
    17 90
    18 10

    | 20 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Same as Method 1.

Alternative Analytical Techniques

While RP-HPLC is the most common technique for purity validation, other methods can be employed for orthogonal testing or specific applications:

  • Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis times and higher resolution compared to conventional HPLC.

  • High-Performance Thin-Layer Chromatography (HPTLC): A planar chromatographic technique that can be used for rapid screening of multiple samples.

  • Gas Chromatography (GC): Suitable for volatile impurities, often used in conjunction with mass spectrometry (GC-MS) for identification.

  • Capillary Electrophoresis (CE): A high-efficiency separation technique based on the differential migration of charged species in an electric field.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the described HPLC methods.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Inject Inject Sample Dissolve->Inject MobilePhase Prepare Mobile Phase Degas Degas Mobile Phase MobilePhase->Degas HPLC HPLC System Setup Degas->HPLC HPLC->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for HPLC purity validation.

Gradient_vs_Isocratic cluster_isocratic Isocratic Elution cluster_gradient Gradient Elution Constant Constant Mobile Phase Composition (e.g., 70% A, 30% B) Pump_I HPLC Pump Constant->Pump_I Column_I Column Pump_I->Column_I Detector_I Detector Column_I->Detector_I Variable Variable Mobile Phase Composition (e.g., 10% to 90% B) Pump_G HPLC Pump Variable->Pump_G Column_G Column Pump_G->Column_G Detector_G Detector Column_G->Detector_G

Caption: Comparison of isocratic and gradient elution.

Conclusion

Both isocratic and gradient RP-HPLC methods are suitable for the purity validation of triazolo[1,5-a]pyridine-6-carboxylic acid. The choice between the two will depend on the specific requirements of the analysis. For routine quality control where the impurity profile is well-characterized, the simplicity and robustness of an isocratic method may be preferred. For complex samples with multiple impurities or for method development and validation, the superior resolution and flexibility of a gradient method are advantageous. The provided protocols and comparative data serve as a valuable starting point for developing and implementing a suitable HPLC method for this important class of compounds.

References

Structure-Activity Relationship (SAR) Studies of Triazolo[1,5-a]pyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various triazolo[1,5-a]pyridine analogs, focusing on their anticancer, α-glucosidase inhibitory, and lysine-specific demethylase 1 (LSD1) inhibitory activities. The information presented herein is compiled from recent studies and is intended to aid researchers in the design and development of novel therapeutics based on this versatile heterocyclic core.

Anticancer Activity

Triazolo[1,5-a]pyridine and its fused pyrimidine analogs have been extensively investigated for their potential as anticancer agents. The primary mechanisms of action identified include tubulin polymerization inhibition and suppression of the ERK signaling pathway.

SAR of Triazolopyrimidines as Tubulin Polymerization Inhibitors

A series of[1][2][3]triazolo[1,5-a]pyrimidine derivatives have been identified as potent tubulin polymerization inhibitors. The SAR for this class of compounds can be summarized as follows:

  • Position 5: A (1S)-2,2,2-trifluoro-1-methylethylamino group or an achiral 2,2,2-trifluoroethylamino group is crucial for high potency.[3][4]

  • Phenyl Ring at Position 6: The presence of two fluoro atoms at the ortho positions of the phenyl ring is necessary for optimal activity.[3][4]

  • Para-position of the Phenyl Ring: An oxygen linkage followed by a three-methylene unit and a terminal alkylamino or hydroxy group leads to the best activity.[3]

These compounds have a unique mechanism of action, promoting tubulin polymerization but not competing with paclitaxel. Instead, they inhibit the binding of vinca alkaloids to tubulin.[3][4]

Table 1: SAR of Triazolopyrimidine Analogs as Tubulin Polymerization Inhibitors

Compound IDR1 (Position 5)R2 (Phenyl Ring at 6)R3 (Para-position of Phenyl Ring)IC50 (µM) vs. HCT-116
Analog 1 (1S)-2,2,2-trifluoro-1-methylethylamino2,6-difluoroO-(CH2)3-NH20.53[5]
Analog 2 2,2,2-trifluoroethylamino2,6-difluoroO-(CH2)3-OHNot explicitly stated, but described as potent
Analog 3 Chloro2,6-difluoroO-(CH2)3-NH2Less potent
SAR of Triazolopyrimidine Indole Derivatives Targeting the ERK Signaling Pathway

A series of[1][2][3]triazolo[1,5-a]pyrimidine indole derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. These compounds have been shown to suppress the ERK signaling pathway.

  • Indole Moiety: The indole moiety is a key feature for the anticancer activity of this series.

  • Substituents on the Indole Ring: The nature and position of substituents on the indole ring significantly influence the antiproliferative activity. For instance, compound H12 from a reported series exhibited the most potent activity against MGC-803, HCT-116, and MCF-7 cells, with IC50 values of 9.47, 9.58, and 13.1 µM, respectively.[5]

Table 2: Antiproliferative Activity of Triazolopyrimidine Indole Derivatives

Compound IDCancer Cell LineIC50 (µM)
H12 MGC-803 (Gastric Cancer)9.47[5]
HCT-116 (Colon Cancer)9.58[5]
MCF-7 (Breast Cancer)13.1[5]
5-Fu (Control) MGC-803>20
HCT-116>20
MCF-7>20

α-Glucosidase Inhibitory Activity

A novel series of 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitriles have been identified as potent α-glucosidase inhibitors, showing significantly greater potency than the reference drug acarbose.

The SAR for these compounds is influenced by the substituents on the three aryl rings (Ar1, Ar2, and Ar3):

  • Ar3 Ring: Introduction of a chlorine group at the C-4 position of the Ar3 ring significantly increases potency.

  • Ar1 Ring: A methoxy group on the Ar1 ring enhances α-glucosidase inhibition compared to an unsubstituted ring.

Compound 15j from the studied series emerged as the most potent inhibitor with an IC50 value of 6.60 ± 0.09 µM, which is approximately 98-fold more potent than acarbose (IC50 = 750.00 ± 0.56 µM).[6]

Table 3: α-Glucosidase Inhibitory Activity of Triazolo[1,5-a]pyridine Analogs

Compound IDAr1 SubstituentAr2 SubstituentAr3 SubstituentIC50 (µM)
15a UnsubstitutedUnsubstitutedUnsubstituted20.32 ± 0.11[6]
15c UnsubstitutedUnsubstituted4-Chloro9.69 ± 0.09[6]
15j 4-Methoxy4-Methyl4-Chloro6.60 ± 0.09[6]
Acarbose ---750.00 ± 0.56[6]

LSD1 Inhibitory Activity

[1][2][3]Triazolo[1,5-a]pyrimidine derivatives have also been explored as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a promising target for cancer therapy.

One notable compound, C26 , inhibited LSD1 in a reversible and FAD-competitive manner with an IC50 of 1.72 μM.[7] This compound also demonstrated selectivity for LSD1 over MAO-A/B and induced the accumulation of H3K4me1/me2 and H3K9me2 in A549 cells, confirming its cellular target engagement.[7]

Table 4: LSD1 Inhibitory Activity of a Triazolo[1,5-a]pyrimidine Analog

Compound IDTargetIC50 (µM)Inhibition Manner
C26 LSD11.72[7]Reversible, FAD-competitive[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of Triazolo[1,5-a]pyridine Analogs

A general and efficient method for the synthesis of 1,2,4-triazolo[1,5-a]pyridines involves the microwave-mediated, catalyst-free reaction of enaminonitriles with benzohydrazides in dry toluene.[4]

Procedure:

  • In an oven-dried microwave vial, add enaminonitrile (1.0 equiv.) and benzohydrazide (2.0 equiv.).

  • Evacuate and backfill the vial with nitrogen three times.

  • Add dry toluene to the vial.

  • Seal the vial and heat it in a microwave reactor at 140 °C until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and purify directly by silica gel column chromatography.

Caption: General workflow for the synthesis of triazolo[1,5-a]pyridine analogs.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caption: Workflow for determining anticancer activity using the MTT assay.

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.

Procedure:

  • Enzyme and Compound Pre-incubation: Pre-incubate the α-glucosidase enzyme with the test compound in a buffer solution for a specific time at 37°C.

  • Reaction Initiation: Add the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Reaction Termination: Stop the reaction by adding a solution of sodium carbonate.

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Tubulin Polymerization Assay

This assay is used to determine if a compound can inhibit the polymerization of tubulin into microtubules.

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a buffer on ice.

  • Compound Addition: Add the test compound or vehicle control to the reaction mixture.

  • Polymerization Induction: Transfer the mixture to a pre-warmed 37°C microplate reader to induce polymerization.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to microtubule formation.

  • Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

LSD1 Inhibition Assay

This assay measures the inhibition of the enzymatic activity of LSD1.

Procedure:

  • Reaction Setup: In a microplate, combine the LSD1 enzyme, a biotinylated H3 peptide substrate, and the test compound in an assay buffer.

  • Incubation: Incubate the plate at 37°C to allow the demethylation reaction to occur.

  • Detection: Add a primary antibody that recognizes the demethylated product, followed by a secondary antibody conjugated to a reporter enzyme (e.g., HRP).

  • Signal Development: Add a substrate for the reporter enzyme to generate a colorimetric or fluorometric signal.

  • Measurement: Read the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway

ERK Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive target for anticancer drug development. The triazolopyrimidine indole derivatives mentioned earlier have been shown to suppress this pathway.

Caption: Simplified diagram of the ERK signaling pathway and the inhibitory action of certain triazolopyrimidine analogs.

This guide provides a snapshot of the current understanding of the SAR of triazolo[1,5-a]pyridine analogs. The presented data and experimental protocols are intended to serve as a valuable resource for the rational design of more potent and selective agents for various therapeutic applications. Further research is warranted to fully explore the potential of this versatile scaffold in drug discovery.

References

A Comparative Analysis of In Vitro and In Vivo Efficacy of Novel Anticancer Triazolo[1,5-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical assessment of emerging[1][2][3]triazolo[1,5-a]pyridinylpyridine compounds, highlighting the translational potential from benchtop assays to animal models. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the in vitro and in vivo anticancer activities of newly synthesized triazolo[1,5-a]pyridine-based drugs, supported by detailed experimental methodologies and pathway visualizations.

A series of novel[1][2][3]triazolo[1,5-a]pyridinylpyridine derivatives have been synthesized and evaluated for their potential as anticancer agents.[1] The primary investigation focused on their antiproliferative effects in vitro against a panel of human cancer cell lines, followed by in vivo assessment of the most promising candidate in a murine sarcoma model.[1] This guide synthesizes these findings to offer a clear comparison of the compounds' efficacy in different experimental settings.

Quantitative Efficacy: In Vitro vs. In Vivo

The in vitro cytotoxic activity of the synthesized compounds was determined using the MTT assay against three human cancer cell lines: HCT-116 (colon carcinoma), U-87 MG (glioblastoma), and MCF-7 (breast adenocarcinoma).[1] The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below. For this guide, we will focus on two of the most potent compounds from the series, designated as 1c and 2d .

Following the promising in vitro results, compound 1c was selected for further evaluation in an in vivo sarcoma S-180 tumor model in mice.[1] The primary endpoint of this study was the inhibition of tumor growth, measured as a percentage of the control group.

CompoundIn Vitro Efficacy (IC50, µM)In Vivo Efficacy (Tumor Growth Inhibition, %)
HCT-116 U-87 MG
1c 2.5 ± 0.33.1 ± 0.4
2d 3.8 ± 0.54.5 ± 0.6
Cisplatin (Control) 5.2 ± 0.66.8 ± 0.8

Note: The data presented in this table is illustrative and based on the findings reported in the cited literature. Actual values may vary.

Experimental Protocols

In Vitro Antiproliferative MTT Assay

The in vitro cytotoxicity of the triazolo[1,5-a]pyridine derivatives was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (HCT-116, U-87 MG, and MCF-7) were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (1c and 2d) and a positive control (Cisplatin) for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

In Vivo Sarcoma S-180 Model

The in vivo anticancer efficacy was evaluated using a murine sarcoma S-180 solid tumor model.

  • Tumor Implantation: Sarcoma S-180 cells (1 x 10⁶ cells) were subcutaneously implanted into the axillary region of Kunming mice.

  • Treatment Protocol: One day after implantation, the mice were randomly divided into treatment and control groups. The treatment group received intraperitoneal injections of compound 1c (50 mg/kg body weight) daily for 7 consecutive days. The control group received an equivalent volume of the vehicle.

  • Tumor Measurement: Tumor volumes were measured every other day using a caliper.

  • Endpoint: At the end of the study (day 12), the mice were euthanized, and the tumors were excised and weighed. The tumor growth inhibition rate was calculated using the formula: (1 - (average tumor weight of treated group / average tumor weight of control group)) x 100%.

Mechanism of Action: Insights into the AKT Signaling Pathway

To elucidate the potential mechanism of action, the effect of the more potent compounds, 1c and 2d, on the AKT signaling pathway was investigated.[1] The PI3K/AKT pathway is a crucial intracellular signaling cascade that promotes cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. The study assessed the levels of total AKT and its phosphorylated form (p-AKT at Ser473), which is indicative of its activation.

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) pAKT p-AKT (Ser473) CellSurvival Cell Survival & Proliferation pAKT->CellSurvival Promotes Apoptosis Apoptosis pAKT->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Drug Triazolo[1,5-a]pyridine (e.g., 1c, 2d) Drug->pAKT Inhibits (Hypothesized)

Figure 1: The PI3K/AKT signaling pathway and the hypothesized point of intervention.

Experimental Workflow Visualization

The preclinical evaluation of the triazolo[1,5-a]pyridine-based drugs followed a logical and staged workflow, progressing from initial in vitro screening to more complex in vivo studies.

Experimental_Workflow Synthesis Synthesis of Triazolo[1,5-a]pyridine Derivatives InVitro In Vitro Screening (MTT Assay) Synthesis->InVitro CellLines HCT-116, U-87 MG, MCF-7 InVitro->CellLines SelectCandidate Selection of Potent Candidate (1c) InVitro->SelectCandidate InVivo In Vivo Efficacy (Sarcoma S-180 Model) SelectCandidate->InVivo Mechanism Mechanism of Action Study (Western Blot for p-AKT) SelectCandidate->Mechanism Outcome Identification of Lead Compound InVivo->Outcome Mechanism->Outcome

Figure 2: Experimental workflow for the evaluation of triazolo[1,5-a]pyridine derivatives.

References

comparative analysis of different synthetic routes to triazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Triazolopyridines are a vital class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous pharmaceuticals and functional materials. Their diverse biological activities, including anti-inflammatory, anti-convulsant, and anti-cancer properties, have spurred significant interest in the development of efficient and versatile synthetic methodologies. This guide provides a comparative analysis of various synthetic routes to triazolopyridines, offering researchers, scientists, and drug development professionals a comprehensive overview of the available strategies. The comparison focuses on key performance indicators such as reaction yields, conditions, substrate scope, and mechanistic pathways, supported by experimental data and detailed protocols.

Key Synthetic Strategies

The synthesis of triazolopyridines can be broadly categorized based on the starting materials and the strategy for constructing the fused heterocyclic system. The most common approaches include:

  • Synthesis from 2-Substituted Pyridines: Utilizing readily available precursors like 2-chloropyridines, 2-aminopyridines, and 2-hydrazinopyridines.

  • Cycloaddition Reactions: Employing [3+2] cycloaddition strategies to form the triazole ring.

  • Microwave-Assisted Synthesis: Leveraging microwave irradiation to accelerate reactions and improve yields, often under environmentally friendly conditions.

  • Metal-Free Synthesis: Developing sustainable methods that avoid the use of transition metal catalysts.

This guide will delve into the specifics of each of these strategies, providing a comparative analysis to aid in the selection of the most suitable method for a given application.

Synthesis from 2-Substituted Pyridines

From 2-Chloropyridines: Palladium-Catalyzed Approach

A common and effective method for the synthesis oftriazolo[4,3-a]pyridines involves the palladium-catalyzed coupling of 2-chloropyridines with acid hydrazides, followed by an acid-catalyzed intramolecular cyclization. This two-step, one-pot procedure offers a versatile route to a wide range of substituted triazolopyridines.

Reaction Scheme:

G start_A 2-Chloropyridine intermediate Hydrazide Adduct start_A->intermediate start_B Acid Hydrazide start_B->intermediate product [1,2,4]Triazolo[4,3-a]pyridine intermediate->product catalyst Pd Catalyst, Ligand, Base catalyst->intermediate acid Acetic Acid (Microwave) acid->product G start_A 2-Aminopyridine product [1,2,4]Triazolo[1,5-a]pyridine start_A->product start_B Nitrile start_B->product reagents CuBr, ZnI2, Air reagents->product G start_A 2-Hydrazinopyridine intermediate Hydrazone start_A->intermediate start_B Aldehyde start_B->intermediate product [1,2,4]Triazolo[4,3-a]pyridine intermediate->product reagents NBS, DBU reagents->product G start_A Enaminonitrile product 1,2,4-Triazolo[1,5-a]pyridine start_A->product start_B Benzohydrazide start_B->product conditions Microwave, Toluene conditions->product

Assessing the Cross-Reactivity of Triazolo[1,5-a]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinical candidates and approved drugs. Its versatility allows for interaction with a wide range of biological targets. However, this broad activity profile necessitates a thorough assessment of cross-reactivity to ensure target selectivity and minimize off-target effects. This guide provides a comparative analysis of the cross-reactivity of notable triazolo[1,5-a]pyridine derivatives, supported by experimental data and detailed protocols.

Kinase Selectivity Profiles

Kinases are a major target class for triazolo[1,5-a]pyridine derivatives. Understanding the selectivity of these compounds across the kinome is critical for predicting their efficacy and potential side effects. Here, we compare the kinase selectivity of two prominent examples: EW-7197 (Vactosertib) , an inhibitor of TGF-β type I receptor (ALK5), and CEP-33779 , a JAK2 inhibitor.

Comparative Kinase Inhibition Data
Target KinaseEW-7197 (Vactosertib) IC50 (nM)CEP-33779 IC50 (nM)Reference Compound
Primary Target ALK5: 12.9 JAK2: 1.8
Selected Off-Targets
ALK217.3-
ALK417.3-
p38α1775-
JAK1->72
TYK2->1440

Data compiled from multiple sources.[1][2][3] '-' indicates data not available in the public domain.

EW-7197 was profiled against a panel of 320 protein kinases, demonstrating high selectivity for ALK5.[4] Its specificity for ALK5 was found to be 138-fold greater than for p38α, which has a highly homologous kinase domain.[4] CEP-33779 shows excellent selectivity for JAK2 over other members of the JAK family, with over 40-fold selectivity against JAK1 and over 800-fold against TYK2.[1]

Cross-Reactivity Beyond Kinases

While kinase inhibition is a primary focus, assessing cross-reactivity against other major target families, such as G-protein coupled receptors (GPCRs) and ion channels, is crucial for a comprehensive safety assessment.

GPCR and hERG Channel Screening

Limited public data is available for the comprehensive GPCR screening of EW-7197 and CEP-33779. However, studies on other triazolopyridine and related triazolopyridazine derivatives have indicated the potential for off-target effects, including inhibition of the hERG potassium channel, which can be associated with cardiac risk.[5][6] Therefore, routine screening against a panel of GPCRs and the hERG channel is highly recommended during the development of new triazolo[1,5-a]pyridine derivatives. Commercial services such as the Eurofins SafetyScreen44™ panel offer a standardized approach to assess off-target liabilities.[7][8]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to generating reliable cross-reactivity data. Below are methodologies for key assays cited in this guide.

Radiometric Kinase Assay (³³PanQinase™) for EW-7197 Selectivity Profiling

This assay is a radiometric filter-binding assay that quantifies the incorporation of ³³P from [γ-³³P]ATP into a substrate.

Materials:

  • Recombinant kinases

  • Kinase-specific substrates

  • [γ-³³P]ATP

  • Kinase buffer (e.g., 70 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT)

  • Test compound (e.g., EW-7197) dissolved in DMSO

  • 96-well filter plates (e.g., ScintiPlate)

  • 2% Phosphoric acid (H₃PO₄)

  • 0.9% Sodium chloride (NaCl)

  • Scintillation counter

Procedure:

  • To each well of a 96-well filter plate, add 20 µL of kinase buffer.

  • Add 5 µL of the test compound at various concentrations (or 10% DMSO for control).

  • Add 10 µL of the appropriate substrate.

  • Initiate the reaction by adding 10 µL of the recombinant protein kinase.

  • Follow with the addition of 5 µL of [γ-³³P]ATP solution.

  • Mix the plate on a shaker and incubate for 60 minutes at 30°C.

  • Stop the reaction by adding 50 µL of 2% H₃PO₄.

  • Wash the plates three times with 200 µL of 0.9% NaCl.

  • Dry the plates and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.[9]

TR-FRET Kinase Assay (LanthaScreen™) for CEP-33779 Selectivity Profiling

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a fluorescently labeled substrate.

Materials:

  • Recombinant JAK kinases (JAK1, JAK2, TYK2)

  • Fluorescein-labeled substrate peptide

  • Terbium-labeled anti-phosphopeptide antibody

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (e.g., CEP-33779) dissolved in DMSO

  • 384-well plates

  • TR-FRET plate reader

Procedure:

  • Add 2.5 µL of serially diluted test compound or DMSO control to the wells of a 384-well plate.

  • Add 2.5 µL of the respective JAK kinase to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and detect phosphorylation by adding 10 µL of a solution containing EDTA and the terbium-labeled anti-phosphopeptide antibody.

  • Incubate for 30-60 minutes at room temperature to allow for antibody binding.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

  • Calculate the emission ratio (520 nm / 495 nm) and plot against the inhibitor concentration to determine the IC50 value.[10][11]

Automated Patch Clamp Assay for hERG Channel Inhibition

Automated patch-clamp systems provide a higher throughput method for assessing ion channel activity compared to manual patch-clamp.

Materials:

  • HEK293 or CHO cells stably expressing the hERG channel

  • Extracellular solution (e.g., containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4)

  • Intracellular solution (e.g., containing in mM: 130 KCl, 1 MgCl₂, 1 EGTA, 5 MgATP, 10 HEPES; pH 7.2)

  • Test compound

  • Automated patch-clamp system (e.g., QPatch, Patchliner)

Procedure:

  • Harvest and prepare a single-cell suspension of the hERG-expressing cells.

  • Load the cells and the intracellular and extracellular solutions onto the automated patch-clamp system.

  • The system will automatically establish whole-cell patch-clamp configurations.

  • Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate and inactivate the channels, followed by a repolarizing step to -50 mV to measure the characteristic tail current.

  • Record baseline hERG currents in the presence of vehicle control.

  • Apply increasing concentrations of the test compound and record the steady-state inhibition of the hERG tail current at each concentration.

  • A known hERG blocker (e.g., E-4031) should be used as a positive control.

  • Calculate the percent inhibition at each concentration and determine the IC50 value.[12][13][14][15]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within signaling pathways and the logical flow of experimental procedures can aid in understanding the context of cross-reactivity assessment.

experimental_workflow cluster_kinase Kinase Cross-Reactivity cluster_gpcr GPCR Cross-Reactivity cluster_herg hERG Channel Liability k_start Test Compound (Triazolo[1,5-a]pyridine derivative) k_assay Kinase Panel Screening (e.g., ³³PanQinase™ or LanthaScreen™) k_start->k_assay k_data Generate IC50 values for a broad range of kinases k_assay->k_data k_analysis Determine selectivity profile (on-target vs. off-target inhibition) k_data->k_analysis g_start Test Compound g_assay GPCR Binding Assay Panel (e.g., Radioligand displacement) g_start->g_assay g_data Determine % inhibition or Ki values for multiple GPCRs g_assay->g_data g_analysis Identify significant off-target GPCR interactions g_data->g_analysis h_start Test Compound h_assay Automated Patch Clamp Assay h_start->h_assay h_data Measure inhibition of hERG tail current h_assay->h_data h_analysis Calculate IC50 value to assess cardiac risk h_data->h_analysis

Caption: General workflow for assessing the cross-reactivity of triazolo[1,5-a]pyridine derivatives.

JAK_STAT_pathway cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Gene Gene Transcription Nucleus->Gene CEP33779 CEP-33779 CEP33779->JAK2 Inhibition

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of CEP-33779.

TGFb_pathway cluster_cytoplasm Cytoplasm TGFb TGF-β TBRII TGF-β RII TGFb->TBRII ALK5 ALK5 (TβRI) TBRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation pSMAD23 pSMAD2/3 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene Gene Transcription Nucleus->Gene EW7197 EW-7197 (Vactosertib) EW7197->ALK5 Inhibition

Caption: Simplified TGF-β/SMAD signaling pathway and the inhibitory action of EW-7197.

References

Benchmarking Triazolo[1,5-a]pyridine-based Compounds Against Known Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are constantly seeking novel molecular scaffolds that demonstrate potent and selective inhibitory activity against key biological targets. One such scaffold, the triazolo[1,5-a]pyridine core, has garnered significant interest due to its versatile biological activities. This guide provides a comparative analysis of a specific derivative, a triazolo[1,5-a]pyridine-based RORγt inverse agonist, benchmarked against a known inhibitor in the field. This objective comparison is supported by experimental data and detailed protocols to aid in the evaluation of this compound class for further research and development.

The retinoic acid receptor-related orphan nuclear receptor γt (RORγt) is a critical transcription factor in the differentiation of Th17 cells, which play a pivotal role in the pathogenesis of autoimmune diseases like psoriasis.[1] As such, the development of potent and selective RORγt inverse agonists is a key therapeutic strategy.

Comparative Inhibitory Activity

A novel triazolo[1,5-a]pyridine derivative, specifically 6-methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy)[2][3][4]triazolo[1,5-a]pyridin-6-yl)nicotinamide (referred to as Compound 5a), has been identified as a potent RORγt inverse agonist.[1] To contextualize its performance, we compare its inhibitory activity with a previously reported piperazine-based RORγt inverse agonist.

CompoundTargetIC50 (nM)Assay Type
Compound 5a (triazolo[1,5-a]pyridine derivative)RORγt1.8TR-FRET Binding Assay
Reference Compound 1 (piperazine derivative)RORγt4.6TR-FRET Binding Assay

Table 1: Comparison of in vitro inhibitory activity of a triazolo[1,5-a]pyridine-based RORγt inverse agonist (Compound 5a) and a known piperazine-based inhibitor (Reference Compound 1) against RORγt.

The data clearly indicates that the triazolo[1,5-a]pyridine derivative (Compound 5a) exhibits a more potent inhibition of RORγt in a biochemical assay compared to the reference compound.

Experimental Protocols

To ensure reproducibility and facilitate comparative studies, the methodologies for the key experiments are detailed below.

RORγt Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the ability of a test compound to displace a fluorescently labeled ligand from the RORγt ligand-binding domain (LBD).

  • Reagents:

    • His-tagged RORγt-LBD (recombinantly expressed and purified).

    • Europium-labeled anti-His antibody (donor fluorophore).

    • Biotinylated-25-hydroxycholesterol (tracer ligand).

    • Streptavidin-Allophycocyanin (APC) (acceptor fluorophore).

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM EDTA, 0.1% BSA.

    • Test compounds (serially diluted in DMSO).

  • Procedure:

    • Add 2 µL of serially diluted test compounds to the wells of a 384-well microplate.

    • Prepare a master mix containing RORγt-LBD, Eu-anti-His antibody, and biotinylated-25-hydroxycholesterol in assay buffer.

    • Dispense 8 µL of the master mix into each well.

    • Incubate the plate for 60 minutes at room temperature.

    • Prepare a solution of Streptavidin-APC in assay buffer and add 10 µL to each well.

    • Incubate for a further 60 minutes at room temperature in the dark.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis:

    • The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated.

    • IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Signaling Pathway and Experimental Workflow

The development and evaluation of RORγt inverse agonists follow a logical progression from initial screening to in vivo validation. The signaling pathway diagram illustrates the central role of RORγt in Th17 cell differentiation and the subsequent production of pro-inflammatory cytokines. The experimental workflow diagram outlines the key stages in the drug discovery process.

RORgt_Signaling_Pathway cluster_cytokines Pro-inflammatory Cytokines TGFb TGF-β Naive_T_Cell Naive T Cell TGFb->Naive_T_Cell IL6 IL-6 IL6->Naive_T_Cell STAT3 STAT3 IL6->STAT3 Th17_Cell Th17 Cell Naive_T_Cell->Th17_Cell Differentiation RORgt RORγt Th17_Cell->RORgt Expression IL17A IL-17A RORgt->IL17A Transcription IL17F IL-17F RORgt->IL17F Transcription IL22 IL-22 RORgt->IL22 Transcription STAT3->RORgt Activation Inflammation Inflammation IL17A->Inflammation IL17F->Inflammation IL22->Inflammation Inhibitor Triazolo[1,5-a]pyridine Inhibitor Inhibitor->RORgt

RORγt Signaling Pathway in Th17 Cell Differentiation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (TR-FRET Assay) Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) HTS->Hit_to_Lead Identify Hits Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Generate Leads PK_PD Pharmacokinetics/ Pharmacodynamics Lead_Opt->PK_PD Select Candidate Efficacy Efficacy Studies (e.g., Psoriasis Model) PK_PD->Efficacy Candidate Drug Candidate Efficacy->Candidate

Drug Discovery Workflow for RORγt Inverse Agonists.

In addition to its potent RORγt inhibitory activity, the triazolo[1,5-a]pyridine scaffold is present in compounds targeting other enzymes. For instance, derivatives of this class have shown activity as inhibitors of the hypoxia-inducible factor prolylhydroxylase domain-1 (PHD-1).[5] The versatility of this scaffold, coupled with the potent activity demonstrated by specific derivatives, underscores its potential as a valuable starting point for the design of novel therapeutics for a range of diseases. Further investigation into the selectivity and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential.

References

Triazolopyrimidine: A Versatile Bioisostere for Purines and Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic replacement of key functional groups is a cornerstone of modern medicinal chemistry. Bioisosterism, the substitution of a moiety with another that retains similar biological activity, is a powerful tool for optimizing drug candidates' potency, selectivity, and pharmacokinetic profiles. The triazolopyrimidine scaffold has emerged as a particularly versatile bioisostere, capable of mimicking both purine and carboxylic acid functionalities, thereby offering a broad applicability in drug design.

This guide provides a comparative analysis of triazolopyrimidine as a bioisostere for purines and carboxylic acids, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

Triazolopyrimidine as a Purine Bioisostere

The triazolopyrimidine core is isoelectronic with the purine ring system, making it an excellent candidate for mimicking purines in various biological contexts, particularly in the inhibition of kinases where the purine core of ATP is the natural ligand.[1] This bioisosteric replacement has been successfully employed to develop potent and selective inhibitors for a range of protein kinases implicated in cancer and other diseases.

Comparative Performance Data

The following table summarizes the in vitro inhibitory activity of representative triazolopyrimidine-based kinase inhibitors compared to their purine analogues.

Target KinaseCompound TypeCompoundIC50 (nM)Reference
CDK2 Purine AnalogueRoscovitine700[1]
Triazolopyrimidine AnalogueCompound 21<1000[1]
PI3Kβ Purine Analogue(Structure not shown)-[1]
Triazolopyrimidine AnalogueCompound 230.4[1]
MetAP-2 Purine AnalogueCompound 270.12 µM[1]
Triazolopyrimidine AnalogueCompound 280.02 µM[1]
EGFR Triazolopyrimidine AnalogueCompound 17 µM (inhibition of activation)[2]

As the data indicates, the triazolopyrimidine scaffold can effectively replace the purine core, often leading to compounds with comparable or even enhanced inhibitory potency. For instance, in the case of MetAP-2, the triazolopyrimidine derivative (Compound 28) demonstrated a significant improvement in activity over its purine counterpart (Compound 27).[1]

Signaling Pathway and Experimental Workflow

The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers. Kinase inhibitors targeting EGFR, often purine mimetics, are a major class of anticancer drugs.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Triazolopyrimidine Inhibitor Inhibitor->EGFR Inhibits ATP binding site

EGFR Signaling Pathway Inhibition

A common method to evaluate the efficacy of these inhibitors is through a kinase inhibition assay. The following workflow outlines a typical luminescence-based assay.

Kinase_Inhibition_Assay_Workflow Start Start Prepare Prepare Reagents: Kinase, Substrate, ATP, Inhibitor Dilutions Start->Prepare Dispense Dispense Inhibitor and Kinase to Assay Plate Prepare->Dispense Incubate1 Pre-incubation Dispense->Incubate1 Add_ATP Initiate Reaction with ATP/Substrate Mix Incubate1->Add_ATP Incubate2 Kinase Reaction Add_ATP->Incubate2 Stop Stop Reaction & Deplete ATP Incubate2->Stop Detect Add Detection Reagent (Luminescence) Stop->Detect Read Measure Luminescence Detect->Read Analyze Data Analysis (IC50) Read->Analyze End End Analyze->End

Kinase Inhibition Assay Workflow
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generalized method for determining the half-maximal inhibitory concentration (IC50) of a triazolopyrimidine-based kinase inhibitor.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Triazolopyrimidine test compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • 384-well white assay plates

  • Multichannel pipettor and plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the triazolopyrimidine compound in DMSO. A typical starting concentration is 10 mM, followed by 10-point, 3-fold dilutions.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent inhibitor as a positive control.

  • Kinase Reaction:

    • Prepare a kinase solution containing the purified enzyme in kinase assay buffer.

    • Add 2 µL of the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Prepare a solution of the peptide substrate and ATP in kinase assay buffer.

    • Initiate the kinase reaction by adding 2 µL of the ATP/substrate solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the ATP detection reagent to room temperature.

    • Add 5 µL of the detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate the plate at room temperature for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3][4]

Triazolopyrimidine as a Carboxylic Acid Bioisostere

While less common than its use as a purine mimetic, the triazolopyrimidine scaffold can also serve as a bioisostere for carboxylic acids. This is particularly relevant for targets where a negatively charged or hydrogen-bond donating/accepting group is crucial for binding, but the presence of a carboxylic acid moiety leads to poor pharmacokinetic properties such as low cell permeability or rapid metabolism.

Comparative Performance Data

A notable example of a triazolopyrimidine acting as a carboxylic acid bioisostere is in the development of inhibitors for Fatty Acid Binding Protein 4 (FABP4), a target for metabolic diseases.[5] The following table compares a triazolopyrimidine-based FABP4 inhibitor with a known carboxylic acid-containing inhibitor, BMS-309403.

PropertyTriazolopyrimidine Analogue (Compound 31)Carboxylic Acid Analogue (BMS-309403)Reference
Target FABP4FABP4[5][6]
Binding Affinity (Kd/Ki) 0.02 µM (Kd)<2 nM (Ki)[5][6]
pKa 4.6Not reported (expected ~4-5)[5]
cLogP Not reported7.2[7]
Cell Permeability Improved (qualitative)Lower (inferred)[5]

The triazolopyrimidine analogue (Compound 31) exhibits a pKa of 4.6, which is remarkably similar to that of a typical carboxylic acid, suggesting it can effectively mimic the acidic properties required for binding to FABP4.[5] While BMS-309403 shows higher in vitro potency, the triazolopyrimidine derivative was developed to achieve superior pharmacokinetic and cell permeability properties.[5] The high cLogP of BMS-309403 suggests potential issues with solubility and formulation.[7]

Biological Role and Experimental Approach

FABP4 is an intracellular lipid chaperone that plays a key role in lipid metabolism and inflammatory responses. Its inhibition is a potential therapeutic strategy for metabolic syndrome and related disorders.

FABP4_Lipid_Metabolism cluster_cell Adipocyte FA Fatty Acids FABP4 FABP4 FA->FABP4 Binds Cell_Membrane Cell Membrane Mitochondria Mitochondria (β-oxidation) FABP4->Mitochondria ER Endoplasmic Reticulum (Triglyceride Synthesis) FABP4->ER Nucleus Nucleus (Gene Regulation) FABP4->Nucleus Inhibitor Triazolopyrimidine or Carboxylic Acid Inhibitor Inhibitor->FABP4 Inhibits FA binding

Role of FABP4 in Lipid Metabolism

A common in vitro method to identify and characterize FABP4 inhibitors is a fluorescence-based ligand screening assay.

Experimental Protocol: FABP4 Inhibitor/Ligand Screening Assay

This protocol outlines a competitive binding assay to determine the ability of a test compound to displace a fluorescent probe from the FABP4 binding pocket.

Materials:

  • Recombinant human FABP4

  • Fluorescent detection reagent (e.g., a fluorescently labeled fatty acid analogue)

  • Triazolopyrimidine test compound

  • Known FABP4 inhibitor (e.g., arachidonic acid or BMS-309403) as a positive control

  • Assay buffer (e.g., PBS pH 7.4)

  • Black, flat-bottom 96- or 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of FABP4, the fluorescent detection reagent, and serial dilutions of the test compound and positive control in assay buffer.

  • Assay Setup:

    • Add the FABP4 solution to the wells of the assay plate.

    • Add the test compound dilutions or controls to the respective wells.

    • Include wells with FABP4 and buffer only (maximum fluorescence) and wells with buffer only (background).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for binding equilibrium to be reached.

  • Fluorescence Measurement:

    • Add the fluorescent detection reagent to all wells.

    • Incubate for a further period (e.g., 15 minutes), protected from light.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 370 nm, Em: 475 nm).[8]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition of probe binding for each concentration of the test compound relative to the maximum fluorescence control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 or Ki value.

Conclusion

The triazolopyrimidine scaffold demonstrates remarkable versatility as a bioisostere for both purines and carboxylic acids. As a purine mimetic, it has proven to be a highly successful core for the development of potent kinase inhibitors. Its application as a carboxylic acid bioisostere, while less explored, offers a promising strategy to overcome the pharmacokinetic limitations of carboxylic acid-containing drug candidates, as exemplified by the development of FABP4 inhibitors. The ability of this single heterocyclic system to effectively mimic two distinct and crucial functional groups underscores its importance and potential in contemporary drug discovery and development. Researchers and scientists are encouraged to consider the triazolopyrimidine scaffold as a valuable tool in their efforts to design novel therapeutics with optimized properties.

References

Fluorination Enhances Anticancer Activity of Triazolo[1,5-a]pyrimidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comparative analysis of fluorinated and non-fluorinated triazolo[1,5-a]pyrimidine derivatives reveals that the strategic incorporation of fluorine atoms significantly enhances their anticancer activity. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the biological activity of these compounds, supported by experimental data and protocols.

The[1][2]triazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore in the development of novel therapeutic agents, particularly in oncology. The introduction of fluorine atoms into drug candidates is a common medicinal chemistry strategy to improve metabolic stability, bioavailability, and target affinity. This analysis focuses on a series of[1][2]triazolo[1,5-a]pyrimidine derivatives designed as tubulin polymerization inhibitors, a validated target for cancer chemotherapy.

Data Presentation: Fluorinated vs. Non-Fluorinated Analogues

The following table summarizes the in vitro activity of a non-fluorinated triazolo[1,5-a]pyrimidine analogue and its fluorinated counterpart against the human colon cancer cell line HCT-116. The data clearly demonstrates the positive impact of fluorination on the compound's potency.

Compound IDStructureModificationTarget Cell LineIC50 (µM)
1 7-(phenylamino)-[1][2]triazolo[1,5-a]pyrimidine derivativeNon-Fluorinated Phenyl RingHCT-116> 10
2 7-((2,6-difluorophenyl)amino)-[1][2]triazolo[1,5-a]pyrimidine derivativeDi-Fluorinated Phenyl RingHCT-1160.019

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The substitution of two hydrogen atoms with fluorine atoms on the phenyl ring at the 2 and 6 positions results in a dramatic increase in cytotoxic activity, with the IC50 value decreasing from over 10 µM to 0.019 µM. This highlights the critical role of fluorine in optimizing the anticancer properties of this class of compounds.[1]

Experimental Protocols

The in vitro cytotoxicity of the triazolo[1,5-a]pyrimidine derivatives was determined using a standard MTT assay.

MTT Assay Protocol for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human colon cancer cell line (HCT-116)

  • RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: HCT-116 cells are harvested and seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium. The plates are incubated overnight to allow for cell attachment.

  • Compound Treatment: The following day, the test compounds are serially diluted in culture medium and added to the wells in a final volume of 200 µL. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Signaling Pathway

Many triazolo[1,5-a]pyrimidine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. One such pathway is the MAPK/ERK pathway, which is frequently hyperactivated in cancer. Inhibition of this pathway can lead to decreased cell growth and apoptosis.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Triazolo[1,5-a]pyrimidine Inhibitor Inhibitor->RAF Inhibitor->MEK

Caption: Simplified diagram of the MAPK/ERK signaling pathway.

Experimental Workflow

The following diagram illustrates the workflow for determining the in vitro cytotoxicity of the triazolo[1,5-a]pyrimidine compounds.

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 add_compounds Add Serial Dilutions of Compounds incubate1->add_compounds incubate2 Incubate for 72 hours add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 Values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT assay for cytotoxicity testing.

References

Safety Operating Guide

Proper Disposal ofTriazolo[1,5-a]pyridine-6-carboxylic acid: A Guide for Laboratory Professionals

Proper Disposal of[1][2][3]Triazolo[1,5-a]pyridine-6-carboxylic acid: A Guide for Laboratory Professionals

The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of[1][2][3]Triazolo[1,5-a]pyridine-6-carboxylic acid, catering to researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle[1][2][3]Triazolo[1,5-a]pyridine-6-carboxylic acid with care. Based on information for structurally similar compounds, this chemical may cause skin, eye, and respiratory irritation.[4] All waste containing this compound must be treated as hazardous waste.[1]

Personal Protective Equipment (PPE): Ensure all personnel are equipped with the appropriate PPE before handling the chemical or its waste.[1]

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of dust or vapors.[1][4]

In the event of a spill, evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Step-by-Step Disposal Protocol

The disposal of[1][2][3]Triazolo[1,5-a]pyridine-6-carboxylic acid waste must adhere to all local, state, and federal regulations.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]

1. Waste Identification and Segregation:

  • All materials contaminated with[1][2][3]Triazolo[1,5-a]pyridine-6-carboxylic acid, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1]

  • Do not mix this waste with other incompatible waste streams. It should be kept separate from strong oxidizing agents and acids.[1][7]

2. Waste Collection and Containerization:

  • Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1]

  • The container must be chemically compatible with the waste and in good condition, with no leaks or cracks.[2][6]

  • The container must be kept closed at all times except when adding waste.[6][7]

3. Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste".[3][7]

  • The label must include the full chemical name: "[1][2][3]Triazolo[1,5-a]pyridine-6-carboxylic acid". Chemical formulas or abbreviations are not acceptable.[6][7]

  • Indicate the associated hazards (e.g., Irritant, Toxic).[7]

  • Note the date when the container becomes full.[7]

4. Storage:

  • Store the waste container in a designated and secure Satellite Accumulation Area (SAA).[7]

  • The SAA must be in a well-ventilated area.[2]

  • Partially filled containers can remain in the SAA for up to one year, while full containers must be removed within three days.[7]

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • The recommended disposal method for pyridine-containing compounds is incineration at a licensed hazardous waste disposal facility.[8] The final disposal must be conducted at an approved waste disposal plant.[4]

Quantitative Disposal Data

ParameterGuidelineSource
pH for Drain Disposal Not Applicable (Drain disposal is prohibited)[5][6]
Satellite Accumulation Time (Partial Container) Up to 1 year[7]
Satellite Accumulation Time (Full Container) Within 3 days of becoming full[7]
Incineration Temperature (for Pyridine Waste) 820°C - 1,600°C (Rotary Kiln)[8]

Experimental Protocols

As this document provides disposal procedures, detailed experimental protocols for research are not applicable. The primary "protocol" is the step-by-step disposal guide provided above.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of[1][2][3]Triazolo[1,5-a]pyridine-6-carboxylic acid.

DisposalWorkflowDisposal Workflow for [1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic AcidstartGeneration of Waste(this compound)ppeWear Appropriate PPE(Gloves, Goggles, Lab Coat)start->ppeclassifyClassify asHazardous Wasteppe->classifycollectCollect in a Labeled,Compatible, Sealed Containerclassify->collectlabelLabel Container:'Hazardous Waste'Full Chemical NameHazards & Datecollect->labelstoreStore in DesignatedSatellite Accumulation Area (SAA)label->storecontact_ehsContact EHS for Pickupstore->contact_ehsdisposalDispose via ApprovedHazardous Waste Facility(e.g., Incineration)contact_ehs->disposal

Caption: Disposal decision workflow for[1][2][3]Triazolo[1,5-a]pyridine-6-carboxylic acid.

Personal protective equipment for handling [1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid

Essential Safety and Handling Guide for[1][2][3]Triazolo[1,5-a]pyridine-6-carboxylic acid

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling[1][2][3]Triazolo[1,5-a]pyridine-6-carboxylic acid. The following procedures are based on best practices for handling solid, potentially hazardous chemical compounds and pyridine derivatives.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling[1][2][3]Triazolo[1,5-a]pyridine-6-carboxylic acid.

PPE Item Specification Purpose
Eye Protection Chemical safety goggles or a face shield.[3]Protects eyes from splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact and absorption.
Body Protection A fully-buttoned lab coat.[3]Protects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[1][3]Avoids inhalation of dust and vapors.

II. Emergency Procedures

In case of accidental exposure, immediate and appropriate action is necessary.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[3][4]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[3]

III. Handling and Storage Protocols

Handling:

  • Engineering Controls: All handling of[1][2][3]Triazolo[1,5-a]pyridine-6-carboxylic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

  • Personal Protective Equipment: Before beginning work, ensure all recommended PPE is worn correctly.

  • Dispensing: When weighing or transferring the solid compound, use caution to avoid generating dust. Use appropriate tools (e.g., spatula, weigh paper).

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[5]

  • Conditions: Store at room temperature in the original container.[5]

  • Incompatibilities: Store away from strong oxidizing agents and acids.[1]

IV. Spill and Disposal Plan

Spill Cleanup:

  • Evacuate: In the event of a spill, evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[1]

  • Cleanup: Carefully sweep or scoop up the spilled material and place it into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Large Spills: For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Disposal:

  • Waste Identification: All waste containing[1][2][3]Triazolo[1,5-a]pyridine-6-carboxylic acid, including contaminated materials like pipette tips and absorbent pads, must be classified as hazardous waste.[1]

  • Containerization: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1] The label should indicate the contents and associated hazards (e.g., Toxic, Irritant).

  • Segregation: Do not mix this waste with other incompatible waste streams.[1]

  • Compliance: All disposal must comply with local, state, and federal regulations.[1]

V. Workflow and Logical Relationships

The following diagram illustrates the logical workflow for safely handling[1][2][3]Triazolo[1,5-a]pyridine-6-carboxylic acid, from preparation to disposal.

Safe Handling Workflow for [1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acidcluster_prepPreparationcluster_handlingHandlingcluster_cleanupPost-Handlingcluster_emergencyEmergency ResponseAssess HazardsAssess HazardsSelect PPESelect PPEAssess Hazards->Select PPEPrepare Work AreaPrepare Work AreaSelect PPE->Prepare Work AreaWeigh and TransferWeigh and TransferPrepare Work Area->Weigh and TransferPerform ExperimentPerform ExperimentWeigh and Transfer->Perform ExperimentDecontaminateDecontaminatePerform Experiment->DecontaminateSpillSpillPerform Experiment->SpillExposureExposurePerform Experiment->ExposureDispose WasteDispose WasteDecontaminate->Dispose WasteStore CompoundStore CompoundDispose Waste->Store CompoundSpill->DecontaminateExposure->Decontaminate

Caption: Workflow for handling[1][2][3]Triazolo[1,5-a]pyridine-6-carboxylic acid.

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid
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[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.